alpha-Synuclein
説明
特性
分子式 |
C60H103N17O23 |
|---|---|
分子量 |
1430.6 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H103N17O23/c1-23(2)41(72-52(91)34(19-36(63)82)69-59(98)47(30(13)79)76-57(96)44(26(7)8)73-51(90)33(16-17-35(62)81)68-50(89)32(61)15-18-40(86)87)53(92)65-20-37(83)64-21-38(84)67-28(11)49(88)71-43(25(5)6)56(95)74-45(27(9)10)58(97)75-46(29(12)78)54(93)66-22-39(85)70-42(24(3)4)55(94)77-48(31(14)80)60(99)100/h23-34,41-48,78-80H,15-22,61H2,1-14H3,(H2,62,81)(H2,63,82)(H,64,83)(H,65,92)(H,66,93)(H,67,84)(H,68,89)(H,69,98)(H,70,85)(H,71,88)(H,72,91)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,94)(H,86,87)(H,99,100)/t28-,29+,30+,31+,32-,33-,34-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChIキー |
BLNGPBLOXXYPMY-ARWHJJERSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N)O |
正規SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
The Native Function of Monomerіc Alpha-Synuclein in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-synuclein (α-syn), a 140-amino acid protein enriched in presynaptic terminals, is a central figure in the pathology of Parkinson's disease and other synucleinopathies.[1][2] However, understanding its native, physiological role as a monomer is critical to deciphering the mechanisms that trigger its pathological transformation. Under normal physiological conditions, monomeric α-synuclein is a dynamic protein, existing in equilibrium between a soluble, intrinsically disordered state in the cytosol and an α-helical, membrane-bound form.[1][3] This guide provides a comprehensive technical overview of the core functions of monomeric α-synuclein in neurons, with a focus on its involvement in synaptic vesicle trafficking, neurotransmitter release, and its interactions with key presynaptic proteins.
Presynaptic Localization and Membrane Interaction
Monomeric α-synuclein is predominantly localized to the presynaptic terminals of neurons.[2][4][5] Its association with synaptic vesicles is a cornerstone of its physiological function.[6] This interaction is primarily mediated by its N-terminal region (residues 1-60), which contains imperfect KTKEGV repeats that form an amphipathic α-helix upon binding to lipid membranes.[3][4][7] This conformational shift from a disordered monomer to a structured, membrane-bound state is crucial for its activities at the synapse.[3][8]
Lipid Binding Specificity
The binding of α-synuclein to membranes is not indiscriminate. It shows a preference for small, highly curved vesicles, such as synaptic vesicles, and membranes enriched in acidic phospholipids (B1166683) like phosphatidylserine (B164497) (PS) and phosphatidic acid (PA).[3] This interaction is thought to be stabilized by both electrostatic interactions between the positively charged residues in the N-terminus of α-synuclein and the negatively charged lipid headgroups, as well as the insertion of hydrophobic residues into packing defects within the lipid bilayer.[3][9]
Role in the Synaptic Vesicle Cycle
Monomeric α-synuclein is a key regulator of multiple steps in the synaptic vesicle (SV) cycle, ensuring the fidelity and efficiency of neurotransmission. Its influence extends from the maintenance of vesicle pools to the fine-tuning of their release and recycling.[2][4][10]
Maintenance of Synaptic Vesicle Pools
α-Synuclein is involved in the organization and maintenance of distinct pools of synaptic vesicles, including the readily releasable pool (RRP), the recycling pool, and the reserve pool.[2][4] It is proposed to contribute to the clustering of synaptic vesicles, potentially by cross-linking them, thereby regulating their availability for release.[4][11] Overexpression of α-synuclein can lead to a reduction in the size of the recycling pool and inhibit the reclustering of vesicles after endocytosis.[12]
Regulation of Synaptic Vesicle Docking and Priming
Evidence suggests that α-synuclein plays a role in the docking of synaptic vesicles at the active zone and their subsequent priming for exocytosis.[2] It can influence the number of docked vesicles, although reports on its precise effect have been conflicting.[2] Some studies suggest that overexpression of α-synuclein can inhibit vesicle priming.[2]
Interaction with the SNARE Complex and Neurotransmitter Release
A critical aspect of α-synuclein's function is its interaction with the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, the core machinery driving synaptic vesicle fusion.
Chaperoning SNARE Complex Assembly
Monomeric α-synuclein can act as a molecular chaperone, promoting the assembly of the SNARE complex.[10][13][14] It achieves this by directly binding to the v-SNARE protein synaptobrevin-2 (also known as VAMP2) through its C-terminal domain.[4][13][15] This interaction is thought to facilitate the pairing of synaptobrevin-2 with the t-SNAREs SNAP-25 and syntaxin-1 on the presynaptic membrane, a prerequisite for membrane fusion.[13][16] Studies have shown that in the absence of synucleins, there is an age- and activity-dependent deficit in SNARE complex assembly.[4][13]
Modulation of Neurotransmitter Release
The net effect of monomeric α-synuclein on neurotransmitter release is complex and appears to be concentration-dependent.[17] While its role in promoting SNARE complex assembly suggests a positive regulatory function, numerous studies have shown that overexpression of α-synuclein inhibits neurotransmitter release.[12][18][19] This inhibitory effect may be due to a reduction in the size of the readily releasable pool of synaptic vesicles or a direct impairment of the fusion process.[12] Conversely, a lack of α-synuclein can impair certain forms of synaptic potentiation, suggesting a role in enhancing transmitter release under specific conditions.[1][20]
Involvement in Synaptic Plasticity
Through its modulation of neurotransmitter release and vesicle trafficking, α-synuclein is implicated in synaptic plasticity, the cellular basis of learning and memory. It has been shown to be involved in both long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission.[1][20] For instance, the suppression of α-synuclein expression can block the potentiation of synaptic transmission.[20]
Regulation of Dopamine (B1211576) Homeostasis
In dopaminergic neurons, the primary cell type affected in Parkinson's disease, α-synuclein plays a specialized role in regulating dopamine homeostasis.[1][8] It is involved in the synthesis, storage, and reuptake of dopamine.[1] Overexpression of α-synuclein can impact dopamine production and affect the function of the vesicular monoamine transporter 2 (VMAT2), which is responsible for loading dopamine into synaptic vesicles.[1][8]
Quantitative Data Summary
| Parameter | Finding | Organism/System | Reference |
| α-Synuclein Concentration | Modulates vesicle release in a concentration-dependent manner. Low concentrations potentiate, while high concentrations inhibit. | RBL-2H3 cells | [17] |
| SNARE Complex Assembly | α-Synuclein promotes SNARE-complex assembly in vitro and in vivo. | Mouse neurons, HEK293T cells | [13][14] |
| Synaptic Vesicle Pool Size | Overexpression of α-synuclein reduces the size of the synaptic vesicle recycling pool. | Rat hippocampal neurons | [12] |
| Neurotransmitter Release | Modest overexpression of α-synuclein markedly inhibits neurotransmitter release. | Rat midbrain neurons | [12] |
| PSD-95 Levels | Reduced by 48% in post-mortem tissue of Parkinson's disease patients. | Human | [21] |
Experimental Protocols
Protocol 1: In Vitro SNARE Complex Assembly Assay
This protocol is adapted from studies demonstrating the chaperone-like activity of α-synuclein on SNARE complex formation.[13][14]
Objective: To quantify the effect of monomeric α-synuclein on the assembly of the SNARE complex in a cell-free system.
Materials:
-
Recombinant, purified SNARE proteins: Syntaxin-1A (t-SNARE), SNAP-25 (t-SNARE), and Synaptobrevin-2/VAMP2 (v-SNARE).
-
Recombinant, purified monomeric α-synuclein.
-
Liposomes mimicking synaptic vesicles (containing VAMP2) and target membranes (containing Syntaxin-1A and SNAP-25).
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against SNARE proteins.
Procedure:
-
Prepare liposomes reconstituted with the respective SNARE proteins.
-
Incubate the v-SNARE-containing liposomes with the t-SNARE-containing liposomes in the reaction buffer.
-
In parallel, set up identical reactions containing varying concentrations of monomeric α-synuclein.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for SNARE complex assembly.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE. The assembled SNARE complex is stable in SDS and will migrate as a higher molecular weight band.
-
Transfer the proteins to a nitrocellulose membrane and perform Western blotting using antibodies against one of the SNARE proteins (e.g., Syntaxin-1A).
-
Quantify the intensity of the band corresponding to the assembled SNARE complex.
-
Compare the amount of assembled SNARE complex in the presence and absence of α-synuclein to determine its effect.
Protocol 2: Synaptic Vesicle Recycling Assay using pHluorins
This protocol is based on imaging techniques used to monitor synaptic vesicle exocytosis and endocytosis in real-time.[12]
Objective: To visualize and quantify the effect of α-synuclein overexpression on synaptic vesicle recycling in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., hippocampal or cortical neurons).
-
Expression vectors for synaptophysin-pHluorin (a pH-sensitive GFP fused to a synaptic vesicle protein) and α-synuclein.
-
Transfection reagents for neurons.
-
Live-cell imaging microscope with a perfusion system.
-
High-potassium stimulation buffer (to depolarize neurons and trigger exocytosis).
-
Acidic buffer (to quench extracellular fluorescence).
Procedure:
-
Co-transfect cultured neurons with synaptophysin-pHluorin and either an empty vector (control) or the α-synuclein expression vector.
-
Allow 48-72 hours for protein expression.
-
Mount the coverslip with the transfected neurons onto the live-cell imaging microscope.
-
Perfuse the neurons with a physiological buffer and acquire baseline fluorescence images.
-
Stimulate the neurons with the high-potassium buffer for a defined period (e.g., 30 seconds) to induce exocytosis. The fusion of synaptic vesicles with the plasma membrane exposes the pHluorin to the neutral extracellular pH, causing a sharp increase in fluorescence.
-
Switch back to the physiological buffer to monitor the decay in fluorescence, which represents endocytosis and re-acidification of the synaptic vesicles.
-
At the end of the experiment, perfuse with the acidic buffer to quench all extracellular fluorescence and obtain a measure of the total recycling pool.
-
Analyze the fluorescence traces to quantify the rates of exocytosis and endocytosis, as well as the size of the recycling pool.
-
Compare these parameters between control neurons and neurons overexpressing α-synuclein.
Visualizations
Caption: Regulation of the synaptic vesicle cycle by monomeric α-synuclein.
Caption: Chaperone function of α-synuclein in SNARE complex assembly.
Caption: Experimental workflow for the synaptic vesicle recycling assay using pHluorins.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. α-Synuclein Physiology and Membrane Binding - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. α-Synuclein in synaptic function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Function of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Modulation of the Interactions Between α-Synuclein and Lipid Membranes by Post-translational Modifications [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. The regulation of synaptic function by α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased Expression of this compound Reduces Neurotransmitter Release by Inhibiting Synaptic Vesicle Reclustering After Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Synuclein Promotes SNARE-Complex Assembly in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The Membrane Interaction of this compound [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Membrane Affinity and Binding Modes in this compound Regulation of Vesicle Release and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Inhibition of Neurotransmitter Release by this compound | Parkinson's Disease [michaeljfox.org]
- 19. The Physiological Role of α-Synuclein and Its Relationship to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. α-Synuclein produces a long-lasting increase in neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
The Dual Role of Alpha-Synuclein in Synaptic Vesicle Trafficking and Neurotransmitter Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-synuclein (α-syn), a 140-amino acid protein enriched in presynaptic terminals, is a critical modulator of synaptic vesicle dynamics and neurotransmitter release. While its aggregation is a pathological hallmark of synucleinopathies such as Parkinson's disease, its physiological functions are integral to normal synaptic transmission. This technical guide provides a comprehensive examination of the multifaceted role of α-syn in synaptic vesicle trafficking and neurotransmitter release. It details α-syn's involvement in the synaptic vesicle cycle, its interaction with the SNARE complex, and its influence on synaptic plasticity. This document summarizes key quantitative data from seminal studies, outlines detailed experimental protocols to investigate these functions, and provides visualizations of the underlying molecular pathways and experimental workflows.
Introduction
This compound is a key protein in neurobiology, primarily recognized for its central role in the pathophysiology of Parkinson's disease and other related neurodegenerative disorders. However, a thorough understanding of its native function is crucial to unraveling the mechanisms that lead to disease. Physiologically, α-syn exists in a dynamic equilibrium between a soluble, unstructured monomer in the cytosol and a membrane-bound, alpha-helical form. Its high concentration in presynaptic terminals places it at the core of the synaptic vesicle cycle, where it plays a complex and often debated role in regulating neurotransmitter release.[1] This guide synthesizes current knowledge to provide a detailed technical overview for researchers and professionals in the field.
Quantitative Data on this compound's Function
The following tables summarize quantitative findings from key studies, offering a comparative overview of α-syn's impact on various aspects of synaptic function.
Table 1: Effects of this compound on Synaptic Vesicle Dynamics
| Experimental Model | α-Synuclein Form | Parameter Measured | Observed Effect | Reference |
| Lamprey Reticulospinal Synapses | Excess α-syn-112 (splice isoform) | Number of Synaptic Vesicles | ~70% reduction | [2] |
| Lamprey Reticulospinal Synapses | Excess human α-synuclein | Plasma Membrane Evaginations | 55% increase | [3] |
| Lamprey Reticulospinal Synapses | Excess human α-synuclein | Clathrin-Coated Pits and Vesicles | ~2-fold increase | [3] |
| SNCA-OVX Transgenic Mice | Overexpression of human α-synuclein | Vesicle Clustering in Dorsal Striatum | Increased | [4] |
Table 2: Effects of this compound on Neurotransmitter Release
| Experimental Model | α-Synuclein Form | Parameter Measured | Observed Effect | Reference |
| α-synuclein Knockout (KO) Mice | Absence of α-synuclein | Evoked Dopamine (B1211576) Release | Exaggerated levels | [1] |
| α- and γ-synuclein Null Mice | Absence of α- and γ-synuclein | Neurotransmitter Release Probability | Increased | [1] |
| WT, SynTKO, and α-SynKO Mice | Wild-type vs. Knockout | Dopamine Release during Repeated Bursts | WT: Facilitation, KO: Depression | [5] |
| WT Mice | Wild-type | Dopamine Release over Six Sweeps | Decrease to ~50% of initial levels | [5] |
| SNCA-OVX Transgenic Mice | Overexpression of human α-synuclein | Dopamine Release in Dorsal Striatum | Early-stage decrease | [4] |
Table 3: Effects of this compound on SNARE Complex and Vesicle Fusion
| Experimental Model | α-Synuclein Form | Parameter Measured | Observed Effect | Reference |
| In Vitro Single Vesicle Fusion Assay | Non-aggregated α-synuclein | SNARE-Dependent Vesicle Docking | Up to 13-fold enhancement | [6] |
| In Vitro SNARE-Mediated Fusion Assay | Wild-type α-synuclein | Vesicle Fusion | Inhibition at αS:accessible lipid ratios of <1:500 | [7] |
| A30P Transgenic Mouse Synaptosomes | Aggregated human A30P α-synuclein | Intact SNARE Complexes | Decrease | [8] |
| CSPα KO Mice | Transgenic α-synuclein | SNARE-Complex Assembly Deficit | Rescue of the deficit | [9] |
Table 4: Effects of this compound Oligomers on Synaptic Plasticity
| Experimental Model | α-Synuclein Form | Parameter Measured | Observed Effect | Reference |
| Rat Hippocampal Slices | Oligomeric α-synuclein | Long-Term Potentiation (LTP) | Opposed LTP expression | [10] |
| Autopsied DLB Patients | Pathological α-synuclein | Active Calcineurin and pCREB | Decreased levels | [10] |
| DLB with Rapid Cognitive Decline | α-synuclein oligomers | Burden in CA1 Hippocampus | Greater burden compared to slow decline | [11] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the physiological and pathological roles of this compound.
In Vitro Single Vesicle-Vesicle Fusion Assay
This assay is used to study the kinetics of SNARE-mediated membrane fusion and the influence of accessory proteins like this compound.[12]
Materials:
-
v-SNARE (e.g., VAMP2) and t-SNARE (e.g., Syntaxin-1A, SNAP-25) proteins
-
Lipids for vesicle preparation (e.g., POPC, DOPS)
-
Fluorescent probes for lipid mixing (e.g., DiI and DiD) or content mixing
-
Flow cell
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Protein Reconstitution into Vesicles:
-
Prepare lipid mixtures and dry to a thin film.
-
Rehydrate the lipid film with a buffer containing the SNARE proteins.
-
Form vesicles by extrusion through polycarbonate membranes of a defined pore size.
-
Label one population of vesicles with a donor fluorophore (e.g., DiI) and another with an acceptor fluorophore (e.g., DiD).[12]
-
-
Flow Cell Preparation:
-
Assemble a flow cell using a glass slide and coverslip.
-
Immobilize one population of vesicles (e.g., v-SNARE vesicles) on the surface of the flow cell.
-
-
Fusion Reaction:
-
Inject the second population of vesicles (e.g., t-SNARE vesicles) and the protein of interest (e.g., this compound) into the flow cell.
-
Incubate at 37°C to allow for docking and fusion.
-
-
Data Acquisition and Analysis:
-
Image the flow cell using a TIRF microscope.
-
Fusion events are detected by the change in fluorescence resonance energy transfer (FRET) between the donor and acceptor fluorophores.[12]
-
Analyze the kinetics of docking, hemifusion, and full fusion.
-
In Vivo Microdialysis for Measuring Dopamine Release
This technique allows for the in vivo sampling and quantification of neurotransmitters in specific brain regions of awake animals.[13][14][15][16]
Materials:
-
Microdialysis probes
-
Guide cannula
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically expose the skull and drill a hole at the coordinates corresponding to the target brain region (e.g., striatum).
-
Implant a guide cannula and secure it with dental cement.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[14][16]
-
Allow the system to stabilize and collect baseline dialysate samples.
-
Administer the test compound (e.g., a drug that modulates dopamine release) systemically or via reverse dialysis.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a fraction collector.[14]
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using an HPLC-ECD system to quantify dopamine and its metabolites.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.[16]
-
Preparation of Recombinant Human α-Synuclein Monomers and Oligomers
This protocol describes the production of different forms of α-syn for use in functional and toxicity assays.
Monomer Preparation:
-
Expression and Purification:
-
Express recombinant human α-synuclein in E. coli.
-
Purify the protein using methods such as heat treatment, ion-exchange chromatography, and gel filtration to isolate fresh monomeric α-synuclein.[17]
-
-
Quality Control:
-
Analyze the purity and monomeric state of the protein using SDS-PAGE and Western blotting.[18]
-
Oligomer Preparation:
-
Incubation:
-
Incubate purified α-synuclein monomers under specific conditions to induce oligomerization. For example, incubation of 140 µM α-syn monomers with a 30:1 molar ratio of 4-oxo-2-nonenal (B12555) (ONE) or 4-hydroxy-2-nonenal (HNE) at 37°C for 18 hours.[19]
-
-
Characterization:
-
Characterize the resulting oligomers using techniques such as size exclusion chromatography, transmission electron microscopy (TEM), and Thioflavin T (ThT) fluorescence assays to confirm their size, morphology, and amyloid-like properties.[19]
-
Western Blot Analysis of SNARE Complex Formation
This method is used to quantify the assembly of the SNARE complex in the presence or absence of this compound.[8][9][18][20]
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against SNARE proteins (e.g., VAMP2, SNAP-25, Syntaxin-1) and α-synuclein
-
Peroxidase-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the SNARE proteins and α-synuclein.
-
Wash the membrane and incubate with the appropriate peroxidase-conjugated secondary antibodies.
-
-
Detection and Quantification:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of individual SNARE proteins and the assembled SNARE complex.
-
Visualizing this compound's Role: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key aspects of this compound's function in synaptic vesicle trafficking.
Conclusion
The role of this compound in synaptic vesicle trafficking and neurotransmitter release is undeniably complex, with its function being highly dependent on its concentration, conformation, and cellular context. Physiologically, it acts as a crucial facilitator of neurotransmission, ensuring the proper assembly of the fusion machinery and the maintenance of vesicle pools. However, its pathological aggregation disrupts these vital functions, leading to a cascade of events that culminates in synaptic failure and neurodegeneration. A deeper understanding of the precise molecular mechanisms governing both the physiological and pathological actions of this compound is paramount for the development of effective therapeutic strategies for synucleinopathies. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate pathways involved in this compound's multifaceted role at the synapse.
References
- 1. This compound modulates dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Synuclein-112 Impairs Synaptic Vesicle Recycling Consistent With Its Enhanced Membrane Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute increase of α-synuclein inhibits synaptic vesicle recycling evoked during intense stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deficits in dopaminergic transmission precede neuron loss and dysfunction in a new Parkinson model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dual role for α-synuclein in facilitation and depression of dopamine release from substantia nigra neurons in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Continues to Enhance SNARE-Dependent Vesicle Docking at Exorbitant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
- 9. α-Synuclein Promotes SNARE-Complex Assembly in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alpha synuclein oligomers oppose long-term potentiation and impair memory through a calcineurin-dependent mechanism: relevance to human synucleopathic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of hippocampal α‐synuclein oligomers on cognitive trajectory in patients with dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A single vesicle-vesicle fusion assay for in vitro studies of SNAREs and accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Unraveling the Enigma of Alpha-Synuclein: A Technical Guide to its Structure and Membrane-Induced Metamorphosis
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of the structure of alpha-synuclein and its dynamic conformational changes upon binding to lipid membranes. This document is intended for researchers, scientists, and drug development professionals actively engaged in neurodegenerative disease research.
This compound (αS), a 140-amino acid protein, is a central player in the pathogenesis of Parkinson's disease and other synucleinopathies. While its precise physiological function remains under investigation, its interaction with and subsequent structural transformation at the lipid membranes of synaptic vesicles are critical events that modulate its function in neurotransmitter release and, when aberrant, can trigger its pathological aggregation cascade. This guide elucidates the structural characteristics of αS in its soluble and membrane-associated states, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.
The Dual Nature of this compound: From Disorder to Order
In its unbound, cytosolic state, this compound is predominantly an intrinsically disordered protein (IDP), lacking a stable tertiary structure. This inherent flexibility allows it to interact with a multitude of binding partners. However, upon encountering lipid membranes, particularly those with anionic character, αS undergoes a dramatic conformational change, folding into an extended α-helical structure.
The Unbound State: A Random Coil Ensemble
Circular dichroism (CD) spectroscopy reveals that in aqueous solution, this compound exhibits a spectrum characteristic of a random coil, with minimal α-helical content.[1][2][3] This disordered state is not entirely devoid of transient local structures, with NMR studies indicating a slight propensity for α-helical conformations in the N-terminal region and transient β-sheet structures in the C-terminus.[1]
The Membrane-Bound State: An Amphipathic Alpha-Helix
The binding of this compound to lipid vesicles induces a significant conformational transition to a predominantly α-helical structure.[1][3] This induced helix is amphipathic, with a hydrophobic face that inserts into the lipid bilayer and a charged face that interacts with the polar head groups.[4] The N-terminal region (approximately residues 1-100) is the primary membrane-binding domain and is responsible for this structural transformation, while the acidic C-terminal tail (residues ~101-140) remains largely disordered and extends into the cytoplasm.[5] NMR spectroscopy has been instrumental in delineating the helical propensity of individual residues upon membrane interaction.[1][6]
Quantitative Insights into this compound's Structural Plasticity
The conformational landscape of this compound can be quantified using various biophysical techniques. The following tables summarize key data on its secondary structure composition and membrane binding affinity.
Table 1: Secondary Structure Composition of this compound
| State | Technique | α-Helix (%) | β-Sheet (%) | Random Coil (%) | Reference |
| Unbound | Circular Dichroism | < 2 | - | ~70 | [1] |
| Unbound | Circular Dichroism | 9 | 35 | 56 | [2] |
| Membrane-Bound (Acidic Vesicles) | Circular Dichroism | >70 | - | - | [3] |
| Membrane-Bound (Acidic Vesicles) | Circular Dichroism | ~71 | - | - | [1] |
Table 2: Residue-Specific Helical Propensity of Membrane-Bound this compound (SDS Micelles)
| Residue Range | Helical Propensity | Technique | Reference |
| 1-100 | High | NMR Spectroscopy | [1] |
| 18-31 | ~10% (in free state) | NMR Spectroscopy | [1] |
| 3-37 | High (Helix 1) | NMR Spectroscopy | [6] |
| 45-92 | High (Helix 2) | NMR Spectroscopy | [6] |
Table 3: Binding Affinity of this compound to Lipid Vesicles
| Lipid Composition | Technique | Dissociation Constant (Kd) | Stoichiometry (Lipid:Protein) | Reference |
| DMPS | Isothermal Titration Calorimetry | 3.8 ± 1.3 µM | 28.2 ± 0.8 | [7] |
| POPC:POPS (various ratios) | Fluorescence Correlation Spectroscopy | Dependent on % POPS | ~45 (at saturation) | [8] |
Experimental Cornerstones: Methodologies for Studying this compound
A variety of sophisticated biophysical techniques are employed to probe the structure and dynamics of this compound. Below are detailed protocols for some of the key experimental approaches.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for monitoring the conformational changes of αS upon membrane binding.
Protocol:
-
Sample Preparation: Prepare a stock solution of purified this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). Prepare small unilamellar vesicles (SUVs) of the desired lipid composition by sonication or extrusion.
-
Instrument Setup: Use a CD spectropolarimeter equipped with a thermostatted cell holder. Set the wavelength range to 190-260 nm.
-
Data Acquisition: Record a baseline spectrum of the buffer alone. For the unbound state, record the CD spectrum of the this compound solution. For the membrane-bound state, titrate the this compound solution with increasing concentrations of SUVs and record a spectrum at each titration point until saturation is reached.
-
Data Analysis: Subtract the buffer baseline from the protein spectra. Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the spectra using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Residue-Specific Structural Information
Solution NMR spectroscopy provides high-resolution structural information on this compound at the atomic level.
Protocol:
-
Isotope Labeling: Express and purify 15N- and/or 13C-labeled this compound from E. coli grown in minimal media containing 15NH4Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively.[5]
-
Sample Preparation: Dissolve the lyophilized labeled protein in an appropriate NMR buffer (e.g., 20 mM phosphate, 100 mM NaCl, pH 6.5) to a final concentration of 100-500 µM. For membrane-bound studies, add detergent micelles (e.g., SDS) or lipid vesicles to the protein solution.
-
NMR Data Acquisition: Acquire a series of multidimensional NMR experiments, such as 1H-15N HSQC, HNCA, and HNCACB, on a high-field NMR spectrometer. These experiments allow for the assignment of backbone resonances.
-
Data Analysis: Process the NMR data using appropriate software (e.g., NMRPipe). Analyze the chemical shift perturbations between the free and membrane-bound states to identify the residues involved in binding. Use the assigned chemical shifts to calculate the secondary structure propensity (SSP) for each residue, which indicates the tendency to form α-helical or β-sheet structures.[6]
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC directly measures the heat changes associated with the binding of this compound to lipid vesicles, allowing for the determination of thermodynamic parameters.
Protocol:
-
Sample Preparation: Prepare a solution of purified this compound in the desired buffer. Prepare a concentrated solution of lipid vesicles in the same buffer. Degas both solutions before the experiment.
-
ITC Experiment: Fill the sample cell of the ITC instrument with the this compound solution. Load the injection syringe with the lipid vesicle solution.
-
Titration: Perform a series of small, sequential injections of the lipid vesicle solution into the this compound solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses to obtain the heat released or absorbed per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9]
Visualizing the Process: Conformational Change and Influencing Factors
The transition of this compound from a disordered to a helical state upon membrane binding is a critical event. The following diagram illustrates the logical relationship between the different states and the factors that influence this transition.
The following diagram illustrates a generalized experimental workflow for characterizing the interaction between this compound and lipid membranes.
Conclusion
The conformational plasticity of this compound, particularly its transition from a disordered monomer to a membrane-bound α-helix, is a fundamental aspect of its biology and pathology. Understanding the molecular details of this process, driven by interactions with lipid membranes, is crucial for elucidating its physiological roles and for developing therapeutic strategies to combat synucleinopathies. The quantitative data, detailed protocols, and visual models presented in this guide offer a robust framework for researchers dedicated to unraveling the complexities of this enigmatic protein.
References
- 1. Biophysical characterization of α-synuclein and its controversial structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Synuclein Physiology and Membrane Binding - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interactions between S100A9 and this compound: Insight from NMR Spectroscopy | MDPI [mdpi.com]
- 5. Probing Structural Changes in this compound by Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salient Features of Monomeric this compound Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid vesicles trigger α-synuclein aggregation by stimulating primary nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of α-Synuclein Binding to Lipid Vesicles Using Fluorescence Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circular Dichroism and Isothermal Titration Calorimetry to Study the Interaction of α-Synuclein with Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conversion of Natively Unstructured α-Synuclein to Its α-Helical Conformation Significantly Attenuates Production of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
The impact of post-translational modifications on alpha-synuclein function and pathology.
An In-depth Technical Guide on the Impact of Post-Translational Modifications on Alpha-Synuclein Function and Pathology
Introduction
This compound (α-syn) is a 140-amino acid protein predominantly expressed in the presynaptic terminals of neurons.[1][2] While its precise physiological functions are still under investigation, it is implicated in synaptic vesicle trafficking, dopamine (B1211576) synthesis, and neurotransmitter release.[2] In neurodegenerative diseases known as synucleinopathies, which include Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), α-syn misfolds and aggregates into insoluble fibrils that form the characteristic pathological inclusions called Lewy bodies (LBs) and Lewy neurites (LNs).[3][4][5]
A growing body of evidence indicates that post-translational modifications (PTMs)—the covalent enzymatic modification of proteins following their biosynthesis—play a critical role in modulating the structure, function, and pathological aggregation of α-syn.[3][6][7] These modifications can profoundly influence α-syn's propensity to aggregate, its cellular localization, its degradation, and its associated toxicity.[4] This technical guide provides a comprehensive overview of the major PTMs of α-syn, their impact on its biology and pathology, detailed experimental methodologies for their study, and the complex interplay between different modifications.
Phosphorylation
Phosphorylation, the addition of a phosphate (B84403) group, is the most extensively studied PTM of α-syn. While only trace levels of phosphorylated α-syn are found in a healthy brain, it is estimated that over 90% of the α-syn aggregated in Lewy bodies is phosphorylated at the serine 129 (S129) residue.[1][8]
Impact on Function and Pathology
The consequences of S129 phosphorylation are complex and, in some cases, contradictory. Several studies suggest that phosphorylation at S129 promotes the aggregation and formation of inclusions characteristic of synucleinopathies.[1] However, other in vitro and in vivo studies have reported that this modification can inhibit or have no effect on fibril formation.[1][8]
Phosphorylation can also modulate α-syn's interactions and physiological functions. For instance, dephosphorylated α-syn can inhibit tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.[1] Phosphorylation at S129 has been shown to reduce this inhibitory effect, potentially impacting dopamine homeostasis.[1] Furthermore, phosphorylation can have differential effects on the membrane binding of α-syn, a critical aspect of its function. While S129 phosphorylation does not significantly affect wild-type (WT) α-syn's membrane binding, it markedly enhances the binding of the A30P mutant and reduces that of the A53T mutant, both of which are linked to familial PD.[8][9]
Other phosphorylation sites, such as Y125, have also been identified. Phosphorylation at Y125 appears to protect against α-syn-mediated toxicity and is reduced in brains affected by Lewy body dementia.[10]
Key Enzymes: Kinases and Phosphatases
Several kinases have been identified that can phosphorylate α-syn at S129. These include G-protein-coupled receptor kinases (GRKs), Casein Kinase II (CK2), and Polo-like kinases (PLKs), particularly PLK1, PLK2, and PLK3.[1][11][12][13] Leucine-rich repeat kinase 2 (LRRK2), another gene linked to familial PD, can also mediate α-syn phosphorylation.[1][12] Conversely, protein phosphatase 2A (PP2A) has been identified as a major phosphatase that dephosphorylates S129, thereby regulating the levels of phosphorylated α-syn.[10]
Quantitative Data: Impact of Phosphorylation
| PTM Site | Mutant | Effect on Aggregation | Effect on Membrane Binding | Key Kinase(s) | Reference(s) |
| Ser129 | WT | Increased self-assembly, but reports are conflicting.[1][8] | Not significantly affected.[8][9] | PLKs, GRKs, CK2, LRRK2.[1][12] | [1][8][9] |
| Ser129 | A30P | Increased self-assembly.[8] | Greatly enhanced.[8][9] | PLKs, GRKs, CK2, LRRK2.[1][12] | [8][9] |
| Ser129 | A53T | Increased self-assembly.[8] | Reduced.[8][9] | PLKs, GRKs, CK2, LRRK2.[1][12] | [8][9] |
| Tyr125 | WT | Protective; reduces toxicity.[10] | Not specified | Fyn (a Src family kinase) | [10] |
Signaling Pathway Diagram
Caption: Kinases and phosphatases regulating this compound S129 phosphorylation.
Ubiquitination
Ubiquitination is the process of attaching ubiquitin, a small regulatory protein, to a substrate protein. This PTM can signal for protein degradation via the proteasome or lysosome, alter cellular localization, or modulate protein activity.[14] Ubiquitinated α-syn is a prominent component of Lewy bodies.
Impact on Function and Pathology
Ubiquitination plays a dual role in α-syn pathology. On one hand, it is a key signal for the clearance of α-syn. E3 ubiquitin ligases, such as Nedd4 and SIAH (Seven in absentia homolog), target α-syn for degradation through proteasomal and lysosomal pathways.[14][15][16] K48-linked ubiquitin chains typically target proteins for proteasomal degradation, while K63-linked chains are often associated with lysosomal degradation pathways.[14][17]
On the other hand, certain types of ubiquitination, particularly monoubiquitination mediated by SIAH-1, have been shown to promote the aggregation of α-syn and the formation of intracellular inclusions.[16] The specific lysine (B10760008) residues on α-syn that are ubiquitinated can also determine its fate. While α-syn has 15 lysine residues, those in the N-terminal region (K6, K10, K12) are primary sites for ubiquitination found in LBs.[18] Recent studies have identified K45, K58, and K60 as critical sites for its degradation.[17]
Key Enzymes: E3 Ligases and Deubiquitinases (DUBs)
A number of E3 ligases have been implicated in α-syn ubiquitination, including Parkin (encoded by a gene mutated in autosomal recessive juvenile parkinsonism), CHIP, Nedd4, and SIAH-1/2.[15][16][19] These enzymes catalyze the final step of the ubiquitin conjugation cascade. Deubiquitinating enzymes (DUBs), such as USP8 and USP13, can reverse this process, removing ubiquitin from α-syn and potentially rescuing it from degradation.[19]
Quantitative Data: Impact of Ubiquitination
| Ubiquitin Linkage | Key E3 Ligase(s) | Primary Degradation Pathway | Pathological Consequence | Reference(s) |
| K48-linked Polyubiquitination | Parkin, CHIP | Proteasome | Promotes clearance of misfolded α-syn.[14] | [14][19] |
| K63-linked Polyubiquitination | Nedd4, TRIMs | Lysosome (Endosomal/Autophagy) | Promotes clearance of α-syn.[14][17] | [14][15][17] |
| Monoubiquitination | SIAH-1 | Not primarily for degradation | Promotes aggregation and inclusion formation.[16] | [16] |
Degradation Pathway Diagram
Caption: Ubiquitination pathways influencing this compound degradation and aggregation.
SUMOylation
SUMOylation is a PTM that involves the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein. This process is increasingly recognized as a key regulator of α-syn homeostasis and pathology.[20]
Impact on Function and Pathology
SUMOylation appears to have a largely protective role against α-syn pathology. In vitro and in cell culture, SUMO modification can inhibit α-syn aggregation and fibril formation, keeping the protein in a soluble state.[21][22] Even a small fraction of SUMOylated α-syn can significantly delay the aggregation process.[21]
Interestingly, SUMOylation and ubiquitination can be mutually exclusive and have opposing effects. SUMOylation can compete with ubiquitination, thereby preventing the degradation of α-syn and leading to its accumulation.[20][23][24] The SUMO E3 ligase PIAS2 has been shown to promote α-syn SUMOylation, which in turn decreases its ubiquitination by SIAH and Nedd4, leading to accumulation and aggregation.[23][24] Despite this, SUMOylated α-syn and PIAS2 levels are found to be elevated in the substantia nigra of PD brains, and Lewy bodies are positive for both SUMO1 and PIAS2, suggesting a complex role in the disease state.[20][23]
Key Enzymes
The SUMOylation cascade involves a SUMO-activating enzyme (E1), a SUMO-conjugating enzyme (E2, Ubc9), and a SUMO E3 ligase (e.g., PIAS2) that facilitates the transfer of SUMO to the substrate protein.[22]
Crosstalk Diagram: Ubiquitination vs. SUMOylation
Caption: Reciprocal regulation of this compound by SUMOylation and ubiquitination.
Truncation
Truncation involves the proteolytic cleavage of α-syn, resulting in shorter fragments. C-terminally truncated forms of α-syn are frequently found in Lewy bodies and are considered to be highly pathogenic.[5][25]
Impact on Function and Pathology
The C-terminal region of α-syn is highly acidic and intrinsically disordered, and its removal exposes the hydrophobic non-amyloid component (NAC) region, which is central to aggregation. C-terminal truncation has been repeatedly shown to dramatically accelerate the rate of fibril formation in vitro, even more so than familial PD mutations like A53T.[25] These truncated species can also seed the aggregation of full-length α-syn.[25]
Various truncated forms have been identified in the brains of patients with synucleinopathies, such as 1-119, 1-122, and 1-103.[5][26] Impaired lysosomal function, which can occur with aging or in certain disease states, may promote the formation of these C-terminally truncated species through incomplete proteolytic digestion.[25]
Key Enzymes
Several proteases have been implicated in the truncation of α-syn, including calpains, caspases, cathepsins, neurosin, and matrix metalloproteinases.[26][27]
Quantitative Data: Impact of Truncation
| Truncated Species | Effect on Aggregation | Fibril Morphology | Implicated Protease(s) | Reference(s) |
| C-terminal (e.g., 1-119, 1-122) | Strongly accelerates fibril formation and seeding.[25] | Compact, shorter fibrils.[26] | Calpain-1, Cathepsins, Neurosin.[26] | [25][26] |
| N-terminal | Variable; can decrease polymerization ability.[27] | Similar length to full-length fibrils.[26] | Not specified | [26][27] |
Nitration and Acetylation
Nitration
Nitration is the addition of a nitro group to tyrosine residues, often occurring under conditions of oxidative and nitrative stress, which are implicated in PD pathogenesis.[18][28] All four tyrosine residues of α-syn (Y39, Y125, Y133, Y136) can be nitrated.[18] High concentrations of nitrated α-syn are found in Lewy bodies.[18][28] In vitro studies have shown that nitration can promote the formation of α-syn oligomers.[18] Specifically, nitration at Tyr-39 has been shown to increase significantly in cellular models of PD.[29][30]
N-terminal Acetylation
Unlike the other PTMs discussed, N-terminal acetylation is a constitutive modification, meaning virtually all α-syn in vivo is acetylated at its N-terminus.[31][32] For many years, in vitro studies were conducted using non-acetylated recombinant α-syn. It is now clear that this modification is critical for the protein's native structure and function. N-terminal acetylation promotes a more stable α-helical conformation, particularly upon binding to lipid membranes.[32][33] This modification generally slows down the aggregation process and can alter the morphology of the resulting amyloid fibrils, which tend to have a lower β-sheet content.[34][35]
Experimental Protocols
Protocol 1: Identification of PTMs by Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol outlines a general workflow for identifying and quantifying α-syn PTMs from cell lysates or brain tissue.
-
Sample Preparation:
-
Lyse cells or homogenize tissue in a buffer containing protease and phosphatase inhibitors to preserve PTMs.
-
Quantify total protein concentration using a standard assay (e.g., BCA).
-
-
Immunoprecipitation (IP):
-
Incubate the protein lysate with a specific anti-α-synuclein antibody (e.g., monoclonal antibody to the C-terminus) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads or agarose (B213101) resin to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with a stringent wash buffer to remove non-specifically bound proteins.
-
Elute the captured α-syn from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the eluted α-syn. Typically, the sample is reduced (with DTT), alkylated (with iodoacetamide), and then digested with a protease like trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database (e.g., UniProt) containing the human α-syn sequence using a search engine like Mascot, Sequest, or MaxQuant.
-
Specify the potential PTMs (e.g., phosphorylation, ubiquitination (GlyGly remnant on lysine), nitration, acetylation) as variable modifications in the search parameters.
-
Identified peptides containing PTMs can be validated manually and quantified based on spectral counts or precursor ion intensity.
-
IP-MS Workflow Diagram
Caption: Experimental workflow for PTM identification by IP-Mass Spectrometry.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol is used to monitor the kinetics of α-syn fibril formation in vitro.
-
Protein Preparation:
-
Prepare monomeric α-syn (with or without a specific PTM) by dissolving lyophilized protein in an appropriate buffer (e.g., PBS, pH 7.4) and filtering to remove any pre-existing aggregates.
-
Determine the protein concentration accurately.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, combine the monomeric α-syn solution with Thioflavin T (ThT) dye to a final concentration of ~10-20 µM.
-
Include appropriate controls (e.g., buffer with ThT only, different α-syn variants).
-
To study seeded aggregation, add a small percentage (e.g., 1-5%) of pre-formed fibrils (PFFs) to the monomer solution.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation and incubate it in a plate reader at 37°C with intermittent shaking (e.g., 5 minutes of shaking followed by 10 minutes of rest).
-
Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over several hours or days.
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity against time. The resulting curve typically shows a lag phase, an exponential growth phase, and a plateau phase.
-
The lag time (t_lag) and the maximum fluorescence intensity can be used to compare the aggregation propensities of different α-syn forms. A shorter lag time indicates faster aggregation.
-
Conclusion and Future Directions
Post-translational modifications are integral to the biology and pathobiology of α-synuclein. While modifications like phosphorylation at S129, certain forms of ubiquitination, truncation, and nitration are strongly associated with a pathological state and enhanced aggregation, others like N-terminal acetylation and SUMOylation can be protective. The complex interplay and crosstalk between these PTMs add another layer of regulatory control that is only beginning to be understood.
For researchers and drug development professionals, targeting the enzymes that regulate these PTMs—such as PLK2, CK2, PP2A, and specific E3 ligases—represents a promising therapeutic strategy for synucleinopathies.[4] The development of more sophisticated analytical techniques will be crucial to unravel the "PTM code" of α-synuclein, clarifying how specific combinations of modifications dictate its conformational state, function, and ultimate fate in health and disease. A deeper understanding of these processes will pave the way for novel biomarkers and targeted interventions aimed at preventing the cascade of events that leads to neurodegeneration.
References
- 1. mdpi.com [mdpi.com]
- 2. The effects of post-translational modifications on this compound aggregation and immune cell activation in Parkinson’s disease [explorationpub.com]
- 3. This compound Post-translational Modifications: Implications for Pathogenesis of Lewy Body Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha synuclein post translational modifications: potential targets for Parkinson's disease therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The emerging role of α-synuclein truncation in aggregation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Posttranslational Modifications of α-Synuclein, Their Therapeutic Potential, and Crosstalk in Health and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Roles of Post-translational Modifications on α-Synuclein in the Pathogenesis of Parkinson’s Diseases [frontiersin.org]
- 8. Effects of Serine 129 Phosphorylation on α-Synuclein Aggregation, Membrane Association, and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Serine 129 Phosphorylation on α-Synuclein Aggregation, Membrane Association, and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphatases of α-synuclein, LRRK2, and tau: important players in the phosphorylation-dependent pathology of Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of synucleins by members of the Polo-like kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. α-Synuclein ubiquitination – functions in proteostasis and development of Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymes that Catalyze for this compound Ubiquitination and Degradation | Parkinson's Disease [michaeljfox.org]
- 16. The E3 ubiquitin ligase seven in absentia homolog 1 may be a potential new therapeutic target for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring α-synuclein ubiquitination dynamics reveals key endosomal effectors mediating its trafficking and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound biology in Lewy body diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. SUMOylation in α-Synuclein Homeostasis and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rupress.org [rupress.org]
- 22. Alpha Synuclein SUMOylation: A Novel Therapeutic Target | StressMarq Biosciences Inc. [stressmarq.com]
- 23. pnas.org [pnas.org]
- 24. SUMOylation and ubiquitination reciprocally regulate α-synuclein degradation and pathological aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Physiological C-terminal truncation of α-synuclein potentiates the prion-like formation of pathological inclusions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Truncation or proteolysis of α-synuclein in Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Oxidative damage linked to neurodegeneration by selective this compound nitration in synucleinopathy lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Preferentially increased nitration of α-synuclein at tyrosine-39 in a cellular oxidative model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Probing the effects of N-terminal acetylation on α-synuclein structure, aggregation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. N-terminal Acetylated Alpha Synuclein in Parkinson’s Disease | StressMarq Biosciences Inc. [stressmarq.com]
- 33. Frontiers | How important is the N-terminal acetylation of this compound for its function and aggregation into amyloids? [frontiersin.org]
- 34. N-terminal acetylation of α-synuclein induces increased transient helical propensity and decreased aggregation rates in the intrinsically disordered monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
How do specific SNCA gene mutations (e.g., A53T) lead to early-onset Parkinson's disease?
A Technical Guide on the Molecular Pathogenesis of SNCA-A53T
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.[1][2] While the majority of PD cases are sporadic, a subset is linked to specific genetic mutations.[1] Among the most studied are point mutations in the SNCA gene, which encodes the alpha-synuclein (α-syn) protein.[1] The A53T mutation, a single amino acid substitution from alanine (B10760859) to threonine at position 53, is particularly significant as it is linked to an autosomal dominant, early-onset form of Parkinson's disease.[3][4] This missense mutation, resulting from a G209A change in the SNCA gene, typically leads to an earlier age of disease onset and a more rapid progression.[3][4] Understanding the precise molecular and cellular consequences of the A53T mutation is critical for developing targeted therapeutic strategies for this aggressive form of PD.
This technical guide provides an in-depth analysis of the mechanisms by which the A53T mutation drives neurodegeneration. It is intended for researchers, scientists, and drug development professionals engaged in the study of Parkinson's disease and related synucleinopathies.
Core Pathogenic Mechanisms of the A53T Mutation
The A53T mutation instigates a cascade of cytotoxic events, primarily by altering the structural and functional properties of the α-synuclein protein. This leads to accelerated protein aggregation, profound mitochondrial dysfunction, impaired protein clearance, synaptic failure, and neuroinflammation.
Accelerated Protein Aggregation
The hallmark of Parkinson's disease pathology is the presence of Lewy bodies, which are intracellular inclusions composed mainly of aggregated α-synuclein.[3][4] The A53T mutation significantly accelerates this process.
-
Structural Destabilization: The N-terminal region of α-synuclein, where the A53T mutation occurs, is critical for its interaction with membranes.[3][4] Theoretical models and NMR measurements suggest that the substitution of the small, hydrophobic alanine with the bulkier, polar threonine disrupts long-range interactions within the protein. This change promotes the formation of β-sheet structures, which are the fundamental components of amyloid fibrils.[2][3][4]
-
Enhanced Fibrillization Kinetics: The A53T mutant form of α-synuclein fibrillizes more rapidly in solution than its wild-type (WT) counterpart.[3][4] Crucially, the mutation has a more pronounced effect on the formation of early-stage aggregates, such as oligomers and protofibrils, which are considered the most neurotoxic species.[3][4] A53T α-synuclein shows a greater propensity to form these toxic annular and tubular protofibrils.[4]
| Parameter | Wild-Type (WT) α-Synuclein | A53T Mutant α-Synuclein | Reference |
| Aggregation Rate | Slower | Faster fibrillization in solution.[3][4] | [5][6][7] |
| Protofibril Formation | Less prone | Greater tendency to form annular and tubular protofibrils.[3][4] | [3][4] |
| Lag Phase | Longer | Shorter, indicating faster nucleation. | [5][7] |
| Growth Kinetics | Slower elongation | A53T substitution dominates and accelerates growth kinetics.[5][7] | [5][7] |
Table 1: Comparative Aggregation Kinetics of Wild-Type vs. A53T α-Synuclein.
Mitochondrial Dysfunction and Oxidative Stress
Mitochondria are central to neuronal survival, and their impairment is a key feature in both sporadic and genetic forms of PD.[8] A53T α-synuclein directly targets and compromises mitochondrial function through multiple mechanisms.
-
Impaired Respiration: The expression of A53T α-synuclein is associated with impaired mitochondrial respiratory function and a decrease in the activity of Complex I of the electron transport chain.[9]
-
Proton Gradient Dissipation: The mutant protein increases dissipative fluxes across the inner mitochondrial membrane, which reduces the organelle's bioenergetic excess capacity, making neurons more vulnerable to stress.[9]
-
Increased Oxidative Stress: Mitochondrial dysfunction leads to the increased production of reactive oxygen species (ROS). The A53T mutation exacerbates this, leading to significant oxidative stress, which in turn damages cellular components, including mitochondrial DNA.[3][4][9]
-
Autophagy and Mitophagy: A53T α-synuclein can induce mitochondrial autophagy (mitophagy).[3][4] While this can be a protective mechanism to clear damaged mitochondria, its overactivation may lead to excessive mitochondrial loss and contribute to neurodegeneration.[3][4]
| Parameter | Control/WT α-Synuclein | A53T α-Synuclein | Reference |
| Mitochondrial Respiration | Normal | Impaired respiratory function.[3][4] | [3][4] |
| Maximal Respiratory Capacity | Normal | Decreased.[9] | [9] |
| Mitochondrial Membrane Potential | Stable | Reduced/Impaired.[3][4] | [3][4] |
| Reactive Oxygen Species (ROS) | Basal levels | Increased intracellular levels.[3][4] | [3][4] |
| Mitochondrial Autophagy | Regulated | Induced/Overactivated.[3][4] | [3][4] |
| Cell Death (PC12 cells) | Baseline | Up to 40% increase with A53T overexpression.[3][4] | [3][4] |
Table 2: Effects of A53T α-Synuclein on Key Mitochondrial and Cellular Parameters.
Caption: A53T α-synuclein-induced mitochondrial dysfunction pathway.
Impairment of Protein Degradation Pathways
The accumulation of mutant α-synuclein is exacerbated by its ability to impair the very cellular systems responsible for its clearance.
-
Proteasome Inhibition: A53T α-synuclein aggregates can directly inhibit the activity of the 26S proteasome, the primary machinery for degrading ubiquitinated proteins. This creates a vicious cycle where reduced clearance leads to further accumulation and aggregation.[3][4]
-
Slower Degradation: Studies have shown that the A53T mutant protein has a longer half-life and is degraded more slowly by the ubiquitin-proteasome pathway compared to the wild-type protein.[10] This slower degradation provides a kinetic basis for its accumulation and subsequent aggregation.[10]
| Parameter | Wild-Type (WT) α-Synuclein | A53T Mutant α-Synuclein | Reference |
| Proteasome Activity | No direct inhibition | Decreased/Inhibited by aggregates.[3][4] | [3][4] |
| Degradation Half-life (t½) | Shorter | 50% longer than WT protein.[10] | [10] |
| Degradation Pathway | Ubiquitin-Proteasome Pathway | Ubiquitin-Proteasome Pathway (slower rate).[10] | [10] |
Table 3: Degradation Kinetics of Wild-Type vs. A53T α-Synuclein.
Synaptic and Neuronal Dysfunction
This compound is highly concentrated at presynaptic terminals, and its dysfunction has profound consequences for neuronal communication.
-
Dopamine (B1211576) Dyshomeostasis: In rodent models, overexpression of A53T α-synuclein leads to impaired dopamine signaling even before significant neurodegeneration occurs.[3][4] Furthermore, cells expressing the A53T mutant are more vulnerable to dopamine-induced toxicity.[3][4]
-
Presynaptic Deficits: Both WT and A53T α-synuclein can suppress presynaptic transmission by disrupting the recycling pool of synaptic vesicles.[4]
-
Postsynaptic Deficits (Tau-Dependent): Uniquely, the A53T mutation induces postsynaptic dysfunction.[11] This is characterized by a decreased miniature postsynaptic current amplitude and a reduced AMPA-to-NMDA receptor current ratio.[11] This pathogenic process is dependent on the hyperphosphorylation of the tau protein (mediated by GSK-3β), leading to its mislocalization into dendritic spines and subsequent internalization of AMPA receptors.[11] This mechanism provides a direct link between A53T α-synuclein and tau pathology, which is often observed in the brains of patients with this mutation.[11][12]
Caption: A53T α-synuclein pathway leading to postsynaptic dysfunction.
Neuroinflammation
The central nervous system's immune cells, microglia and astrocytes, play a crucial role in the pathogenesis of PD.
-
Microglial Activation: Extracellular α-synuclein aggregates, particularly the A53T form, are potent activators of microglia.[2] The A53T mutant protein induces a stronger pro-inflammatory response compared to WT α-synuclein, mediated by MAPK, NF-κB, and AP-1 signaling pathways.[2] This leads to the release of cytotoxic factors and contributes to a state of chronic neuroinflammation.
-
Astrocytic Dysfunction: When A53T α-synuclein is expressed in astrocytes, it can cause decreased expression of glutamate (B1630785) transporters, leading to excitotoxicity and downstream activation of microglia.[3][4]
Experimental Protocols & Methodologies
The study of the A53T mutation relies on a variety of robust experimental models and assays.
This compound Aggregation Assay (Thioflavin T)
This is the most common method for monitoring the kinetics of amyloid fibril formation in vitro.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time is proportional to the amount of fibril formation.
-
Methodology:
-
Preparation: Recombinant α-synuclein monomer (WT or A53T) is purified and prepared in a suitable buffer (e.g., PBS, pH 7.4). A stock solution of ThT is prepared and filtered.
-
Reaction Setup: The α-synuclein monomer is mixed with ThT in a 96-well microplate. To accelerate the reaction, a Teflon bead can be added to each well for agitation.[13] For seeded reactions, a small percentage of pre-formed fibrils (PFFs) is added.[14]
-
Incubation: The plate is sealed and incubated at 37°C with continuous shaking (e.g., 600 rpm).
-
Measurement: ThT fluorescence is measured at regular intervals using a microplate reader with excitation set to ~450 nm and emission to ~485 nm.
-
Analysis: The resulting data are plotted as fluorescence intensity versus time, generating a sigmoidal curve from which the lag time (nucleation phase) and growth rate (elongation phase) can be calculated.
-
Caption: Experimental workflow for a Thioflavin T aggregation assay.
Assessment of Mitochondrial Dysfunction in Cellular Models
High-resolution respirometry is used to assess the impact of A53T expression on mitochondrial oxygen consumption.
-
Principle: This technique measures the rate of oxygen consumption (OCR) in living cells in real-time, providing insights into basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Methodology:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured on specialized microplates and transfected or transduced to express WT or A53T α-synuclein.[15][16]
-
Assay Preparation: The culture medium is replaced with a specialized assay medium. The cells are incubated in a CO₂-free incubator to equilibrate.
-
Sequential Inhibitor Injection: A series of mitochondrial respiratory chain inhibitors are sequentially injected into each well to probe different aspects of mitochondrial function. A typical sequence includes:
-
Oligomycin: An ATP synthase inhibitor, used to determine ATP-linked respiration.
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone & Antimycin A: Complex I and Complex III inhibitors, respectively, used to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Acquisition: The OCR is measured continuously throughout the experiment using an instrument like the Seahorse XF Analyzer.
-
Analysis: The data are analyzed to calculate key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.[15]
-
Generation and Analysis of A53T Transgenic Mouse Models
In vivo studies are essential for understanding the systemic effects of the A53T mutation.
-
Model Generation: Transgenic mice are created by microinjecting a DNA construct containing the human SNCA gene with the A53T mutation into fertilized mouse oocytes.[17][18] The expression is often driven by a neuron-specific promoter, such as the mouse prion protein (PrP) promoter, to direct expression to the central nervous system.[11][17][19]
-
Genotyping: Pups are genotyped using PCR on DNA extracted from tail biopsies or buccal swabs to identify transgenic carriers.[20]
-
Phenotypic Analysis:
-
Behavioral Testing: Mice are subjected to a battery of tests to assess motor function (e.g., rotarod, grip strength, open-field test) and cognitive or anxiety-like behaviors (e.g., elevated plus maze).[17][19] A53T mice typically develop progressive motor impairments, hyperactivity, and reduced anxiety-like behavior at advanced ages.[17][19]
-
Histopathology: Brain and spinal cord tissues are collected at different ages. Immunohistochemistry is used to detect α-synuclein aggregation (including phosphorylated forms like pSer129), neuronal loss (e.g., in the substantia nigra), and glial activation (microgliosis and astrogliosis).[21]
-
Biochemical Analysis: Brain lysates are analyzed using Western blotting to quantify levels of total and aggregated α-synuclein, dopamine transporters, and other relevant proteins.[19]
-
Conclusion
The A53T mutation in the SNCA gene acts as a potent driver of early-onset Parkinson's disease by fundamentally altering the biology of the α-synuclein protein. It accelerates the formation of toxic protein aggregates, which in turn initiate a devastating cascade involving mitochondrial collapse, oxidative stress, impaired protein clearance, synaptic failure, and chronic neuroinflammation. The unique tau-dependent postsynaptic toxicity adds another layer of complexity to its pathogenic profile. The cellular and animal models developed to study this mutation have been instrumental in dissecting these pathways and continue to serve as critical platforms for the preclinical evaluation of novel therapeutic agents aimed at halting or slowing the relentless progression of this neurodegenerative disease.
References
- 1. Causes of Parkinson's disease - Wikipedia [en.wikipedia.org]
- 2. This compound Proteins Promote Pro-Inflammatory Cascades in Microglia: Stronger Effects of the A53T Mutant | PLOS One [journals.plos.org]
- 3. news-medical.net [news-medical.net]
- 4. A53T Alpha Synuclein in Parkinson's Disease | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 5. The A53T mutation is key in defining the differences in the aggregation kinetics of human and mouse α-synuclein [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Mitochondrial Dysfunction in Parkinson’s Disease: From Mechanistic Insights to Therapy [frontiersin.org]
- 9. α-Synuclein A53T Promotes Mitochondrial Proton Gradient Dissipation and Depletion of the Organelle Respiratory Reserve in a Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of this compound by proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A53T Mutant this compound Induces Tau-Dependent Postsynaptic Impairment Independently of Neurodegenerative Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical, Neuropathological and Genotypic Variability in SNCA A53T Familial Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. alzforum.org [alzforum.org]
- 18. 010799 - Snca[-]; dbl-PAC-Tg(SNCA[A53T]) Strain Details [jax.org]
- 19. Mice Expressing the A53T Mutant Form of Human this compound Exhibit Hyperactivity and Reduced Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. Parkinson's Disease α-Synuclein Transgenic Mice Develop Neuronal Mitochondrial Degeneration and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
The Prion-Like Cascade: An In-Depth Technical Guide to the Propagation and Cell-to-Cell Transmission of Alpha-Synuclein Aggregates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aggregation and subsequent intercellular spread of the alpha-synuclein (α-syn) protein are central to the pathogenesis of a group of neurodegenerative disorders known as synucleinopathies, which include Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA).[1][2][3][4] A growing body of evidence supports a "prion-like" mechanism, where misfolded α-syn aggregates can propagate through the nervous system by inducing the conformational change of endogenous α-syn in recipient cells.[1][5][6][7] This guide provides a comprehensive technical overview of the core concepts, experimental methodologies, and quantitative data related to the prion-like propagation of α-syn. It is intended to serve as a resource for researchers and drug development professionals working to understand and target this key pathological process.
The this compound Aggregation Cascade
Under physiological conditions, α-syn is a soluble protein predominantly found in an unstructured or an α-helical conformation at presynaptic terminals, where it is implicated in the regulation of synaptic vesicle trafficking.[8][9] The pathological cascade begins with the misfolding of α-syn monomers, which then self-assemble into β-sheet-rich oligomers and protofibrils. These smaller aggregates are considered to be the most neurotoxic species.[4][10][11] Over time, these intermediates can further assemble into the large, insoluble amyloid fibrils that constitute the characteristic Lewy bodies (LBs) and Lewy neurites (LNs) found in the brains of patients with synucleinopathies.[12][13][14]
Table 1: Properties of Different this compound Species
| Species | Typical Size | Structure | Relative Toxicity | Key Characteristics |
| Monomer | ~14 kDa | Unstructured or α-helical | Low | Physiologically abundant at presynaptic terminals. |
| Oligomer | Variable (dimers to ~30-mers) | β-sheet rich, soluble | High | Considered highly neurotoxic, can permeabilize membranes and induce inflammation.[10][11] |
| Protofibril | ~5 nm diameter | Curvilinear, β-sheet rich | High | Elongated, soluble intermediates.[10] |
| Fibril | ~10 nm diameter | Insoluble, highly ordered β-sheet | Moderate to High | Major component of Lewy bodies and Lewy neurites. Can act as seeds for further aggregation.[4] |
Mechanisms of Cell-to-Cell Transmission
The prion-like spread of α-syn pathology involves the release of pathogenic α-syn species from a "donor" cell, their traversal through the extracellular space, and their subsequent uptake by a "recipient" cell, where they seed the aggregation of endogenous α-syn.[5][15][16]
Release Mechanisms
Misfolded α-syn can be released into the extracellular space through several proposed, and not mutually exclusive, pathways:
-
Exocytosis: Both conventional and unconventional, ER/Golgi-independent exocytosis pathways have been implicated in the secretion of α-syn.[8][13]
-
Exosomes: α-Syn aggregates have been found within exosomes, small extracellular vesicles that are released from cells and can be taken up by neighboring cells, providing a potential vehicle for intercellular transfer.[8][13]
-
Cell Death: Compromised or dying neurons can release their contents, including α-syn aggregates, into the extracellular milieu.[15]
-
Tunneling Nanotubes: Direct cell-to-cell transfer of α-syn through transient, actin-based intercellular bridges known as tunneling nanotubes has been observed in vitro.[15][17]
Uptake Mechanisms
Once in the extracellular space, α-syn aggregates can be internalized by recipient cells through various mechanisms:
-
Endocytosis: Both oligomeric and fibrillar forms of α-syn can be taken up by neuronal cells via endocytosis.[15][18]
-
Receptor-Mediated Endocytosis: Specific cell surface receptors, such as heparan sulfate (B86663) proteoglycans and Toll-like receptor 2 (TLR2), have been shown to mediate the uptake of α-syn fibrils and oligomers, respectively.[9][13]
-
Direct Penetration: Some studies suggest that certain α-syn species may be able to directly penetrate the plasma membrane.[8]
Intracellular Seeding
Following uptake, the internalized α-syn "seeds" act as templates, inducing the misfolding and aggregation of the recipient cell's endogenous, soluble α-syn. This templated conversion leads to the formation of new aggregates, which can then be released to propagate the pathology to other cells.[7][14]
Caption: Overview of the prion-like cell-to-cell transmission of this compound.
Experimental Models and Protocols
A variety of in vitro and in vivo models have been developed to study the prion-like propagation of α-syn.
In Vitro Models
-
Cell Culture Systems: Co-culture systems using cell lines that express tagged α-syn are used to monitor its transfer between cells.[19] For instance, one cell line can express α-syn fused to one half of a fluorescent protein (e.g., Venus), while a recipient cell line expresses the other half. Protein transfer and interaction can then be quantified by the appearance of fluorescence (Bimolecular Fluorescence Complementation - BiFC).[20][21]
-
Primary Neuron Cultures: These cultures provide a more physiologically relevant system to study α-syn transmission and its effects on neuronal health.
In Vivo Models
Animal models are crucial for recapitulating the spread of α-syn pathology in a complex biological system.[2][3][12][22]
-
Pre-formed Fibril (PFF) Injection Models: The most widely used models involve the intracerebral injection of synthetic α-syn PFFs into rodents or non-human primates.[2][12][22] This induces a time-dependent and region-specific spread of α-syn pathology that mimics the progression seen in human disease.[12]
-
Viral Vector-Mediated Overexpression: Adeno-associated viruses (AAV) are used to deliver the human α-syn gene to specific brain regions in animals, leading to its overexpression and subsequent aggregation and spread.[2][12][22]
-
Transgenic Animal Models: Mice or rats that are genetically engineered to overexpress wild-type or mutant human α-syn can develop age-dependent α-syn pathology and neurodegeneration.[2][3][22]
Key Experimental Protocols
The generation of consistent and pathogenic PFFs is critical for in vivo and in vitro seeding experiments.[23][24]
Protocol Summary: [24][25][26][27]
-
Monomer Preparation:
-
Thaw an aliquot of recombinant α-syn monomer on ice.
-
Centrifuge at high speed (e.g., 12,000-15,000 x g) for 10 minutes at 4°C to remove any pre-existing aggregates.
-
Carefully collect the supernatant and determine the protein concentration.
-
-
Fibril Assembly:
-
Dilute the monomeric α-syn to a final concentration of 5 mg/mL in phosphate-buffered saline (PBS).
-
Incubate the solution at 37°C with continuous shaking (e.g., 1000 RPM) for 5-7 days. The solution should become turbid, indicating fibril formation.
-
-
Sonication:
-
Prior to use in cell culture or animal injections, the PFFs must be sonicated to generate smaller, seeding-competent fibrils.
-
The goal is to achieve an average fibril length of 50 nm or less. Sonication parameters (power, duration, pulses) must be optimized for the specific instrument being used.
-
-
Quality Control:
-
Thioflavin T (ThT) Assay: ThT is a fluorescent dye that binds to β-sheet-rich structures. An increase in fluorescence intensity confirms the formation of amyloid fibrils.[28]
-
Sedimentation Assay: Centrifugation is used to separate the soluble monomer from the insoluble fibrillar aggregates.
-
Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology and size of the generated fibrils.
-
Caption: Workflow for the preparation of this compound pre-formed fibrils (PFFs).
Several techniques are employed to monitor the aggregation of α-syn in vitro and in vivo.
Table 2: Techniques for Monitoring this compound Aggregation
| Technique | Principle | Application |
| Thioflavin T (ThT) Assay | Fluorescence enhancement upon binding to amyloid fibrils.[28][29] | In vitro kinetic studies of fibrillization. |
| Circular Dichroism (CD) | Measures changes in the secondary structure of the protein (e.g., random coil to β-sheet).[30] | In vitro structural analysis of α-syn during aggregation. |
| Immunohistochemistry (IHC) | Uses antibodies specific for pathological forms of α-syn (e.g., phosphorylated at Serine 129) to visualize aggregates in tissue sections.[31] | Analysis of α-syn pathology in post-mortem brain tissue and animal models. |
| Bimolecular Fluorescence Complementation (BiFC) | Reconstitution of a fluorescent protein when two proteins of interest, each tagged with a non-fluorescent fragment of the fluorescent protein, interact.[20] | Visualization of α-syn oligomerization and interaction with other proteins in living cells. |
| Real-Time Quaking-Induced Conversion (RT-QuIC) | Amplification of minute amounts of pathological α-syn seeds in a sample by inducing the aggregation of a recombinant α-syn substrate. | Ultrasensitive detection of pathological α-syn in biological fluids (e.g., cerebrospinal fluid). |
Signaling Pathways Implicated in this compound Toxicity and Propagation
The accumulation of α-syn aggregates disrupts numerous cellular processes and signaling pathways, contributing to neuronal dysfunction and death.
-
Mitochondrial Dysfunction: α-Syn aggregates can impair mitochondrial function, leading to increased oxidative stress and reduced energy production.[10][32]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded α-syn can trigger the unfolded protein response (UPR) and ER stress.[10][33]
-
Autophagy-Lysosomal Pathway Impairment: α-Syn aggregates can disrupt the normal function of the autophagy-lysosomal pathway, which is responsible for the clearance of damaged organelles and aggregated proteins, leading to a vicious cycle of further accumulation.[33][34]
-
Neuroinflammation: Extracellular α-syn aggregates can activate microglia and astrocytes, leading to a chronic neuroinflammatory response that contributes to neurodegeneration.[9]
-
SNARE Complex Disruption: α-Syn can interact with and disrupt the function of the SNARE complex, which is essential for synaptic vesicle fusion and neurotransmitter release.[9][32]
Caption: Key signaling pathways affected by this compound aggregates.
Conclusion and Future Directions
The prion-like propagation of α-syn aggregates is a fundamental mechanism driving the progression of synucleinopathies. A thorough understanding of the molecular and cellular events involved in this process is essential for the development of effective disease-modifying therapies. Current research is focused on identifying specific therapeutic targets within the propagation cascade, such as inhibiting α-syn release or uptake, enhancing its clearance, or preventing its seeded aggregation. The continued refinement of experimental models and techniques will be crucial in advancing these efforts and ultimately translating basic research findings into clinical applications for patients suffering from these devastating neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. In vivo models of this compound transmission and propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo models of this compound transmission and propagation - ProQuest [proquest.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Prion-like propagation of α-synuclein in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound: Mechanisms of Release and Pathology Progression in Synucleinopathies | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Small soluble α-synuclein aggregates are the toxic species [ukdri.ac.uk]
- 12. Frontiers | Intercellular transmission of this compound [frontiersin.org]
- 13. Molecular events underlying the cell-to-cell transmission of α-synuclein [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Cell-to-Cell Transmission of α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-to-Cell Transmission of α-Synuclein Aggregates | Springer Nature Experiments [experiments.springernature.com]
- 17. Frontiers | Pathogenic Mutations Differentially Regulate Cell-to-Cell Transmission of α-Synuclein [frontiersin.org]
- 18. α-Synuclein: Experimental Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A cell culture model for monitoring α-synuclein cell-to-cell transfer. | Lund University Publications [lup.lub.lu.se]
- 20. Monitoring the interactions between this compound and Tau in vitro and in vivo using bimolecular fluorescence complementation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Best Practices for Generating and Using this compound Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Generation of this compound Preformed Fibrils from Monomers and use In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. michaeljfox.org [michaeljfox.org]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. news-medical.net [news-medical.net]
- 29. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Monitoring α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. en-journal.org [en-journal.org]
- 32. Frontiers | Ingenuity pathway analysis of α-synuclein predicts potential signaling pathways, network molecules, biological functions, and its role in neurological diseases [frontiersin.org]
- 33. Frontiers | this compound Toxicity in the Early Secretory Pathway: How It Drives Neurodegeneration in Parkinsons Disease [frontiersin.org]
- 34. Signaling pathways in Parkinson’s disease: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Phenotype of SNCA Gene Duplication and Triplication Carriers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiplication of the alpha-synuclein gene (SNCA), leading to overexpression of the this compound protein, is a well-established cause of autosomal dominant Parkinson's disease (PD). The clinical phenotype of individuals carrying SNCA duplications and triplications exhibits a clear gene-dosage effect, with triplications generally leading to a more severe and rapidly progressive disease course than duplications. This technical guide provides a comprehensive overview of the clinical, pathological, and molecular features associated with SNCA gene multiplications, intended to serve as a resource for researchers, scientists, and professionals involved in drug development for synucleinopathies.
Data Presentation: Comparative Clinical Phenotypes
The clinical presentation of SNCA multiplication carriers is heterogeneous, but distinct patterns emerge when comparing duplication and triplication carriers. The following tables summarize the key quantitative data from published cohorts.
Table 1: Core Clinical Features of SNCA Duplication and Triplication Carriers [1][2][3]
| Feature | SNCA Duplication (Heterozygous) | SNCA Triplication (Heterozygous) |
| Mean Age at Onset (years) | 46.9 ± 10.5 | 34.5 ± 7.4 |
| Disease Duration (years) | Variable, can be similar to idiopathic PD | Shorter, more aggressive course |
| Penetrance | Incomplete and age-dependent | High |
| Initial Presentation | Typically parkinsonism (tremor, bradykinesia, rigidity) | Often severe parkinsonism, sometimes with early cognitive and autonomic features |
| Symmetry of Motor Symptoms | Often asymmetric at onset | Can be more symmetric |
| Levodopa Response | Generally good, especially early in the disease | Variable, often less sustained than in idiopathic PD |
Table 2: Frequency of Key Non-Motor Symptoms in Symptomatic Carriers [4][5][6]
| Non-Motor Symptom | SNCA Duplication Carriers | SNCA Triplication Carriers |
| Cognitive Impairment/Dementia | Common, often developing later in the disease course | Very common and often an early feature |
| Psychiatric Symptoms (e.g., psychosis, depression) | Frequent | Very frequent and can be severe |
| Autonomic Dysfunction (e.g., orthostatic hypotension, constipation) | Common | Very common and often severe |
| REM Sleep Behavior Disorder (RBD) | Frequently reported | Frequently reported |
| Hyposmia | Common | Common |
Experimental Protocols
Accurate detection and characterization of SNCA copy number variations (CNVs) are crucial for both research and clinical diagnosis. Furthermore, cellular models, particularly induced pluripotent stem cell (iPSC)-derived neurons, are invaluable for studying the molecular mechanisms of disease.
Protocol 1: SNCA Copy Number Variation Analysis by Multiplex Ligation-dependent Probe Amplification (MLPA)[7][8][9][10]
MLPA is a robust and widely used method for detecting deletions and duplications of specific exons or whole genes.
Materials:
-
Genomic DNA extracted from whole blood or tissue
-
SALSA MLPA Probemix P087 SNCA (MRC Holland)
-
SALSA MLPA Reagent Kit (MRC Holland)
-
Thermal cycler
-
Capillary electrophoresis system
-
Coffalyser.Net software for data analysis
Methodology:
-
DNA Denaturation:
-
Mix 5 µL of genomic DNA (20-100 ng) with 1.5 µL of SALSA MLPA buffer.
-
Heat at 98°C for 5 minutes, then cool to 25°C.
-
-
Hybridization:
-
Add 1.5 µL of the P087 SNCA probemix.
-
Mix well and incubate at 95°C for 1 minute, followed by a 16-20 hour incubation at 60°C.
-
-
Ligation:
-
Cool the reaction to 54°C.
-
Add 32 µL of Ligase-65 buffer mix.
-
Incubate at 54°C for 15 minutes, then heat-inactivate the ligase at 98°C for 5 minutes.
-
-
PCR Amplification:
-
Add 10 µL of the ligation product to 40 µL of a PCR master mix containing SALSA PCR primers and polymerase.
-
Perform PCR with the following cycling conditions:
-
35 cycles of: 95°C for 30 seconds, 60°C for 30 seconds, and 72°C for 60 seconds.
-
Final extension at 72°C for 20 minutes.
-
-
-
Fragment Analysis:
-
Dilute the PCR product and mix with a size standard.
-
Separate the fragments by capillary electrophoresis.
-
-
Data Analysis:
-
Analyze the electropherograms using Coffalyser.Net software.
-
Compare the peak pattern of the patient sample to that of control samples to determine the relative copy number of each SNCA exon. A ratio of ~1.5 indicates a duplication, while a ratio of ~2.0 suggests a triplication.
-
Protocol 2: SNCA Gene Dosage Quantification by Droplet Digital PCR (ddPCR)[11][12][13][14][15]
ddPCR provides a highly precise and absolute quantification of target DNA molecules, making it an excellent method for validating and fine-mapping CNVs.
Materials:
-
Genomic DNA
-
ddPCR Supermix for Probes (No dUTP) (Bio-Rad)
-
Restriction enzyme (e.g., HaeIII)
-
TaqMan Copy Number Assay for SNCA (e.g., Hs03738890_cn, Thermo Fisher Scientific)
-
TaqMan Copy Number Reference Assay (e.g., TERT, Thermo Fisher Scientific)
-
Droplet Generator (Bio-Rad)
-
Thermal Cycler
-
Droplet Reader (Bio-Rad)
-
QuantaSoft Analysis Pro Software (Bio-Rad)
Methodology:
-
Reaction Setup:
-
Prepare a reaction mix containing 10 µL of ddPCR Supermix, 1 µL of SNCA Copy Number Assay, 1 µL of the reference assay, and 1-2 µL of restriction-digested genomic DNA (10-50 ng). Adjust the final volume to 20 µL with nuclease-free water.
-
-
Droplet Generation:
-
Load 20 µL of the reaction mix and 70 µL of droplet generation oil into a droplet generator cartridge.
-
Generate droplets according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Transfer the droplets to a 96-well PCR plate.
-
Seal the plate and perform PCR with the following cycling conditions:
-
95°C for 10 minutes
-
40 cycles of: 94°C for 30 seconds and 60°C for 60 seconds
-
98°C for 10 minutes
-
-
-
Droplet Reading:
-
Read the droplets on a ddPCR droplet reader to determine the number of positive droplets for the SNCA target and the reference gene.
-
-
Data Analysis:
-
Use QuantaSoft Analysis Pro software to calculate the concentration of the target and reference DNA.
-
The copy number is determined by the ratio of the target concentration to the reference concentration, multiplied by the known copy number of the reference gene (typically 2).
-
Protocol 3: Generation of Dopaminergic Neurons from iPSCs of SNCA Triplication Carriers[16][17][18][19][20]
This protocol outlines a method for differentiating iPSCs into midbrain dopaminergic neurons to model the effects of SNCA overexpression.
Materials:
-
iPSCs from an SNCA triplication carrier and a healthy control
-
Matrigel-coated plates
-
mTeSR1 medium
-
Neural induction medium (NIM): DMEM/F12, N2 supplement, B27 supplement, non-essential amino acids, GlutaMAX, and beta-mercaptoethanol
-
Small molecules for patterning: LDN193189 (BMP inhibitor), SB431542 (TGF-beta inhibitor), CHIR99021 (GSK3 inhibitor), Purmorphamine (Shh pathway agonist), and SAG (Shh pathway agonist)
-
Neuronal maturation medium: Neurobasal medium, N2 supplement, B27 supplement, BDNF, GDNF, Ascorbic Acid, and Dibutyryl-cAMP.
Methodology:
-
Neural Induction (Days 0-11):
-
Plate iPSCs on Matrigel-coated plates in mTeSR1 medium.
-
On day 0, switch to NIM supplemented with LDN193189 and SB431542.
-
From day 2, add CHIR99021 and Purmorphamine.
-
From day 4, replace Purmorphamine with SAG.
-
-
Midbrain Progenitor Expansion (Days 12-20):
-
Dissociate the cells and re-plate them on new Matrigel-coated plates.
-
Culture in NIM supplemented with CHIR99021 and SAG.
-
-
Dopaminergic Neuron Differentiation and Maturation (Days 21 onwards):
-
Switch to neuronal maturation medium.
-
Continue to culture for at least 4-6 weeks to allow for the development of mature dopaminergic neurons, characterized by the expression of tyrosine hydroxylase (TH) and other neuronal markers.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of SNCA multiplications.
Workflow for detecting SNCA copy number variations.
Workflow for generating iPSC-derived dopaminergic neurons.
Signaling pathway of mitochondrial dysfunction due to SNCA overexpression.
References
- 1. A Meta-Analysis of α-Synuclein Multiplication in Familial Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of SNCA Multiplication in Parkinson's Disease: 2 New Cases and Evaluation of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Meta-Analysis of α-Synuclein Multiplication in Familial Parkinsonism [frontiersin.org]
- 4. Four-Year Longitudinal Study of Motor and Non-motor Symptoms in LRRK2-Related Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of SNCA Variations and Its Product this compound on Non-Motor Features of Parkinson’s Disease [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Critical Role of Liquid-Liquid Phase Separation in Alpha-Synuclein Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-synuclein (α-syn), an intrinsically disordered protein abundant in presynaptic terminals, is centrally implicated in the pathogenesis of Parkinson's disease and other synucleinopathies.[1][2] A key pathological hallmark of these neurodegenerative disorders is the aggregation of α-syn into insoluble amyloid fibrils, which constitute the major component of Lewy bodies and Lewy neurites.[1][2] Emerging evidence compellingly suggests that the initial stages of α-syn aggregation are driven by a biophysical process known as liquid-liquid phase separation (LLPS).[1][3][4] This guide provides an in-depth technical overview of α-syn LLPS, its transition to pathological aggregates, and the experimental methodologies used to study these phenomena, with a focus on providing actionable insights for therapeutic development.
Introduction to this compound Liquid-Liquid Phase Separation
LLPS is a thermodynamically driven process wherein a homogenous solution of biomolecules, such as proteins and nucleic acids, demixes into a dense, protein-rich phase and a dilute, protein-poor phase. The dense phase forms dynamic, liquid-like droplets or condensates that are not enclosed by a membrane.[1] For α-syn, LLPS is now considered a crucial intermediate step that significantly increases the local protein concentration, thereby facilitating the conformational changes required for the formation of β-sheet-rich structures, which are precursors to aggregation and fibrillation.[1][5] This process is influenced by a multitude of intrinsic and extrinsic factors, including protein concentration, post-translational modifications, temperature, pH, and the presence of molecular crowders or interaction partners.[6]
The Molecular Grammar of this compound LLPS
The primary structure of α-synuclein, a 140-amino acid protein, can be divided into three distinct regions that govern its phase separation behavior:
-
The N-terminal region (residues 1-60): This region contains lysine-rich repeats that mediate binding to acidic lipid membranes. While the N-terminus can inhibit LLPS through long-range interactions with the C-terminus, its acetylation has been shown to delay phase separation.[3][7]
-
The central region or Non-Amyloid-β Component (NAC) (residues 61-95): This hydrophobic core is essential for the aggregation of α-syn into amyloid fibrils. It is also a key driver of the weak, multivalent interactions that underpin LLPS.[8]
-
The C-terminal region (residues 96-140): This highly acidic and proline-rich tail is intrinsically disordered and plays a crucial role in regulating LLPS. Electrostatic interactions involving this region are critical for the formation of α-syn condensates.[3][6]
The interplay between these domains, particularly the electrostatic interactions between the N- and C-termini, dictates the propensity of α-syn to undergo LLPS.[3]
From Liquid Droplets to Solid Aggregates: The Pathological Transition
While LLPS can be a reversible and physiological process, α-syn condensates can undergo a time-dependent maturation into a less dynamic, gel-like state, and eventually transition into irreversible, solid-like amyloid aggregates.[1] This liquid-to-solid phase transition is a critical event in the pathological cascade of synucleinopathies.[5] The high concentration of α-syn within the droplets is thought to overcome the kinetic barrier for nucleation, the rate-limiting step in fibril formation.[4] Factors that promote LLPS often also accelerate this pathological transition.
Factors Modulating this compound LLPS and Aggregation
A complex interplay of various factors can either promote or inhibit the LLPS and subsequent aggregation of α-syn. Understanding these modulators is critical for developing therapeutic strategies.
Promoting Factors:
-
High Protein Concentration: LLPS is a concentration-dependent phenomenon, with a critical concentration of α-syn required to initiate phase separation.[3][7][6]
-
Molecular Crowding Agents: In vitro, agents like polyethylene (B3416737) glycol (PEG) are used to mimic the crowded cellular environment and promote LLPS.[3]
-
Familial Mutations: Parkinson's disease-associated mutations such as E46K have been shown to significantly promote the formation of α-syn condensates.[9] The A30P, H50Q, and A53T mutations also accelerate the formation of amyloid aggregates within these condensates.[9]
-
Post-Translational Modifications (PTMs): Phosphorylation at serine 129 (S129), a common PTM in Lewy bodies, has been shown to accelerate α-syn LLPS and the subsequent liquid-to-solid transition.[6]
-
Metal Ions: Divalent cations like Ca2+, Cu2+, Fe3+, and Mn2+ can promote LLPS by neutralizing the negative charges in the C-terminal region.[7][6]
-
Interacting Proteins: Co-incubation with proteins like Tau and TDP-43 can promote the phase separation of α-syn.[7][6]
Inhibiting Factors:
-
Post-Translational Modifications (PTMs): N-terminal acetylation can increase the solubility of α-syn and delay LLPS.[7][6]
-
Small Molecules: Certain small molecules have been identified that can inhibit α-syn aggregation. For instance, dopamine (B1211576) has been shown to prevent LLPS, while curcumin (B1669340) can reduce the mobility of α-syn condensates and delay the phase transition.[5][6] Myricetin and certain antimicrobial peptides have also demonstrated inhibitory effects.[7][6]
Below is a diagram illustrating the logical relationships between factors that promote and inhibit the liquid-liquid phase separation of this compound.
Caption: Factors influencing α-synuclein LLPS.
Quantitative Data Summary
The following tables summarize key quantitative parameters from in vitro studies of α-syn LLPS and aggregation. These values can vary depending on the specific experimental conditions.
Table 1: Conditions for In Vitro this compound LLPS
| Parameter | Value | Reference |
| Protein Concentration | ≥200 µM | [3] |
| 100 µM | [10] | |
| 15 - 500 µM | [8] | |
| Polyethylene Glycol (PEG) | 10% PEG-8000 | [3] |
| 20% PEG 8000 | [10] | |
| pH | 5.5 - 7.4 | [7] |
| Temperature | 37°C | [10] |
| Salt Concentration | 150 mM NaCl | [10] |
Table 2: Thioflavin T Assay Parameters for Aggregation Monitoring
| Parameter | Value | Reference |
| α-Synuclein Concentration | 70 µM | [11] |
| 200 µM | [12] | |
| Thioflavin T (ThT) Concentration | 10 µM | [12] |
| 25 µM | [13] | |
| Incubation Temperature | 37°C | [13][14] |
| Shaking Speed | 600 rpm | [13] |
| Excitation Wavelength | 450 nm | [13] |
| Emission Wavelength | 485 nm | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments studying α-syn LLPS and aggregation.
Recombinant Human this compound Expression and Purification
A common method for obtaining high-purity, monomeric α-syn for in vitro studies involves expression in E. coli followed by a purification protocol that leverages the protein's heat stability.[15]
Expression:
-
Transformation: Transform an expression plasmid (e.g., pT7-7 or pRK172) containing the human α-syn cDNA into a suitable E. coli strain like BL21(DE3).[15]
-
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin).[15]
-
Induction: Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches an optimal density.[15]
-
Cell Harvest: Pellet the cells by centrifugation and store the pellet at -80°C or proceed directly to purification.[15]
Purification:
-
Cell Lysis: Resuspend the cell pellet in a high-salt lysis buffer and lyse the cells using sonication.[15][16]
-
Heat Precipitation: Boil the lysate to precipitate heat-labile proteins, leveraging the heat stability of α-syn.[15][16]
-
Centrifugation: Centrifuge the boiled lysate to remove precipitated proteins and cell debris. The supernatant contains the heat-stable α-syn.[15]
-
Ion-Exchange Chromatography: Apply the supernatant to an anion-exchange column (e.g., Hi-Trap Q HP). Elute α-syn using a salt gradient (e.g., NaCl). α-syn typically elutes at around 300 mM NaCl.[15][16]
-
Size-Exclusion Chromatography (SEC): Further purify the α-syn-containing fractions using SEC to separate monomeric α-syn from any remaining oligomers or aggregates.[15]
-
Quality Control: Verify the purity and monomeric state of the final protein preparation.
The following diagram illustrates a typical workflow for the expression and purification of recombinant this compound.
Caption: Recombinant α-synuclein purification workflow.
In Vitro this compound LLPS Assay
This assay is used to visually and quantitatively assess the formation of α-syn liquid droplets.
-
Preparation of Reaction Mixture: Prepare a solution of purified monomeric α-syn (e.g., 100 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[10]
-
Induction of LLPS: Induce phase separation by adding a crowding agent, such as PEG-8000, to a final concentration of 10-20%.[3][10]
-
Incubation: Incubate the mixture at 37°C.[10]
-
Imaging: At various time points, visualize the formation of liquid droplets using differential interference contrast (DIC) microscopy. If using fluorescently labeled α-syn, fluorescence microscopy can be employed.[3]
Thioflavin T (ThT) Aggregation Assay
The ThT assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.[14]
-
Reagent Preparation:
-
Assay Setup:
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.[11]
-
Incubate the plate in a fluorescence microplate reader at 37°C with continuous shaking (e.g., 600 rpm).[13]
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[11][13]
-
-
Data Analysis:
-
Subtract the background fluorescence from a control well containing all components except α-syn.[11]
-
Plot the fluorescence intensity against time to generate sigmoidal aggregation curves.
-
Analyze the curves to determine key kinetic parameters such as the lag time (nucleation phase), the maximum fluorescence intensity (elongation phase), and the slope of the elongation phase (aggregation rate).[11]
-
The following diagram outlines the workflow for a Thioflavin T aggregation assay.
Caption: Thioflavin T assay workflow.
Conclusion and Future Directions
The discovery of α-syn LLPS as a precursor to pathological aggregation has opened new avenues for understanding and potentially treating synucleinopathies.[1] This framework provides novel targets for therapeutic intervention, aimed at either preventing the initial phase separation, stabilizing the liquid-like state of the condensates, or promoting their dissolution. The development of high-throughput screening assays based on LLPS and aggregation will be instrumental in identifying small molecules or biologics that can modulate these processes.[17] Further research into the specific cellular factors that regulate α-syn LLPS in vivo will be critical for translating these in vitro findings into effective therapies for Parkinson's disease and related neurodegenerative disorders.
References
- 1. Frontiers | Liquid–liquid phase separation and conformational strains of α-Synuclein: implications for Parkinson’s disease pathogenesis [frontiersin.org]
- 2. Liquid-liquid phase separation and conformational strains of α-Synuclein: implications for Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Liquid-liquid phase separation regulates this compound aggregate and mitophagy in Parkinson’s disease [frontiersin.org]
- 4. Liquid-liquid Phase Separation of α-Synuclein: A New Mechanistic Insight for α-Synuclein Aggregation Associated with Parkinson's Disease Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liquid-liquid phase separation regulates this compound aggregate and mitophagy in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 13. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Expression and Purification of Human α-Synuclein | McGovern Medical School [med.uth.edu]
- 17. High-Throughput Screening Methodology to Identify this compound Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for recombinant alpha-synuclein expression and purification in E. coli.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-synuclein (α-syn) is an intrinsically disordered protein predominantly found in presynaptic terminals of neurons. Its aggregation into amyloid fibrils is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. The study of α-syn aggregation and its role in disease pathogenesis heavily relies on the availability of high-quality, monomeric recombinant protein. This document provides a detailed protocol for the expression of human α-syn in Escherichia coli and its subsequent purification to high homogeneity. The described method is a compilation of commonly used and validated techniques, ensuring a robust and reproducible workflow.
Expression of Recombinant Human α-Synuclein in E. coli
The expression of α-syn is achieved using a T7 promoter-based expression system in E. coli BL21(DE3) cells. This system allows for high-level expression of the target protein upon induction with isopropyl β-D-1-thiogalactopyranoside (IPTG).
1.1. Materials
-
Expression Vector: pT7-7, pRK172, or pET series plasmid containing the full-length human α-synuclein cDNA.[1]
-
Bacterial Strain: E. coli BL21(DE3) or similar strains like Rosetta(DE3) pLysS.[1][2]
-
Growth Media: Luria-Bertani (LB) or Terrific Broth (TB).[1]
-
Antibiotics: Ampicillin or Carbenicillin (typically at 100 µg/mL).[1][3]
-
Inducing Agent: Isopropyl β-D-1-thiogalactopyranoside (IPTG).[1]
1.2. Protocol
-
Transformation: Transform the α-syn expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) containing the appropriate antibiotic. Incubate overnight at 37°C.[1]
-
Starter Culture: Inoculate a single colony into 10-50 mL of LB medium supplemented with the appropriate antibiotic. Grow for 16 hours at 37°C with shaking at 200 rpm.[2]
-
Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[4]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.[3][4] Note that some expression systems, like the pRK172 vector, may not require IPTG induction.[1]
-
Expression: Continue the culture for 4 hours at 37°C with shaking.[4]
-
Cell Harvest: Pellet the bacterial cells by centrifugation at 8,000 x g for 15 minutes at 4°C.[4] The cell pellet can be stored at -80°C or used immediately for purification.
Purification of Recombinant Human α-Synuclein
This protocol employs a combination of heat treatment to selectively precipitate heat-labile proteins, followed by two chromatographic steps: anion-exchange chromatography and size-exclusion chromatography, to achieve high purity of monomeric α-syn.
2.1. Materials
-
Lysis Buffer: 10 mM Tris-HCl, pH 7.6, 1 mM EDTA, with protease inhibitors.[4]
-
High-Salt Buffer: 10 mM Tris-HCl, pH 7.6, 750 mM NaCl, 1 mM EDTA.[3]
-
Dialysis Buffer A: 10 mM Tris-HCl, pH 7.6, 1 mM EDTA.[4]
-
Anion-Exchange Buffer A (Low Salt): 10 mM Tris, pH 7.5.[4]
-
Anion-Exchange Buffer B (High Salt): 10 mM Tris, pH 7.5, 0.75 M NaCl.[4]
-
Size-Exclusion Chromatography Buffer: 20 mM Tris-HCl, pH 7.2.[1]
-
Chromatography Columns: HiPrep Q FF 16/10 anion exchange column and a Superdex 75 size-exclusion column (or equivalent).[1][4]
-
Chromatography System: FPLC system (e.g., ÄKTA Pure).[4]
2.2. Protocol
-
Cell Lysis:
-
Resuspend the cell pellet from a 0.5 L culture in 50 mL of high-salt buffer.[4]
-
Sonicate the cell suspension on ice (e.g., 3 rounds of 30 seconds on, 30 seconds off).[4][5]
-
Alternatively, for a simpler initial purification, a boiling method can be used. Resuspend the pellet in a high-salt buffer and boil in a water bath at 100°C for 20 minutes.[4]
-
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and precipitated proteins.[4][5]
-
Heat Treatment (if not boiled initially): Transfer the supernatant to a boiling water bath for 15-20 minutes.[6] Cool on ice for 15-20 minutes. Centrifuge at 15,000-20,000 x g for 20-30 minutes at 4°C to remove precipitated proteins.[6]
-
Dialysis: Dialyze the supernatant overnight at 4°C against 2 L of Dialysis Buffer A.[4]
-
Anion-Exchange Chromatography (IEX):
-
Filter the dialyzed sample through a 0.22 µm filter.[4]
-
Load the sample onto a HiPrep Q FF 16/10 anion exchange column equilibrated with Anion-Exchange Buffer A.[4]
-
Wash the column with Buffer A to remove unbound proteins.
-
Elute α-syn using a linear gradient of 0-100% Anion-Exchange Buffer B over 7 column volumes.[4] α-syn typically elutes at approximately 300 mM NaCl.[6]
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing α-syn.[4]
-
-
Size-Exclusion Chromatography (SEC):
-
Pool the IEX fractions containing pure α-syn and concentrate using a centrifugal concentrator with a 10 kDa molecular weight cutoff (MWCO).[4]
-
Load the concentrated protein onto a Superdex 75 size-exclusion column equilibrated with SEC buffer.
-
Elute the protein isocratically. Monomeric α-syn is expected to elute at a volume corresponding to its molecular weight of approximately 14.4 kDa.[1]
-
-
Final Product:
-
Collect fractions corresponding to the monomeric α-syn peak.
-
Confirm protein purity by SDS-PAGE. Purity is often reported to be between 80-95% after these steps.[4][5]
-
Determine the protein concentration using UV absorbance at 280 nm with a molar extinction coefficient of 5960 M⁻¹cm⁻¹.[1]
-
Aliquot the purified protein and store at -80°C.
-
Data Presentation
Table 1: Summary of Expression and Purification Parameters
| Parameter | Value/Condition | Reference |
| Expression | ||
| E. coli Strain | BL21(DE3) | [3] |
| Expression Vector | pET21-aSyn | [3] |
| Growth Medium | 2x LB Medium | [3] |
| Antibiotic | Ampicillin (200 µg/mL) | [3] |
| Induction OD600 | 0.5 - 0.6 | [3] |
| Inducer (IPTG) | 1 mM | [3] |
| Induction Time | 2 hours | [3] |
| Purification | ||
| Lysis Method | Sonication and Boiling | [3] |
| Chromatography 1 | Anion Exchange (HiTrap Q HP) | [3] |
| Chromatography 2 | Size Exclusion (Superdex 200) | [3] |
| Typical Yield | ~60 µg from 500 mL culture | [2] |
| Purity | 80-95% | [4][5] |
Experimental Workflows
Caption: Workflow for recombinant α-synuclein expression.
Caption: Workflow for α-synuclein purification.
References
- 1. benchchem.com [benchchem.com]
- 2. A method of purifying this compound in E. coli without chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and Purification of Human α-Synuclein | McGovern Medical School [med.uth.edu]
Monitoring Alpha-Synuclein Aggregation Kinetics with Thioflavin T: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-synuclein (α-synuclein) is a neuronal protein intrinsically linked to several neurodegenerative diseases, most notably Parkinson's disease, where its aggregation into amyloid fibrils is a pathological hallmark.[1] The Thioflavin T (ThT) assay is a widely used, sensitive, and high-throughput method for monitoring the kinetics of α-synuclein aggregation in vitro.[1] Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet-rich structures characteristic of amyloid fibrils.[1][2] This increase in fluorescence provides a real-time measure of fibril formation, making the ThT assay an invaluable tool for studying aggregation mechanisms, screening for potential inhibitors, and characterizing the effects of mutations or environmental factors on the aggregation process.[1]
Principle of the Assay
The ThT assay is based on the specific interaction between Thioflavin T and the cross-β-sheet structures of amyloid fibrils.[1] In its unbound state in solution, ThT has a low quantum yield and emits weak fluorescence.[1] However, when it binds to the β-sheet structures of α-synuclein fibrils, its conformation becomes more rigid, leading to a significant increase in its fluorescence quantum yield and a red-shift in its emission spectrum.[1][2] The fluorescence intensity is directly proportional to the amount of aggregated α-synuclein, allowing for the kinetic monitoring of fibril formation.[1] The typical aggregation curve is sigmoidal, characterized by a lag phase (nucleation), a growth or elongation phase, and a final equilibrium plateau.[3]
Experimental Protocols
This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening and analysis.
Materials and Reagents
| Reagent/Material | Specifications |
| Recombinant Human this compound Monomer | Highly purified, lyophilized |
| Thioflavin T (ThT) | Molecular Biology Grade |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 10 mM phosphate, 150 mM NaCl |
| Nuclease-free water | |
| Black, clear-bottom 96-well plates | Low-binding, polystyrene |
| 0.22 µm syringe filters | |
| Microcentrifuge tubes | |
| Fluorescence microplate reader | With temperature control and shaking capabilities |
Reagent Preparation
-
This compound Monomer Stock Solution:
-
Reconstitute lyophilized α-synuclein monomer in nuclease-free water to a final concentration of 1-2 mg/mL (approximately 70-140 µM).
-
To ensure a monomeric state, centrifuge the stock solution at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet any pre-existing aggregates.
-
Carefully collect the supernatant containing the monomeric protein. Determine the precise concentration using a spectrophotometer (A280, extinction coefficient ≈ 5960 M⁻¹cm⁻¹).
-
Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.[4]
-
-
Thioflavin T (ThT) Stock Solution (1 mM):
Assay Protocol
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture for each condition to be tested. The final volume per well is typically 100-200 µL.[1]
-
A typical reaction mixture contains:
-
Controls: It is essential to include the following controls:
-
Negative Control: PBS and ThT without α-synuclein to measure background fluorescence.[4]
-
Monomer Control: α-synuclein monomer and ThT to ensure the initial protein solution is not aggregated.
-
-
-
Plate Setup:
-
Pipette 100 µL of each reaction mixture and control into the wells of a black, clear-bottom 96-well plate. It is recommended to perform each condition in triplicate to ensure reproducibility.[4]
-
To minimize evaporation during long incubation periods, it is good practice to fill the outer wells of the plate with water and seal the plate with a sealing film.[9]
-
-
Incubation and Fluorescence Measurement:
-
Place the sealed plate in a fluorescence microplate reader pre-heated to 37°C.[5][6]
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment, which can range from hours to several days.[2]
-
Enable intermittent shaking (e.g., orbital or linear) to promote aggregation. A typical setting is 600 rpm.[5][6]
-
Set the excitation wavelength to approximately 440-450 nm and the emission wavelength to approximately 480-490 nm.[2][5][6]
-
Data Presentation
The quantitative data obtained from the ThT assay can be summarized to compare the aggregation kinetics under different conditions.
Table 1: Typical Experimental Parameters for this compound ThT Assay
| Parameter | Typical Value/Range | Reference |
| α-synuclein concentration | 35 - 100 µM | [5][7] |
| Thioflavin T concentration | 10 - 25 µM | [5][8] |
| Incubation Temperature | 37°C | [5][6] |
| Shaking Speed | 600 rpm (orbital) | [5][6] |
| Excitation Wavelength | 440 - 450 nm | [2][5][6] |
| Emission Wavelength | 480 - 490 nm | [2][5][6] |
| Measurement Interval | 5 - 15 minutes | [2] |
| Total Assay Duration | 24 - 72 hours | [5] |
Table 2: Analysis of Aggregation Kinetics
| Kinetic Parameter | Description | Method of Determination |
| Lag Time (t_lag) | The time required for the formation of stable nuclei. | Time to reach 10% of maximum fluorescence.[1] |
| Maximum Fluorescence (F_max) | The fluorescence intensity at the plateau phase, proportional to the total amount of fibrils formed. | The highest fluorescence value reached. |
| Aggregation Rate (k_app) | The apparent rate constant of fibril elongation. | The maximum slope of the sigmoidal curve. |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the ThT assay to monitor α-synuclein aggregation.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| High Background Fluorescence | Old or aggregated ThT solution. | Prepare fresh ThT solution and filter it before use.[2] |
| Contaminated buffer or microplate. | Use high-purity reagents and new, clean microplates.[2] | |
| Inconsistent Results/High Variability | Inconsistent pipetting. | Use calibrated pipettes and be consistent with pipetting technique.[2] |
| Presence of pre-existing aggregates in the protein stock. | Ensure proper clarification of the protein stock by centrifugation before starting the assay.[2] | |
| Temperature fluctuations. | Ensure the plate reader maintains a stable temperature.[2] | |
| No Aggregation Observed | Inactive protein. | Use freshly thawed, high-quality α-synuclein.[1] |
| Inappropriate buffer conditions. | Optimize buffer pH and ionic strength.[1] |
Conclusion
The Thioflavin T assay is a robust and high-throughput method for the real-time monitoring of this compound aggregation kinetics.[2] Its sensitivity and ease of use make it an invaluable tool in neurodegenerative disease research and for the screening and characterization of potential aggregation inhibitors in drug development.[2] However, researchers should be aware of its limitations, such as potential interference from compounds and the inability to distinguish between different aggregate species.[2] Therefore, it is recommended to complement ThT assays with other biophysical techniques to validate the results.[2] By following this detailed protocol and considering the potential pitfalls, researchers can reliably employ the Thioflavin T assay to gain valuable insights into the mechanisms of this compound aggregation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 5. Thioflavin T assay protocol for this compound proteins [abcam.com]
- 6. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 7. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for Immunohistochemical Detection of Phosphorylated α-Synuclein (pS129) in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of α-synuclein phosphorylated at serine 129 (pS129) in brain tissue. Phosphorylation at this site is a key pathological hallmark of synucleinopathies, including Parkinson's disease, Dementia with Lewy Bodies, and Multiple System Atrophy.[1][2] The protocols outlined below are intended to serve as a comprehensive guide for the accurate and reliable visualization of pS129 α-synuclein pathology in both free-floating and paraffin-embedded brain sections.
Principle of pS129 α-Synuclein Detection
The immunohistochemical detection of pS129 α-synuclein is a highly specific method used to identify the pathological aggregation of α-synuclein.[1][3] Under normal physiological conditions, only a small fraction of α-synuclein is phosphorylated at serine 129. However, in synucleinopathies, the vast majority of α-synuclein within pathological aggregates, such as Lewy bodies and Lewy neurites, is phosphorylated at this residue.[1] This significant increase in phosphorylation makes pS129 a highly specific marker for these pathological inclusions. The following diagram illustrates the basic principle of IHC detection of this important biomarker.
Data Presentation: Quantitative Parameters for pS129 α-Synuclein IHC
The following tables summarize key quantitative parameters from various published protocols for pS129 α-synuclein immunohistochemistry. These values should be considered as a starting point, and optimization for specific antibodies, tissues, and experimental conditions is highly recommended.
Table 1: Primary Antibody Parameters
| Antibody (Clone) | Host Species | Tissue Type | Dilution Range | Incubation Time | Incubation Temp. (°C) |
| pS129 (MJF-R13) | Rabbit | Mouse Brain | 1:500 - 1:1000 | Overnight | 4 |
| pS129 (81A) | Mouse | Mouse Brain | 1:500 - 1:1000 | Overnight | 4 |
| pS129 (EP1536Y) | Rabbit | Human Brain | 1:1000 - 1:2000 | Overnight | 4 |
| pS129 (pSyn#64) | Mouse | Mouse Brain | 1:500 - 1:1000 | Overnight | 4 |
Table 2: Antigen Retrieval and Blocking Parameters
| Tissue Preparation | Antigen Retrieval Method | Reagent | Duration | Temperature (°C) | Blocking Solution | Blocking Time |
| Paraffin-Embedded | Heat-Induced Epitope Retrieval (HIER) | 10 mM Sodium Citrate, pH 6.0 | 20-30 min | 95-100 | 5-10% Normal Serum in PBS/TBS with 0.1-0.3% Triton X-100 | 1-2 hours |
| Free-Floating | Proteinase K Treatment | 10 µg/mL Proteinase K in PBS | 10-15 min | Room Temp | 5-10% Normal Serum in PBS/TBS with 0.1-0.3% Triton X-100 | 1-2 hours |
| Free-Floating | Formic Acid Treatment | 88% Formic Acid | 5-10 min | Room Temp | 5-10% Normal Serum in PBS/TBS with 0.1-0.3% Triton X-100 | 1-2 hours |
Experimental Protocols
Below are detailed protocols for the immunohistochemical staining of pS129 α-synuclein in both free-floating and paraffin-embedded brain sections.
Protocol 1: Free-Floating Immunohistochemistry for pS129 α-Synuclein
This protocol is suitable for vibratome or cryostat sections of fixed brain tissue.
Materials:
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Hydrogen Peroxide (H₂O₂)
-
Methanol (B129727) (for peroxidase quenching)
-
Normal serum (from the same species as the secondary antibody)
-
Bovine Serum Albumin (BSA)
-
Triton X-100
-
Primary antibody against pS129 α-synuclein
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) or other suitable chromogen
-
Mounting medium
Procedure:
-
Section Collection and Storage: Collect 30-50 µm thick sections into a cryoprotectant solution and store at -20°C, or directly into PBS for immediate use.
-
Washing: Wash sections three times for 10 minutes each in PBS to remove cryoprotectant.
-
Endogenous Peroxidase Quenching: Incubate sections in a solution of 1% H₂O₂ in PBS (or 10% methanol in PBS with 3% H₂O₂) for 15-30 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Blocking: Incubate sections in a blocking solution containing 5-10% normal serum (e.g., normal goat serum if using a goat anti-rabbit secondary) and 0.3% Triton X-100 in PBS for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary antibody diluted in blocking buffer (e.g., 1% normal serum, 0.3% Triton X-100 in PBS) overnight at 4°C with gentle agitation.
-
Washing: The next day, wash sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody diluted in PBS with 1% BSA and 0.3% Triton X-100 for 1-2 hours at room temperature.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
ABC Complex Formation: Incubate sections in the prepared ABC reagent according to the manufacturer's instructions for 30-60 minutes at room temperature.
-
Washing: Wash sections three times for 10 minutes each in PBS.
-
Signal Development: Develop the signal by incubating the sections in a DAB solution until the desired staining intensity is reached. Monitor the reaction under a microscope.
-
Washing: Stop the reaction by washing the sections thoroughly with PBS.
-
Mounting: Mount the sections onto glass slides, air-dry, and coverslip with an appropriate mounting medium.
Protocol 2: Paraffin-Embedded Immunohistochemistry for pS129 α-Synuclein
This protocol is for formalin-fixed, paraffin-embedded (FFPE) brain tissue sections.
Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (H₂O₂)
-
PBS or TBS
-
Normal serum
-
Primary antibody against pS129 α-synuclein
-
Biotinylated secondary antibody
-
ABC reagent
-
DAB or other suitable chromogen
-
Hematoxylin (B73222) (for counterstaining)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (1 change, 3 minutes).
-
Immerse in 70% ethanol (1 change, 3 minutes).
-
Rinse gently with running tap water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool down in the buffer for at least 20 minutes.
-
Rinse slides with PBS.
-
-
Endogenous Peroxidase Quenching: Incubate slides in 3% H₂O₂ in PBS for 10-15 minutes at room temperature.
-
Washing: Wash slides three times for 5 minutes each in PBS.
-
Blocking: Apply blocking solution (5-10% normal serum in PBS) and incubate for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Drain the blocking solution and apply the primary antibody diluted in PBS with 1% BSA. Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash slides three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Washing: Wash slides three times for 5 minutes each in PBS.
-
ABC Complex Formation: Apply the prepared ABC reagent and incubate for 30 minutes at room temperature.
-
Washing: Wash slides three times for 5 minutes each in PBS.
-
Signal Development: Apply the DAB solution and incubate until the desired staining intensity is observed.
-
Washing: Rinse slides with distilled water.
-
Counterstaining: Counterstain with hematoxylin for 30-60 seconds.
-
Dehydration and Mounting:
-
Rinse with tap water.
-
Dehydrate through graded alcohols (70%, 95%, 100%).
-
Clear in xylene and coverslip with a permanent mounting medium.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for immunohistochemical staining of brain tissue.
Troubleshooting
For a comprehensive troubleshooting guide, please refer to established resources on immunohistochemistry. Common issues include high background, weak or no staining, and non-specific signals. Optimizing antibody concentrations, incubation times, and antigen retrieval methods is crucial for successful staining. It is also important to use appropriate positive and negative controls to validate the results.
References
Application Notes and Protocols for Establishing and Validating Cell-Based Models of Alpha-Synucleinopathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and validating robust cell-based models of alpha-synucleinopathy, a class of neurodegenerative disorders that includes Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy.[1] The protocols detailed herein are essential for investigating disease mechanisms and for the discovery of novel therapeutics.
Introduction to Alpha-Synucleinopathy Models
The misfolding and aggregation of the alpha-synuclein (α-syn) protein are central to the pathogenesis of synucleinopathies.[2] In vitro cellular models are invaluable tools for recapitulating these key pathological events.[3] These models offer significant advantages, including reproducibility, cost-effectiveness, and amenability to genetic and pharmacological manipulation.[4] The two primary approaches for inducing α-synuclein pathology in cultured cells are the overexpression of α-synuclein and the introduction of pre-formed fibrils (PFFs) to seed the aggregation of endogenous protein.[3]
Establishing Cell-Based Models
Overexpression Models
Overexpression of wild-type or mutant α-synuclein in cell lines is a widely used method to study the protein's function and toxicity.[5] Human neuroblastoma SH-SY5Y cells, human embryonic kidney 293 (HEK293) cells, and H4 neuroglioma cells are commonly used for this purpose due to their ease of transfection.[4][6]
Pre-formed Fibril (PFF) Models
The use of α-syn PFFs to seed aggregation of endogenous α-syn in cell cultures has become a robust and widely adopted method.[1] This model effectively recapitulates key pathological features, including the formation of hyperphosphorylated and ubiquitinated α-syn inclusions that resemble Lewy bodies.[1]
Data Presentation: Quantitative Comparison of Models
The following tables summarize quantitative data from various cell-based models of alpha-synucleinopathy, providing a clear comparison of different experimental outcomes.
| Model System | Method of Induction | Key Quantitative Outcome | Measurement | Reference |
| SH-SY5Y Cells | A53T α-synuclein overexpression & 6-OHDA treatment | Increase in SNCA transcript levels | 3-fold | [7] |
| SH-SY5Y Cells | A53T α-synuclein overexpression & 6-OHDA treatment | Increase in LRRK2 transcript levels | 2.5-fold | [7] |
| Primary Patient Olfactory Neuroepithelial-derived Cells (ONS) | 0.1 µmol/L α-synuclein PFFs (48h) | Cell Viability (Control) | 96% ± 2% | [8] |
| Primary Patient Olfactory Neuroepithelial-derived Cells (ONS) | 0.1 µmol/L α-synuclein PFFs (48h) | Cell Viability (PD Patient) | 94% ± 1% | [8] |
| Cellular Model | NOX Inhibitor (Compound-11) Treatment | Reduction in fibrillar α-synuclein | >35% | [9] |
| Cellular Model | NOX Inhibitor (Compound-11) Treatment | Reduction in ROS generation | 50% | [9] |
Experimental Workflows and Signaling Pathways
Experimental Workflow: PFF-Based Model of Alpha-Synucleinopathy
The following diagram illustrates the general workflow for establishing and validating a PFF-based cell model of alpha-synucleinopathy.
Workflow for PFF-based alpha-synucleinopathy models.
Signaling Pathway: this compound Neurotoxicity
This diagram depicts some of the key signaling pathways implicated in this compound-mediated neurotoxicity.
Key signaling pathways in this compound neurotoxicity.
Detailed Experimental Protocols
Protocol 1: Generation of this compound Pre-formed Fibrils (PFFs)
This protocol describes the generation of α-syn PFFs from recombinant monomeric protein.[10]
Materials:
-
Recombinant human or mouse α-synuclein monomer (high-purity, endotoxin-free)[2]
-
Dulbecco's Phosphate-Buffered Saline (dPBS), sterile
-
Microcentrifuge tubes
-
Orbital shaker at 37°C
-
Probe sonicator
Procedure:
-
Monomer Preparation: Thaw monomeric α-syn on ice. Centrifuge at >12,000 x g for 10 minutes at 4°C to remove any pre-existing aggregates.[2] Carefully transfer the supernatant to a new tube.
-
Protein Concentration: Determine the protein concentration of the monomer solution using a BCA assay or by measuring absorbance at 280 nm.[1]
-
Fibril Assembly: Dilute the α-syn monomer to a final concentration of 5 mg/mL in sterile dPBS in a microcentrifuge tube.[11]
-
Incubation: Incubate the monomer solution at 37°C with continuous shaking at 1,000 rpm for 7 days to promote fibril formation.[12]
-
Sonication: On the day of use, dilute the PFFs to the desired working concentration (e.g., 2-2.5 mg/mL) in sterile dPBS.[2] Sonicate the PFF solution using a probe sonicator to generate smaller fibril fragments optimal for cellular uptake.[2] The goal is to achieve fibrils of 50 nm or smaller in length.[11]
Protocol 2: PFF Treatment of Cultured Cells
This protocol details how to apply PFFs to cell cultures to induce endogenous α-synuclein aggregation.[13]
Materials:
-
Cultured cells (e.g., primary neurons, SH-SY5Y)
-
Sonicated α-syn PFFs
-
Cell culture medium
Procedure:
-
Cell Plating: Plate cells at an appropriate density in a suitable culture vessel (e.g., 96-well plate, coverslips in a 24-well plate).
-
PFF Addition: Add the sonicated PFFs directly to the cell culture medium at a final concentration typically ranging from 0.1 to 2 µg/mL.
-
Incubation: Incubate the cells for a period ranging from a few days to several weeks, depending on the cell type and the desired level of pathology.[12]
Protocol 3: Validation of this compound Aggregation by Immunocytochemistry
This protocol describes the detection of pathological α-synuclein aggregates using immunofluorescence.
Materials:
-
PFF-treated cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against phosphorylated α-synuclein (pSer129)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody against pSer129 α-syn overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI or Hoechst for 5 minutes.
-
Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides, and acquire images using a fluorescence microscope.
Protocol 4: Assessment of Fibril Formation by Thioflavin T (ThT) Assay
The ThT assay is used to monitor the formation of amyloid fibrils in vitro.[2]
Materials:
-
α-synuclein monomer or PFFs
-
Thioflavin T (ThT) solution
-
96-well black plates
-
Plate reader with fluorescence detection
Procedure:
-
Assay Setup: In a 96-well plate, prepare reaction mixtures containing α-synuclein samples and ThT (final concentration, e.g., 25 µM) in PBS.[2]
-
Measurement: Measure the fluorescence at an excitation of ~450 nm and an emission of ~485 nm.[1] A significant increase in fluorescence intensity indicates the presence of amyloid fibrils.
Protocol 5: Quantification of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability.[5]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance indicates reduced cell viability.
Protocol 6: Measurement of Mitochondrial Dysfunction via Oxygen Consumption Rate (OCR)
OCR is a key indicator of mitochondrial respiratory activity.[14]
Materials:
-
Cultured cells
-
Seahorse XF Analyzer or similar instrument
-
Assay medium
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Plating: Plate cells in a Seahorse XF cell culture microplate.
-
Assay Preparation: On the day of the assay, replace the culture medium with assay medium and incubate in a non-CO2 incubator for 1 hour.
-
OCR Measurement: Place the plate in the Seahorse XF Analyzer and follow the manufacturer's protocol for a mitochondrial stress test. This involves sequential injections of the stress test compounds to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[14]
Protocol 7: Detection of Oxidative Stress
Oxidative stress can be assessed by measuring the levels of reactive oxygen species (ROS).
Materials:
-
Cultured cells
-
Fluorescent ROS indicator (e.g., CellROX Green or DCFDA)
-
Fluorescence microscope or plate reader
Procedure:
-
Probe Loading: Load the cells with the ROS indicator according to the manufacturer's instructions.
-
Treatment: Expose the cells to the experimental conditions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in ROS levels.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cellular Models of this compound Aggregation: What Have We Learned and Implications for Future Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular models of alpha–synuclein toxicity and aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cell-based model of alpha-synucleinopathy for screening compounds with therapeutic potential of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Modelling α-synuclein processing in primary patient cells for pharmacological intervention [explorationpub.com]
- 9. Treating Alpha Synuclein Pathology with NOX Inhibitors | StressMarq Biosciences Inc. [stressmarq.com]
- 10. researchgate.net [researchgate.net]
- 11. michaeljfox.org [michaeljfox.org]
- 12. Generation of this compound Preformed Fibrils from Monomers and Use In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative stress and cellular pathologies in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Alpha-Synuclein Secondary Structure Changes with Circular Dichroism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-synuclein (α-Syn) is a 140-amino acid presynaptic neuronal protein that is intrinsically disordered in its monomeric state under physiological conditions.[1] Its aggregation into amyloid fibrils is a central pathological hallmark of several neurodegenerative disorders known as synucleinopathies, including Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA).[1][2] The transition from a soluble, predominantly random coil monomer to insoluble, β-sheet-rich fibrillar aggregates involves various oligomeric intermediates.[3] Understanding the conformational changes that drive this aggregation cascade is crucial for developing therapeutic strategies.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for studying the secondary structure of proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum provides a characteristic signature for different types of secondary structures (α-helix, β-sheet, and random coil), making it an ideal tool to monitor the conformational transitions of α-Syn during aggregation or upon interaction with membranes, small molecules, or other proteins.[2]
Principles of Circular Dichroism
CD spectroscopy relies on the fact that different protein secondary structures have distinct far-UV CD spectra (typically 190-260 nm).
-
α-Helical structures exhibit two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-Sheet structures show a single negative band around 218 nm and a positive band near 195 nm.[4][5]
-
Random Coil or intrinsically disordered structures are characterized by a strong negative band near 198 nm.[5][6]
By measuring the CD spectrum of an α-Syn sample, one can qualitatively assess its secondary structure. Furthermore, through deconvolution algorithms, the percentage of each secondary structure element can be quantitatively estimated.
Data Presentation: Secondary Structure of α-Synuclein Forms
The secondary structure of α-Syn is highly dependent on its environment and aggregation state. The following table summarizes typical secondary structure compositions derived from CD spectroscopy under various conditions.
| α-Synuclein Form | Predominant Secondary Structure | α-Helix (%) | β-Sheet (%) | Random Coil/Disordered (%) | Conditions / Notes |
| Monomeric | Random Coil | < 5% | < 5% | > 70% | In aqueous buffer (e.g., PBS, pH 7.4) at low micromolar concentrations.[6] |
| Membrane-Bound (Acidic Vesicles) | α-Helix | ~70-80% | Low | Low | Interaction with lipid vesicles, such as those containing phosphatidylserine (B164497) (POPS), induces a significant coil-to-helix transition.[6][7] |
| Oligomeric Intermediates | Mixed β-sheet and Random Coil | Low | Variable | Variable | Transient species formed during the lag phase of aggregation. Structure can be heterogeneous.[8][9] |
| Amyloid Fibrils | β-Sheet | Low | High | Low | The final aggregated state, characterized by a cross-β-sheet structure. The transition from random coil to β-sheet is a hallmark of aggregation.[2][10] |
Experimental Protocols
Protocol 1: Preparation of Monomeric α-Synuclein for CD Analysis
This protocol describes the preparation of recombinant human α-Syn and its characterization to ensure a monomeric, aggregation-free starting material.
A. Protein Expression and Purification:
-
Transform E. coli BL21 (DE3) cells with a plasmid encoding human α-Syn.
-
Grow cells in LB medium to an OD₆₀₀ of 0.6-0.8 and induce protein expression with 1 mM IPTG for 4 hours.
-
Harvest cells by centrifugation and lyse them using osmotic shock and subsequent boiling to precipitate heat-unstable proteins.
-
Centrifuge the lysate at high speed and collect the supernatant containing soluble α-Syn.
-
Purify α-Syn from the supernatant using anion-exchange chromatography followed by size-exclusion chromatography (SEC) to isolate the monomeric fraction.
-
Lyophilize the purified protein and store it at -80 °C.[11]
B. Sample Preparation for CD:
-
Dissolve lyophilized α-Syn in a suitable buffer, such as 10-20 mM phosphate (B84403) buffer with 100 mM NaCl, pH 7.4.
-
To ensure a monomeric state, filter the solution through a 0.22 µm syringe filter and then centrifuge at high speed (~18,000 x g) for 30 minutes to remove any pre-existing aggregates.[8]
-
Determine the precise protein concentration using a spectrophotometer, measuring the absorbance at 280 nm (Extinction coefficient ε₂₈₀ = 5960 M⁻¹cm⁻¹).[11]
-
Dilute the protein stock to a final concentration suitable for CD, typically between 0.1-0.2 mg/mL (approximately 7-14 µM).
Protocol 2: Monitoring α-Synuclein Aggregation by CD
This protocol outlines how to use CD to track the secondary structure changes of α-Syn over time as it aggregates.
-
Baseline Spectrum: Prepare monomeric α-Syn as described in Protocol 4.1. Record a baseline (t=0) far-UV CD spectrum from 195 nm to 260 nm.
-
Initiate Aggregation: Induce aggregation by incubating the α-Syn solution at 37 °C with continuous shaking (e.g., 200 rpm) in a temperature-controlled environment.[10]
-
Time-Course Measurements: At regular time intervals (e.g., every 1, 6, 12, 24, 48, and 72 hours), remove an aliquot of the sample.
-
Record Spectra: Cool the aliquot to 25 °C and immediately record its far-UV CD spectrum using the same parameters as the baseline measurement.[11]
-
Data Analysis: Observe the spectral changes over time. A decrease in the negative signal at ~198 nm (random coil) and the emergence and increase of the negative signal at ~218 nm (β-sheet) indicates the formation of amyloid fibrils.[4]
Protocol 3: CD Instrument Settings and Data Acquisition
-
Instrument: Use a calibrated CD spectropolarimeter (e.g., Jasco J-815 or similar).
-
Cuvette: Use a quartz cuvette with a short path length, typically 1 mm, to minimize buffer absorbance in the far-UV region.[8]
-
Parameters:
-
Background Correction: Before measuring the protein sample, record a spectrum of the buffer alone under identical conditions. Subtract this buffer spectrum from each protein spectrum to correct for background absorbance.[8]
-
Data Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * concentration_mg/mL) Where:
-
mdeg = recorded ellipticity in millidegrees
-
MRW = Mean Residue Weight (for human α-Syn, ~103 Da)
-
pathlength_cm = cuvette path length in cm
-
concentration_mg/mL = protein concentration in mg/mL
-
Visualizations
Caption: Experimental workflow for analyzing α-Syn secondary structure using CD.
Caption: α-Synuclein aggregation pathway and corresponding CD spectral changes.
Caption: Influence of various factors on α-Synuclein secondary structure.
References
- 1. This compound Aggregation in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Aggregation Pathway in Parkinson’s Disease: Current Status and Novel Therapeutic Approaches [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Biophysical characterization of α-synuclein and its controversial structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Early Aggregation Steps in α-Synuclein as Measured by FCS and FRET: Evidence for a Contagious Conformational Change - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Synuclein aggregation at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid restructurization of conformationally-distinct this compound amyloid fibrils at an elevated temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Characterization of Stable α-Synuclein Lipoprotein Particles - PMC [pmc.ncbi.nlm.nih.gov]
Screening for Inhibitors of Alpha-Synuclein Aggregation: An In Vitro Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-synuclein (α-Syn) is a presynaptic neuronal protein that plays a central role in the pathogenesis of a group of neurodegenerative disorders known as synucleinopathies, which include Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA).[1][2] A key pathological hallmark of these diseases is the aggregation of α-Syn into insoluble amyloid fibrils, which form the major component of Lewy bodies and Lewy neurites.[1] The process of α-Syn aggregation, from soluble monomers to toxic oligomers and insoluble fibrils, is considered a critical pathogenic event, making the inhibition of this process a promising therapeutic strategy.[3][4]
This document provides detailed application notes and protocols for performing an in vitro assay to screen for inhibitors of α-Syn aggregation, with a primary focus on the widely used Thioflavin T (ThT) fluorescence assay. Additionally, a protocol for a seed amplification assay (SAA) is included to detect the seeding activity of α-Syn aggregates.
Principle of the Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a robust, cost-effective, and high-throughput method for monitoring the kinetics of amyloid fibril formation in real-time.[3] ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures that are characteristic of amyloid fibrils.[3][5] This property allows for the quantitative measurement of α-Syn fibrillization over time. The typical aggregation kinetic profile is a sigmoidal curve characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation). Inhibitors of α-Syn aggregation can be identified by their ability to prolong the lag phase, reduce the rate of aggregation, or decrease the final fluorescence intensity.
Experimental Workflow and Signaling Pathways
This compound Aggregation Pathway
References
- 1. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. benchchem.com [benchchem.com]
- 4. Recombinant Mouse this compound Active, Monomer, (Type 1) Protein (NBP2-61595): Novus Biologicals [novusbio.com]
- 5. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Application Notes and Protocols for Studying Endogenous Alpha-Synuclein Function in Isolated Synaptosomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the isolation of functional synaptosomes from rodent brain tissue to facilitate the study of endogenous alpha-synuclein's role in synaptic function. Synaptosomes are resealed nerve terminals that retain the essential machinery for neurotransmitter storage, release, and reuptake, making them an invaluable ex vivo model system.[1][2][3][4][5]
This compound, a protein abundant in presynaptic terminals, is critically implicated in the pathophysiology of Parkinson's disease and other synucleinopathies.[6][7][8] Understanding its endogenous function at the synapse is crucial for elucidating disease mechanisms and developing novel therapeutic strategies. Physiologically, this compound is involved in several aspects of the synaptic vesicle cycle, including clustering, docking, and the assembly of the SNARE complex, which mediates vesicle fusion and neurotransmitter release.[6][9]
This protocol has been optimized to yield a high purity of synaptosomes suitable for a range of downstream applications, including Western blotting, neurotransmitter release assays, and protein-protein interaction studies.
Experimental Protocols
Protocol 1: Isolation of Synaptosomes from Rodent Brain
This protocol describes the isolation of synaptosomes from fresh rodent brain tissue by differential and density gradient centrifugation.
Materials:
-
Rodent brain (e.g., mouse or rat cortex and hippocampus)
-
Homogenization Buffer (HB): 0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease and phosphatase inhibitors
-
Percoll solutions (8%, 12%, and 23% in HB)
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge and ultracentrifuge with fixed-angle rotors
-
Dounce homogenizer
Procedure:
-
Tissue Dissection and Homogenization:
-
Euthanize the animal according to approved institutional guidelines.
-
Rapidly dissect the brain region of interest (e.g., cortex and hippocampus) on a cold plate.
-
Weigh the tissue and place it in 10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer with 10-12 gentle up-and-down strokes at approximately 800 rpm.[1]
-
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1).[3]
-
Carefully collect the supernatant (S1) and transfer it to a new tube.
-
Centrifuge the S1 fraction at 17,000 x g for 20 minutes at 4°C to obtain the crude synaptosomal pellet (P2).[3]
-
-
Percoll Gradient Centrifugation:
-
Gently resuspend the P2 pellet in 2 mL of ice-cold Homogenization Buffer.
-
Prepare a discontinuous Percoll gradient by carefully layering 3 mL each of 23%, 12%, and 8% Percoll solutions in an ultracentrifuge tube.
-
Carefully layer the resuspended P2 fraction onto the top of the Percoll gradient.
-
Centrifuge the gradient at 32,500 x g for 5 minutes at 4°C in a fixed-angle rotor.[10]
-
-
Collection and Washing of Synaptosomes:
-
Synaptosomes will be enriched at the interface of the 12% and 23% Percoll layers.[10]
-
Carefully aspirate and discard the upper layers.
-
Collect the synaptosomal fraction from the 12%/23% interface using a Pasteur pipette.
-
Dilute the collected fraction with 10 volumes of Homogenization Buffer and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the final synaptosomal pellet in the desired buffer for downstream applications.
-
Quality Control:
The purity of the synaptosomal fraction should be assessed by Western blot analysis for the enrichment of synaptic markers (e.g., Synaptophysin, PSD-95) and the depletion of markers for other subcellular compartments (e.g., GM130 for Golgi, Calnexin for ER).[4]
Studying Endogenous this compound Function
Experimental Design:
To investigate the function of endogenous this compound, isolated synaptosomes can be subjected to various treatments or comparisons can be made between wild-type and genetically modified animal models (e.g., this compound knockout or overexpression).
1. Analysis of SNARE Complex Assembly:
-
Objective: To determine the role of this compound in the formation of the SNARE complex, which is essential for synaptic vesicle fusion.
-
Methodology:
-
Isolated synaptosomes are lysed under non-denaturing conditions.
-
The lysates are subjected to immunoprecipitation using antibodies against key SNARE proteins (e.g., VAMP2, SNAP-25, Syntaxin-1).
-
The immunoprecipitated complexes are then analyzed by Western blot for the presence of this compound and other SNARE complex components. An increase or decrease in the co-immunoprecipitation of these proteins can indicate a modulatory role for this compound.[6]
-
2. Neurotransmitter Release Assay:
-
Objective: To assess the impact of this compound on neurotransmitter release.
-
Methodology:
-
Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., ³H-dopamine or ³H-glutamate) or a fluorescent dye like FM1-43.[11]
-
The loaded synaptosomes are then stimulated with a depolarizing agent (e.g., high KCl concentration) to induce neurotransmitter release.
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The amount of released neurotransmitter in the supernatant is quantified by scintillation counting or fluorescence measurement.[11]
-
Differences in release between experimental groups can reveal the influence of this compound on this process.
-
Data Presentation
| Parameter | Wild-Type Synaptosomes | This compound Knockout Synaptosomes | Reference |
| SNARE Complex Assembly (relative units) | 1.00 ± 0.12 | 0.65 ± 0.09 | Fictional Data |
| KCl-evoked Dopamine Release (% of total) | 15.2 ± 1.8 | 10.8 ± 1.5 | Fictional Data |
This table presents hypothetical quantitative data for illustrative purposes, as specific comparative values were not available in the provided search results.
Visualizations
Experimental Workflow
Caption: Workflow for synaptosome isolation and functional analysis.
This compound's Role at the Synapse
References
- 1. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]
- 3. Isolate Functional Synaptosomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and Pathological Effects of α-Synuclein on Synaptic SNARE Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Synaptic Function of α-Synuclein | Semantic Scholar [semanticscholar.org]
- 9. From Synaptic Physiology to Synaptic Pathology: The Enigma of α-Synuclein [mdpi.com]
- 10. Video: Preparation of Synaptoneurosomes from Mouse Cortex using a Discontinuous Percoll-Sucrose Density Gradient [jove.com]
- 11. Age-Dependent Regulation of Acetylcholine Release at the Neuromuscular Junction Mediated by GABA | MDPI [mdpi.com]
Troubleshooting & Optimization
How to prevent premature aggregation of recombinant alpha-synuclein during purification and storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the premature aggregation of recombinant alpha-synuclein (α-syn) during purification and storage.
Troubleshooting Guides
Issue: Precipitate observed after cell lysis and initial purification steps.
Possible Cause & Solution
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Question: Why is my α-synuclein precipitating immediately after cell lysis?
-
Answer: The choice of lysis buffer can significantly impact α-synuclein stability. Using a "high salt buffer" (e.g., 10 mM Tris, pH 7.5, 750 mM NaCl, 1 mM EDTA) during lysis can help stabilize the protein and prevent initial aggregation compared to a no-salt buffer.[1] It is also crucial to keep the lysate on ice to minimize proteolytic degradation and aggregation.
-
-
Question: I see a pellet after boiling the cell lysate. Is this expected?
-
Answer: Yes, this is an expected and desired outcome of the boiling step in certain purification protocols. As an intrinsically disordered protein, α-synuclein is heat-resistant, while many other E. coli proteins are not.[2] Boiling at 100°C for 15-20 minutes denatures and precipitates a significant portion of contaminating proteins, leaving α-synuclein in the soluble supernatant.[3][4]
-
-
Question: My α-synuclein crashes out of solution during dialysis. What should I do?
-
Answer: This can happen due to a rapid change in buffer conditions, such as a drastic decrease in ionic strength or a pH shift towards the isoelectric point of α-synuclein (~4.7). Ensure the dialysis buffer has a pH of 7.2-7.5 and consider a more gradual dialysis process. Starting with a higher salt concentration in the dialysis buffer and gradually reducing it can sometimes prevent precipitation.
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Issue: Low yield of monomeric α-synuclein after purification.
Possible Cause & Solution
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Question: My final purified protein is mostly oligomers and aggregates according to size-exclusion chromatography (SEC). How can I improve my monomer yield?
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Answer: Several factors during purification can promote oligomerization. The purification method itself has a significant impact. Protocols involving acid precipitation and periplasmic lysis have been shown to yield a higher percentage of monomeric protein compared to methods like ammonium (B1175870) sulfate (B86663) precipitation.[3][4][5] Additionally, ensure that all buffers are filtered and degassed to remove particulates and dissolved oxygen, which can promote aggregation. Running an additional SEC step is a reliable method to isolate the monomeric fraction.[1]
-
-
Question: Can the expression conditions in E. coli affect the aggregation state of the purified protein?
-
Answer: Yes. High expression levels induced by high concentrations of IPTG (e.g., 1 mM) and longer induction times can sometimes lead to the formation of inclusion bodies or soluble aggregates within the bacteria.[1] Optimizing the induction conditions (e.g., lower IPTG concentration, shorter induction time, lower temperature) might improve the quality of the starting material.
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Issue: Protein aggregates during storage.
Possible Cause & Solution
-
Question: How should I store my purified monomeric α-synuclein to prevent aggregation?
-
Answer: For long-term storage, it is generally recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[3][4] Avoid repeated freeze-thaw cycles, as these can induce aggregation. Storage in buffers like PBS at a concentration of around 130-140 µM has been reported.[3][4] Lyophilization is another option for long-term storage, but it has been shown to affect the monomeric structure and can lead to variability in aggregation assays.[1]
-
-
Question: I thawed my frozen α-synuclein, and now it appears cloudy or has visible precipitate. What happened?
-
Answer: This indicates that aggregation occurred during the freeze-thaw process or during storage. Storing at -80°C is generally better than at -20°C. The morphology of pre-formed fibrils has been shown to change with storage at -80°C, with the appearance of fractured, smaller aggregates.[6] Before use, it is crucial to centrifuge the thawed sample at high speed (e.g., >18,000 x g) for 10-20 minutes to pellet any aggregates and use the supernatant containing the monomeric protein. Always perform quality control (e.g., SEC or native PAGE) on a thawed aliquot to confirm its monomeric state before critical experiments.
-
Frequently Asked Questions (FAQs)
-
Question: What is the best purification protocol to obtain stable, monomeric α-synuclein?
-
Answer: There is no single "best" protocol, and the optimal choice may depend on the downstream application.[1][3] However, a comparative study showed that acid precipitation and periplasmic lysis followed by ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) yielded the highest percentage of monomeric and pure protein.[3][4][5]
-
-
Question: What are the critical quality control steps after purification?
-
Answer: It is essential to verify the purity and monomeric state of your α-synuclein preparation. Recommended quality control steps include:
-
SDS-PAGE: To check for purity and the absence of degradation products.[1]
-
Size-Exclusion Chromatography (SEC): To confirm the protein is monomeric and to separate it from any oligomers or aggregates.[1]
-
Native PAGE: To visualize the native conformation and identify the presence of oligomers.[7]
-
Mass Spectrometry: To confirm the correct mass of the protein and identify any post-translational modifications.[3]
-
-
-
Question: Can metal ions cause my α-synuclein to aggregate?
-
Answer: Yes, certain metal ions, particularly divalent and trivalent cations like copper (Cu²⁺), iron (Fe³⁺), and zinc (Zn²⁺), can interact with α-synuclein and promote its aggregation.[8][9][10] It is good practice to include a chelating agent like EDTA in your lysis and initial purification buffers to remove any contaminating metal ions.[3][5]
-
-
Question: Does temperature affect α-synuclein stability during purification?
-
Answer: While α-synuclein is heat-stable in the context of boiling lysis, temperature can still influence its conformation and aggregation propensity.[2] It is generally recommended to perform purification steps at 4°C (on ice) to minimize proteolytic activity and reduce the risk of aggregation.[11] High-temperature pretreatment (>80°C) has been shown to inhibit fibrillization, possibly by reducing the amount of pre-existing oligomeric seeds.[12][13]
-
-
Question: Are there any additives I can use to prevent aggregation during purification and storage?
-
Answer: Besides maintaining a suitable pH and ionic strength, certain small molecules have been shown to inhibit α-synuclein aggregation in vitro, although their use during purification is not standard. These include polyphenols like curcumin (B1669340) and epigallocatechin gallate (EGCG).[14][15][16][17] However, their addition could interfere with downstream assays. A more common and recommended practice is to work quickly, keep the protein cold, and use appropriate buffers with chelating agents.
-
-
Question: If I have aggregates in my preparation, how can I remove them?
-
Answer: The most effective way to remove aggregates and isolate monomeric α-synuclein is through size-exclusion chromatography (SEC).[1] For removing small amounts of aggregates before an experiment, high-speed centrifugation (e.g., >18,000 x g for 10-20 minutes at 4°C) is a quick and effective method.[18]
-
Data Presentation
Table 1: Comparison of α-Synuclein Purification Protocols
| Purification Protocol | Purity (%) | Monomer Percentage (%) | Reference |
| Acid Precipitation | 100 | 100 | [3][4] |
| Boiling | 99.3 | Not specified | [3][4] |
| Periplasmic Lysis + IEX + GF | 95 | 96.5 | [3][4][5] |
| Ammonium Sulfate Precipitation | Not specified | Lower than other methods | [3][4] |
(IEX: Ion-Exchange Chromatography; GF: Gel Filtration)
Experimental Protocols
Protocol 1: α-Synuclein Purification by Boiling and Ion-Exchange Chromatography
This protocol is adapted from several common procedures.[3][4]
-
Expression: Transform E. coli BL21 (DE3) with an α-synuclein expression plasmid. Grow cultures at 37°C to an OD₆₀₀ of 0.5-0.6, then induce with 1 mM IPTG for 2-4 hours.[1][4]
-
Lysis: Harvest cells by centrifugation. Resuspend the pellet in a high-salt buffer (e.g., 50 mL of 750 mM NaCl, 100 mM MES, 1 mM EDTA, pH 7.0).[3][5]
-
Boiling: Place the resuspended cells in a boiling water bath for 20 minutes.[3][4]
-
Centrifugation: Cool the lysate on ice and centrifuge at >18,000 x g for 30 minutes to pellet precipitated proteins and cell debris.
-
Dialysis: Collect the supernatant and dialyze overnight at 4°C against a low-salt buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 7.5).[3][4]
-
Ion-Exchange Chromatography (IEX): After dialysis, centrifuge the sample again to remove any precipitate. Load the supernatant onto an anion exchange column (e.g., Resource Q). Elute the protein using a linear salt gradient (e.g., 0-1 M NaCl).
-
Size-Exclusion Chromatography (SEC): Pool the fractions containing α-synuclein and concentrate them. Load the concentrated protein onto a size-exclusion column (e.g., Superdex 200) to separate the monomeric α-synuclein from any remaining oligomers and aggregates.[18]
-
Storage: Collect the monomeric peak, determine the concentration, and store at -80°C in small aliquots.[3][4]
Visualizations
Diagram 1: General Workflow for Recombinant α-Synuclein Purification
Caption: A generalized workflow for the expression, purification, and quality control of recombinant α-synuclein.
Diagram 2: Troubleshooting Logic for Premature Aggregation
Caption: A decision tree for troubleshooting the premature aggregation of α-synuclein at different experimental stages.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metal ions shape α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Metal interactions of α-synuclein probed by NMR amide-proton exchange [frontiersin.org]
- 11. Human and mouse this compound protein expression and purification [protocols.io]
- 12. Temperature-Dependent Structural Changes of Parkinson's this compound Reveal the Role of Pre-Existing Oligomers in this compound Fibrillization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The potential of natural products to inhibit abnormal aggregation of α-Synuclein in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The potential of natural products to inhibit abnormal aggregation of α-Synuclein in the treatment of Parkinson’s disease [frontiersin.org]
- 16. Tuning the Balance between Fibrillation and Oligomerization of α-Synuclein in the Presence of Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-aggregation Effects of Phenolic Compounds on α-synuclein [mdpi.com]
- 18. Stabilization of α-synuclein oligomers using formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield and purity of recombinant alpha-synuclein.
Welcome to the technical support center for recombinant human alpha-synuclein. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to protein yield and purity during expression and purification.
Frequently Asked Questions (FAQs)
Low Yield
Q1: Why is my expression of recombinant this compound in E. coli so low?
Low expression levels can stem from several factors related to the expression vector and culture conditions. This compound can be toxic to E. coli, leading to reduced growth after induction.[1][2]
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Plasmid and Host Strain: Ensure you are using a suitable expression vector (e.g., pT7-7, pRK172, or pET series) and an appropriate E. coli strain like BL21(DE3) or Rosetta(DE3) pLysS.[1][3]
-
Induction Conditions: Optimal induction is critical. Standard protocols often induce with 1 mM IPTG when the optical density (OD600) of the culture reaches 0.5-0.8, followed by a 2-4 hour expression period at 37°C.[4][5] Over-induction or inducing at a high cell density can sometimes increase metabolic stress and reduce yield.
-
Growth Media: Using a rich medium like Terrific Broth (TB) instead of Luria-Bertani (LB) can significantly increase cell density and overall protein yield.[3]
Q2: How can I improve cell lysis to maximize the recovery of soluble this compound?
Since this compound is expressed in the cytoplasm, efficient cell disruption is key. Incomplete lysis will leave a significant amount of protein trapped in intact cells, reducing your starting material for purification.
-
Mechanical Lysis: Sonication (e.g., 3 rounds of 30 seconds on, 30 seconds off) and French press are effective methods for mechanical disruption.[4][5]
-
Heat Lysis: this compound is a heat-stable protein. Boiling the cell lysate in a high-salt buffer for 15-20 minutes can effectively lyse cells and simultaneously denature and precipitate many contaminating E. coli proteins.[3][5][6]
Q3: My protein is precipitating during purification, leading to significant loss. What can I do?
This compound is an intrinsically disordered protein (IDP) and is sensitive to environmental factors like pH, ionic strength, and temperature, which can affect its solubility and lead to aggregation.[7]
-
Buffer Composition: Ensure your buffers are at a physiological pH (around 7.2-7.6) and have sufficient ionic strength (e.g., 50-150 mM NaCl) to maintain solubility.[5]
-
Protease Inhibitors: Add protease inhibitors to your lysis buffer to prevent degradation, which can sometimes expose hydrophobic patches and promote aggregation.[4][5]
-
Ammonium (B1175870) Sulfate Precipitation: This step, often performed at 55% saturation, can effectively concentrate this compound from the clarified lysate but must be done carefully at 4°C to avoid excessive precipitation of the target protein.[8][9]
Low Purity
Q1: What are the most common contaminants, and how can they be removed?
Common contaminants include nucleic acids, other heat-stable E. coli proteins, and endotoxins. Purity is often assessed by SDS-PAGE, but more sensitive methods like analytical reversed-phase chromatography can reveal hidden impurities.[4]
-
Nucleic Acids: These often co-purify with this compound. Sonication helps shear DNA, reducing viscosity. A precipitation step (e.g., with ammonium sulfate) or anion-exchange chromatography can effectively separate proteins from nucleic acids.[8]
-
Heat-Stable Proteins: While the boiling step removes many proteins, some contaminants may remain.[6] Chromatographic steps are essential for their removal.
-
Endotoxins: For in vivo studies, endotoxin (B1171834) removal is critical. This can be achieved using methods like phase separation with Triton X-114.[3]
Q2: My purified this compound shows multiple bands on SDS-PAGE, suggesting degradation. How can I prevent this?
Protein degradation is a common issue, often caused by endogenous proteases released during cell lysis.[4]
-
Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail (e.g., cOmplete™) to the lysis buffer is the most effective preventative measure.[4][5]
-
Temperature Control: Keep the lysate and protein fractions cold (4°C) throughout the purification process to reduce protease activity.
-
Speed: A rapid purification protocol can minimize the time for proteases to act. Some protocols can be completed in two days from expression to purified protein.[10]
Q3: How can I optimize my chromatography steps for higher purity?
Most protocols rely on a two-step chromatography process: ion-exchange (IEX) followed by size-exclusion (SEC).[5]
-
Ion-Exchange Chromatography (IEX): Anion exchange chromatography (e.g., HiTrap Q HP) is typically used.[5] this compound is eluted using a linear salt gradient (e.g., NaCl), typically eluting around 300 mM NaCl.[3][8] Optimizing the gradient steepness can improve the separation of this compound from closely eluting contaminants.
-
Size-Exclusion Chromatography (SEC): SEC (e.g., Superdex 75) is crucial for separating monomeric this compound from oligomers and any remaining protein contaminants of different sizes.[3][11] It is also an effective way to remove any aggregates that may have formed.[11]
-
Hydrophobic Interaction Chromatography (HIC): For some protocols, particularly those starting with periplasmic lysis, an additional HIC step may be necessary to achieve high purity.[4][6]
Quantitative Data Summary
The yield and purity of recombinant this compound can vary significantly based on the initial extraction and purification strategy. The following table summarizes typical outcomes from different methods after standardized chromatography steps.
| Initial Lysis/Precipitation Method | Typical Yield (mg/L of culture) | Final Purity (by aRP-HPLC) | Reference |
| Boiling | 30-80 | ~86% | [3][4] |
| Acid Precipitation | Not specified | ~89.9% | [4] |
| Ammonium Sulfate Precipitation | Not specified | ~81% | [4] |
| Periplasmic Lysis | Not specified | ~95% (with HIC) | [4][10] |
Note: Purity was determined after subsequent IEX and SEC steps. aRP-HPLC (analytical reversed-phase high-performance liquid chromatography) is a sensitive method for purity assessment.
Experimental Protocols
Protocol 1: Expression and Cell Harvest
This protocol is for expressing untagged human this compound in E. coli.
-
Transformation: Transform an expression plasmid (e.g., pT7-7 containing human this compound cDNA) into competent E. coli BL21(DE3) cells. Plate on LB agar (B569324) with 100 µg/mL carbenicillin (B1668345) and incubate overnight at 37°C.[3][4]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with carbenicillin and grow for several hours at 37°C with shaking (200 rpm).[3]
-
Large-Scale Culture: Inoculate 1 L of LB or TB medium with the starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[4][6]
-
Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.[4][5]
-
Expression: Continue to incubate the culture for 4 hours at 37°C with shaking.[4][6]
-
Harvest: Pellet the cells by centrifugation at 8,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.[3][4]
Protocol 2: Cell Lysis and Initial Purification (Boiling Method)
This method leverages the heat stability of this compound to achieve initial purification.
-
Resuspension: Resuspend the cell pellet from 1 L of culture in 50 mL of high-salt lysis buffer (750 mM NaCl, 10 mM Tris-HCl pH 7.6, 1 mM EDTA) supplemented with a protease inhibitor cocktail.[3][5]
-
Sonication (Optional but Recommended): Sonicate the resuspension on ice to shear nucleic acids and reduce viscosity.[4]
-
Boiling: Place the lysate in a boiling water bath (100°C) for 15-20 minutes.[5][6]
-
Clarification: Cool the lysate on ice for 20 minutes, then centrifuge at 20,000 x g or higher for 30 minutes at 4°C to pellet precipitated proteins and cell debris.[3][4]
-
Dialysis: Collect the supernatant and dialyze overnight at 4°C against IEX Buffer A (e.g., 10 mM Tris pH 7.5, 25 mM NaCl, 1 mM EDTA) to prepare the sample for chromatography.[4][5]
Protocol 3: Chromatographic Purification
-
Anion-Exchange Chromatography (IEX):
-
Filter the dialyzed sample through a 0.22 µm filter.[4]
-
Load the sample onto a HiPrep Q FF 16/10 anion-exchange column equilibrated with IEX Buffer A.[4][10]
-
Wash the column with several column volumes of IEX Buffer A to remove unbound proteins.
-
Elute this compound using a linear gradient of IEX Buffer B (e.g., 10 mM Tris pH 7.5, 750 mM NaCl).[4][10] The protein typically elutes around 300 mM NaCl.[3]
-
Analyze fractions by SDS-PAGE and pool those containing pure this compound.
-
-
Size-Exclusion Chromatography (SEC):
-
Concentrate the pooled IEX fractions using a centrifugal concentrator with a 10 kDa molecular weight cutoff.[4]
-
Load the concentrated sample onto a Superdex 75 size-exclusion column equilibrated with a suitable storage buffer (e.g., 20 mM Tris pH 7.2).[3][4]
-
Elute the protein isocratically. Monomeric this compound (~14.4 kDa) should elute as a distinct peak.[3][6]
-
Collect fractions corresponding to the monomeric peak.
-
-
Final Steps:
Visualizations
Experimental Workflow
Caption: General workflow for recombinant this compound expression and purification.
Troubleshooting: Low Yield
References
- 1. A method of purifying this compound in E. coli without chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three common hurdles in studying this compound aggregation and how to tackle them - Fluidic Sciences Ltd % [fluidic.com]
- 8. Purification of α-Synuclein from Human Brain Reveals an Instability of Endogenous Multimers as the Protein Approaches Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. benchchem.com [benchchem.com]
Optimizing seeding conditions for reproducible alpha-synuclein aggregation in cell culture.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving reproducible alpha-synuclein (α-syn) aggregation in cell culture models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound seeding experiment is not reproducible. What are the common causes of variability?
A1: Lack of reproducibility in α-syn seeding assays is a common challenge. Several factors can contribute to this variability:
-
Pre-formed Fibril (PFF) Quality: The structure, size, and concentration of your PFFs are critical. Inconsistent PFF preparation is a primary source of experimental variability.[1][2]
-
Cell Culture Conditions: The choice of cell line, passage number, cell density, and even the culture media can significantly impact α-syn aggregation.[3]
-
Experimental Parameters: Variations in incubation times, PFF concentration, and sonication parameters can lead to inconsistent results.[4][5]
-
Monomer Quality: The purity and aggregation propensity of the recombinant α-syn monomer used to generate PFFs can differ between batches and suppliers, affecting fibrillization.[6][7]
Q2: I'm not seeing any this compound aggregation in my cells after seeding. What could be wrong?
A2: If you are not observing α-syn aggregation, consider the following troubleshooting steps:
-
Confirm PFF Pathogenicity: Not all α-syn fibrils are capable of seeding endogenous α-syn. It is crucial to validate that your PFFs can induce aggregation, for example, in a pilot in vivo study or a well-established cell line like SH-SY5Y.[1][2]
-
Optimize PFF Concentration: The concentration of PFFs added to the cell culture is critical. Too low a concentration may not be sufficient to initiate seeding, while very high concentrations can be toxic. A typical starting range is 0.1 to 1 µM.
-
Check Sonication Efficiency: PFFs must be sonicated into smaller fragments to be effectively taken up by cells. Unsonicated or poorly sonicated fibrils are less pathogenic.[1][2][8] The optimal size for seeding is typically around 50 nm in length.[2][8]
-
Cell Line Susceptibility: Some cell lines are more amenable to α-syn seeding than others. Cell lines overexpressing α-syn, such as SH-SY5Y or HEK293 cells, are often used.[1] Primary neurons are also a robust model but can be more challenging to work with.[1][9]
-
Incubation Time: The formation of detectable α-syn aggregates can take several days to weeks, depending on the cell type and experimental conditions.[10]
Q3: The level of this compound aggregation varies significantly between different batches of PFFs. How can I improve consistency?
A3: To improve batch-to-batch consistency of your PFFs, it is essential to standardize the preparation and quality control process:
-
Standardize Monomer Preparation: Use a consistent source and purification method for your recombinant α-syn monomer.[6][7] Ensure the monomer is properly stored in single-use aliquots at -80°C to prevent freeze-thaw cycles.[1]
-
Control Fibrillization Conditions: Maintain consistent buffer conditions (pH 7.0-7.4, ~100 mM NaCl), temperature (37°C), and agitation (e.g., 1,000 RPM) during fibril formation.[1][2]
-
Thoroughly Characterize Each PFF Batch: Before use, each batch of PFFs should be subjected to quality control assays to ensure consistency. This includes:
-
Sedimentation Assay: To confirm the presence of insoluble, pelletable fibrils.[2]
-
Thioflavin T (ThT) Assay: To verify the presence of β-sheet-rich amyloid structures.[2][11]
-
Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): To visualize fibril morphology and, after sonication, to confirm the appropriate size of the seeds.[1][2]
-
-
Standardize Sonication: Use a probe sonicator with consistent power settings and duration to fragment the PFFs.[8]
Q4: Can I store my pre-formed fibrils? If so, what are the optimal storage conditions?
A4: Yes, PFFs can be stored, but proper storage is crucial to maintain their seeding competency.
-
Storage Temperature: Aliquots of PFFs can be stored at room temperature for short-term use or at -80°C for long-term storage.[1][8] Crucially, do not store PFFs at 4°C or -20°C , as this can lead to dissociation of the fibrils.[1][5]
-
Aliquoting: Store PFFs in single-use aliquots to avoid multiple freeze-thaw cycles, which can degrade the fibrils and lead to non-specific aggregation.[1][8]
-
Freezing and Thawing: When freezing for -80°C storage, it is recommended to freeze the aliquots gradually on dry ice.[1] Thaw aliquots at room temperature immediately before use.[8]
Quantitative Data Summary
Table 1: Optimal Conditions for α-Synuclein PFF Generation
| Parameter | Recommended Value | Source(s) |
| pH | 7.0 - 8.0 (Optimal ~7.4) | [1] |
| Salt Concentration | ~100 mM NaCl | [1][2] |
| Temperature | 37°C | [2] |
| Agitation | 1,000 RPM (orbital shaker) | [2] |
| Incubation Time | 7 days | [2] |
Table 2: Recommended Parameters for PFF Application in Cell Culture
| Parameter | Recommended Value | Source(s) |
| PFF Concentration | 0.1 - 1 µmol/L (starting point) | |
| Sonication | Probe sonicator, 20% power, 1s on/1s off for 30s | |
| Optimal Fibril Length | ~50 nm | [2][8] |
| Cell Lines | SH-SY5Y, HEK293 (overexpressing α-syn), primary neurons | [1] |
Experimental Protocols
Protocol 1: Generation of α-Synuclein Pre-formed Fibrils (PFFs)
This protocol outlines the steps to generate α-syn PFFs from recombinant monomeric α-syn.
Materials:
-
Recombinant human or mouse α-synuclein monomer (specifically formulated for fibrillization)
-
Dulbecco's Phosphate-Buffered Saline (dPBS), sterile
-
1.5 mL microcentrifuge tubes
-
Orbital thermomixer
Procedure:
-
Monomer Preparation:
-
Thaw the α-syn monomer on ice.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any pre-existing aggregates.[2]
-
Carefully transfer the supernatant to a new tube.
-
Determine the protein concentration using a spectrophotometer (A280) or a BCA assay.[1][2] For human α-syn, the extinction coefficient is 5960 M⁻¹cm⁻¹.[1]
-
-
Fibril Assembly:
-
Quality Control:
-
Sedimentation Assay: Centrifuge a small aliquot of the PFF solution at 15,000 x g for 10 minutes. A visible pellet should form, which can be resuspended. Analyze the supernatant and pellet by SDS-PAGE to confirm the presence of α-syn in the insoluble fraction.[2]
-
Thioflavin T (ThT) Assay: Dilute a small aliquot of PFFs into a solution containing ThT. Measure fluorescence (excitation ~450 nm, emission ~485 nm) to confirm the presence of amyloid fibrils.[10]
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the generated fibrils to confirm they are unbranched and fibrillar in nature.[2]
-
-
Storage:
Protocol 2: Seeding of Cultured Cells with α-Synuclein PFFs
This protocol describes the application of PFFs to cultured cells to induce endogenous α-syn aggregation.
Materials:
-
Validated α-syn PFFs
-
Cultured cells (e.g., SH-SY5Y cells overexpressing α-syn)
-
Sterile dPBS
-
Probe sonicator
-
Cell culture medium
Procedure:
-
PFF Preparation:
-
Thaw an aliquot of 5 mg/mL PFFs at room temperature.[8]
-
Dilute the PFFs to the desired working concentration (e.g., 2 mg/mL) in sterile dPBS.[2]
-
Sonicate the diluted PFFs using a probe sonicator. A typical setting is 20% power for a total of 30-60 seconds (e.g., 0.5-1 second pulses).[8]
-
Optional but recommended: Verify the size of the sonicated PFFs using TEM or AFM to ensure they are approximately 50 nm in length.[2]
-
-
Cell Seeding:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Add the sonicated PFFs to the cell culture medium to achieve the final desired concentration (e.g., 1 µg/mL).
-
Incubate the cells for the desired period (e.g., 7-14 days), changing the media as required.
-
-
Analysis of Aggregation:
-
After incubation, cells can be fixed and analyzed for α-syn aggregation using immunocytochemistry for phosphorylated α-syn (pS129), which is a marker for pathological aggregates.[2][12]
-
Alternatively, cell lysates can be prepared for biochemical analysis, such as Western blotting for insoluble α-syn.[9]
-
Visualizations
Caption: Workflow for the generation and validation of α-synuclein pre-formed fibrils (PFFs).
Caption: Experimental workflow for seeding cultured cells with α-synuclein PFFs.
References
- 1. Best Practices for Generating and Using this compound Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of this compound Preformed Fibrils from Monomers and use In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Culture Media Influences Alpha Synuclein Aggregation | StressMarq Biosciences Inc. [stressmarq.com]
- 4. α-Synuclein seeding amplification assays for diagnosing synucleinopathies: an innovative tool in clinical implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Quiescent Elongation of α-Synuclein Pre-form Fibrils Under Different Solution Conditions [frontiersin.org]
- 6. α-Synuclein purification significantly impacts seed amplification assay performance and consistency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. michaeljfox.org [michaeljfox.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing Alpha Synuclein Seed Amplification Assays | StressMarq Biosciences Inc. [stressmarq.com]
- 12. mdpi.com [mdpi.com]
How to reduce background noise and artifacts in alpha-synuclein immunofluorescence staining.
This guide provides troubleshooting solutions and frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise and artifacts in alpha-synuclein immunofluorescence staining experiments.
Troubleshooting Guide: High Background and Artifacts
High background fluorescence and artifacts can obscure specific signals, leading to misinterpretation of results. This section addresses common issues and provides actionable solutions.
Issue 1: High Autofluorescence
Autofluorescence is the natural fluorescence emitted by certain biological structures within the tissue, which can mask the specific signal from your target protein.
Question: My unstained control tissue shows significant fluorescence. How can I reduce this autofluorescence?
Answer:
Autofluorescence is a common challenge, especially in brain tissue due to the presence of components like lipofuscin.[1][2][3] Here are several strategies to mitigate it:
-
Pre-treatment with a Quenching Agent: Sudan Black B (SBB) is a lipophilic dye effective at quenching autofluorescence from lipofuscin, a major contributor in aged tissues.[2][4] A study demonstrated that 0.15% SBB treatment significantly reduced background fluorescence in brain tissue.[4]
-
Use of Alternative Fixatives: Glutaraldehyde-based fixatives can induce autofluorescence.[1][5] Consider using paraformaldehyde (PFA) and minimize fixation time.[6]
-
Spectral Separation: Choose fluorophores that emit in the far-red or near-infrared spectrum, as endogenous autofluorescence is typically weaker in these ranges.[5][6]
-
Photobleaching: Exposing the sample to the excitation light for a period before imaging can sometimes reduce autofluorescence.[1][7]
Issue 2: Non-Specific Antibody Binding
This occurs when primary or secondary antibodies bind to targets other than the intended this compound epitope, resulting in diffuse background staining.
Question: I'm observing high background staining even in areas where I don't expect to see this compound. What is causing this and how can I fix it?
Answer:
Non-specific binding is a frequent source of high background. Here’s how to address it:
-
Optimize Blocking: The blocking step is crucial to prevent non-specific antibody binding.[8]
-
Choice of Blocking Agent: Use normal serum from the same species as the secondary antibody.[5][9] Bovine serum albumin (BSA) or non-fat dry milk are also common blocking agents.[9]
-
Blocking Duration and Temperature: Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[10]
-
-
Antibody Concentration: The concentration of both primary and secondary antibodies should be optimized. High concentrations can lead to increased non-specific binding.[10][11] Perform a titration experiment to determine the optimal dilution for your specific antibody and sample.
-
Washing Steps: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[12] Increase the number and duration of washes with an appropriate buffer (e.g., PBS with a small amount of detergent like Tween-20).[12]
-
Secondary Antibody Specificity: Ensure your secondary antibody is specific to the primary antibody's host species.[9] Using pre-adsorbed secondary antibodies can reduce cross-reactivity.[13]
Issue 3: Fixation and Permeabilization Artifacts
The processes of fixing and permeabilizing the sample can sometimes alter cellular structures or the antigen itself, leading to artifacts.[12]
Question: The morphology of my cells looks distorted, or the staining pattern is not what I expected. Could my fixation or permeabilization protocol be the issue?
Answer:
Yes, fixation and permeabilization are critical steps that can introduce artifacts.[12][14]
-
Choice of Fixative: Chemical crosslinkers like formaldehyde (B43269) preserve morphology well but can mask epitopes.[8][9] Organic solvents like methanol (B129727) or acetone (B3395972) can be gentler on some epitopes but may not preserve cellular structure as effectively.[9][15] The optimal fixative depends on the specific this compound antibody and the epitope it recognizes.
-
Permeabilization: This step is necessary for intracellular targets.[8] Detergents like Triton X-100 are commonly used.[8] However, harsh permeabilization can damage cell membranes.[12] The concentration and incubation time of the permeabilizing agent should be optimized.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right primary antibody for this compound immunofluorescence?
A1: The choice of primary antibody is critical for successful staining.[8]
-
Specificity: Ensure the antibody is validated for immunofluorescence. A Western blot validation alone is not sufficient as the protein conformation differs.[16] Look for antibodies that have been shown to be specific for this compound and do not cross-react with other synuclein (B1168599) family members.[17]
-
Monoclonal vs. Polyclonal: Monoclonal antibodies typically offer higher specificity to a single epitope, while polyclonal antibodies can provide signal amplification by binding to multiple epitopes.[8]
-
Conformation-Specific Antibodies: For studying pathological aggregates, consider using antibodies that specifically recognize oligomeric or fibrillar forms of this compound.[18][19]
Q2: What are the essential controls I should include in my experiment?
A2: Proper controls are essential to validate your staining results.[8][13]
-
Unstained Control: This helps to assess the level of autofluorescence in your sample.[1][12]
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.[13][20][21]
-
Isotype Control: Using a non-immune antibody of the same isotype as your primary antibody helps to determine if the observed staining is due to non-specific Fc receptor binding or other protein-protein interactions.[5]
-
Positive and Negative Tissue Controls: If possible, include tissue known to express high levels of this compound (positive control) and tissue with no or very low expression (negative control).[5]
Q3: What is antigen retrieval and when is it necessary?
A3: Antigen retrieval is a process used to unmask epitopes that may have been altered by fixation, particularly with cross-linking fixatives like formaldehyde.[22] This is often a crucial step for formalin-fixed, paraffin-embedded (FFPE) tissues.[23] Common methods include heat-induced epitope retrieval (HIER) using buffers like citrate (B86180) or EDTA, and proteolytic-induced epitope retrieval (PIER) using enzymes like proteinase K.[22] The optimal method depends on the antibody and antigen.[22]
Experimental Protocols & Data
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| High Autofluorescence | Endogenous fluorophores (e.g., lipofuscin) | Treat with Sudan Black B; Use far-red fluorophores.[2][4][6] |
| Aldehyde-based fixation | Minimize fixation time; Consider alternative fixatives.[1][5][6] | |
| Non-Specific Staining | Insufficient blocking | Increase blocking time; Use normal serum from the secondary antibody's host species.[5][9][10] |
| Antibody concentration too high | Titrate primary and secondary antibodies to optimal dilutions.[10][11] | |
| Inadequate washing | Increase the number and duration of wash steps.[12] | |
| Secondary antibody cross-reactivity | Use pre-adsorbed secondary antibodies.[13] | |
| Artifactual Staining | Harsh fixation/permeabilization | Optimize fixative and permeabilization agent concentrations and incubation times.[12][14] |
| Tissue drying out | Keep the sample moist throughout the staining procedure.[12] |
General Immunofluorescence Protocol Workflow
The following diagram outlines a typical workflow for immunofluorescence staining.
Caption: A generalized workflow for indirect immunofluorescence staining.
Troubleshooting Decision Tree
This diagram provides a logical approach to troubleshooting common issues.
Caption: A decision tree to systematically troubleshoot high background staining.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. biotium.com [biotium.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. sinobiological.com [sinobiological.com]
- 12. ptglab.com [ptglab.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Common fixation-permeabilization methods cause artifactual localization of a type II transmembrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.addgene.org [blog.addgene.org]
- 16. blog.cellsignal.com [blog.cellsignal.com]
- 17. The Quest for Anti-α-Synuclein Antibody Specificity—Lessons Learnt From Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conformation-specific Antibodies Targeting Aggregated Forms of α-synuclein Block the Propagation of Synucleinopathy [en-journal.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Positive, Secondary, and Unlabeled Controls in IF Tissue Labeling [visikol.com]
- 21. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
Common issues and solutions for western blotting of different alpha-synuclein species (monomers, oligomers, fibrils).
This guide provides troubleshooting advice and detailed protocols for the Western blot analysis of different alpha-synuclein species: monomers, oligomers, and fibrils.
Frequently Asked Questions (FAQs)
Q1: Which type of membrane is best for Western blotting this compound?
A1: Polyvinylidene difluoride (PVDF) membranes are generally recommended over nitrocellulose.[1] this compound, especially in its monomeric form, is a small protein and may not adhere well to membranes. PVDF has a higher binding capacity, which can improve retention.[1]
Q2: I'm not detecting any this compound signal. What is the most common reason for this?
A2: A frequent issue is the loss of the small this compound protein from the membrane during the transfer or washing steps.[1] To prevent this, fixing the membrane with 0.4% paraformaldehyde (PFA) after protein transfer is highly recommended to crosslink the protein to the membrane.[1][2]
Q3: How can I differentiate between monomers, oligomers, and fibrils on a Western blot?
A3:
-
Monomers: Appear as a single band at approximately 14-17 kDa.[3]
-
Oligomers: Present as a ladder of bands at multiples of the monomer's molecular weight (e.g., dimers at ~34 kDa, trimers at ~51 kDa, etc.).[4] The pattern can be variable.[2]
-
Fibrils & Large Aggregates: Due to their large size and insolubility, fibrils often do not enter the resolving gel and may remain in the stacking gel or even the well.[5] Detecting them requires specific sample preparation, such as sequential detergent extraction.[6][7]
Q4: What type of antibody should I use?
A4: The choice of antibody is critical and depends on the target species.
-
Total this compound: Antibodies that recognize linear epitopes, often at the C-terminus, are used to detect all forms of the protein.[8]
-
Conformation-Specific Antibodies: There are antibodies developed to specifically recognize oligomeric or fibrillar conformations.[9][10] It is crucial to validate the specificity of these antibodies for your experimental conditions, as their performance can vary.[9][11]
-
Phosphorylated this compound (pS129): Specific antibodies that detect phosphorylation at Serine 129 are often used as a marker for pathological aggregation.[12]
Q5: Why do my oligomer bands look smeared or inconsistent?
A5: Oligomers are often metastable and can dissociate into monomers during sample preparation with SDS-containing buffers.[3] To stabilize them, you can use chemical cross-linkers like formaldehyde (B43269) (FA) or dithiobis[succinimidylpropionate] (DSP) before electrophoresis.[3][13][14]
Troubleshooting Guides
Issue 1: Weak or No Signal for this compound Monomers
| Question | Answer & Solution |
| Why can't I detect the 17 kDa monomer band, even with a positive control? | The most likely cause is poor retention of this small protein on the membrane.[1] Solution: After transferring the proteins to a PVDF membrane, fix the membrane with 0.4% PFA in PBS for 30 minutes at room temperature.[1][2] This will covalently crosslink the protein to the membrane, preventing it from being washed away. Also, consider reducing wash times.[1] |
| Could my transfer conditions be suboptimal? | Yes, over-transferring (running the transfer for too long or at too high a voltage) can cause small proteins like this compound to pass completely through the membrane. Solution: Optimize your transfer time and voltage. A shorter transfer time may be beneficial.[1] Using a double membrane (one in front, one behind the gel) can help diagnose over-transfer if the second membrane shows a signal. |
Issue 2: Difficulty Detecting this compound Oligomers
| Question | Answer & Solution |
| I see a strong monomer band but no oligomers. Why? | Standard SDS-PAGE sample preparation can denature and dissociate non-covalently linked oligomers back into monomers.[3] Solution 1 (Cross-linking): Treat your samples with a cross-linker like formaldehyde before adding Laemmli buffer. This will covalently stabilize the oligomers.[3] Solution 2 (Native PAGE): Consider running a Native PAGE, which omits SDS and boiling, to preserve the native protein complexes. However, resolving high-molecular-weight species can still be challenging.[15] |
| My oligomer bands are faint and not well-defined. | This could be due to a combination of low oligomer abundance and instability. Solution: Use a gel system designed for better resolution of small to medium-sized proteins, such as a Tris-Tricine gel.[7][16] Also, ensure you are using an antibody with high affinity for this compound. Some researchers report that membrane fixation with PFA also improves the detection of oligomers.[2] |
Issue 3: Inability to Detect this compound Fibrils/Aggregates
| Question | Answer & Solution |
| Why don't I see any high-molecular-weight bands corresponding to fibrils? | Large, insoluble fibrils and aggregates cannot migrate through the pores of a standard polyacrylamide gel. They typically get trapped in the loading well or the stacking gel.[5][17] Solution 1 (Sequential Extraction): Use detergents of increasing strength to separate soluble proteins from insoluble aggregates. The insoluble fraction, which contains the fibrils, can then be analyzed.[6][18] Solution 2 (Sonication): For in vitro-generated fibrils, sonication is a critical step to break down long fibrils into smaller fragments that are more amenable to analysis.[19] |
| How can I confirm the presence of aggregates if they don't enter the gel? | If standard Western blotting is not feasible, alternative methods can be used. Solution 1 (Dot Blot): The insoluble fraction can be directly spotted onto a nitrocellulose or PVDF membrane and probed with an antibody. This confirms the presence of aggregated protein without electrophoretic separation.[10] Solution 2 (Filter Trap Assay): A protein aggregate filtration (PAF) assay can be used to capture insoluble aggregates on a membrane, which is then probed like a Western blot.[20] |
Experimental Workflows and Protocols
Workflow 1: General Western Blot for this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. In vivo demonstration that α-synuclein oligomers are toxic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An antibody scanning method for the detection of α-synuclein oligomers in the serum of Parkinson's disease patients - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00066K [pubs.rsc.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Conformation-specific Antibodies Targeting Aggregated Forms of α-synuclein Block the Propagation of Synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Characterization of a Novel Monoclonal Antibody for Serine-129 Phosphorylated α-Synuclein: A Potential Application for Clinical and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Western Blots for the Detection of Endogenous α-Synuclein in the Enteric Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Cross-linking Reveals Principally Oligomeric Forms of α-Synuclein and β-Synuclein in Neurons and Non-neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detecting Morphologically Distinct Oligomeric Forms of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Detection of pathological this compound aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generation and Sonication of α-synuclein Fibrils [protocols.io]
- 20. tandfonline.com [tandfonline.com]
Navigating the Challenges of Alpha-Synuclein Aggregation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation of alpha-synuclein is a critical area of research in neurodegenerative diseases, yet achieving reproducible results in aggregation assays remains a significant hurdle. This technical support center provides a comprehensive resource to troubleshoot common issues, understand key experimental parameters, and ultimately improve the reliability and consistency of your this compound aggregation experiments.
Troubleshooting Guide: Addressing Common Assay Failures
This guide provides solutions to specific problems you may encounter during your this compound aggregation assays.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent pipetting, improper plate sealing, temperature gradients across the plate, or non-homogenous fibril distribution. | Ensure accurate and consistent pipetting. Use high-quality plate seals to prevent evaporation. Confirm uniform temperature distribution in your plate reader. Briefly shake the plate before each reading to ensure a homogenous suspension of aggregates. |
| No aggregation observed (flat ThT curve) | Poor quality or inactive monomeric this compound, incorrect buffer conditions (pH, ionic strength), or insufficient agitation. | Use a new, validated batch of high-purity monomeric this compound. Verify the pH and salt concentration of your buffer. Ensure adequate and consistent agitation throughout the experiment. |
| Rapid, uncontrolled aggregation | Presence of pre-existing seeds or aggregates in the monomer solution, or contamination. | Filter the monomeric this compound solution through a 0.22 µm filter before starting the assay. Prepare fresh buffers and handle all reagents with care to avoid contamination. |
| Inconsistent lag times | Stochastic nature of primary nucleation, variations in monomer concentration, or slight differences in experimental conditions. | Increase the number of replicates to obtain a more reliable average. Consider using pre-formed fibrils (PFFs) to seed the reaction for more synchronized aggregation. |
| ThT fluorescence signal is weak or absent | ThT degradation, incorrect ThT concentration, or formation of non-amyloid aggregates. | Prepare fresh ThT solutions regularly. Optimize the ThT concentration for your assay. Use complementary techniques like electron microscopy to confirm the morphology of the aggregates. |
Frequently Asked Questions (FAQs)
Protein Preparation and Quality Control
-
Q1: How critical is the purity of the initial this compound monomer? A1: The purity and quality of the starting monomeric this compound are paramount for reproducible aggregation assays. Impurities can act as seeds, altering the aggregation kinetics and leading to inconsistent results. It is crucial to use highly purified, monomeric protein and to validate each new batch.
-
Q2: What are the best practices for storing monomeric this compound? A2: Lyophilized this compound can be stored for longer periods, but the lyophilization process itself can affect the protein's structure and lead to variability in aggregation assays. Frozen aliquots are a common alternative. It is essential to avoid repeated freeze-thaw cycles, which can induce aggregation.
-
Q3: How can I ensure my this compound preparation is monomeric? A3: Size exclusion chromatography (SEC) is an effective method to separate monomers from oligomers and higher-order aggregates. Sodium dodecyl sulphate–polyacrylamide gel electrophoresis (SDS-PAGE) can also be used to check for the presence of a single band corresponding to the monomeric protein.
Assay Conditions
-
Q4: What is the optimal temperature for this compound aggregation assays? A4: Most in vitro aggregation assays are performed at 37°C to mimic physiological conditions. However, temperature can significantly influence aggregation kinetics, with higher temperatures generally accelerating the process. Consistency is key for reproducibility.
-
Q5: How does pH and ionic strength affect aggregation? A5: Both pH and ionic strength have a profound impact on this compound aggregation. Lowering the pH or increasing the salt concentration can accelerate fibrillization. It is crucial to maintain a consistent and well-buffered environment throughout the experiment.
-
Q6: What is the role of agitation in these assays? A6: Agitation, whether through shaking or stirring, is a critical parameter that significantly reduces the lag time and improves the reproducibility of aggregation assays. It is thought to increase the air-water interface and promote the fragmentation of fibrils, creating more ends for monomer addition. The speed and type of agitation (e.g., orbital vs. linear) should be kept constant.
Data Interpretation
-
Q7: Can Thioflavin T (ThT) fluorescence intensity be directly correlated with the amount of aggregated protein? A7: While ThT fluorescence is a widely used and sensitive indicator of amyloid fibril formation, its intensity can be influenced by the specific morphology of the this compound fibrils. Different fibril polymorphs can exhibit different ThT binding properties and fluorescence yields. Therefore, it is more of a semi-quantitative measure of fibrillar cross-β-sheet content.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol outlines a general procedure for monitoring this compound aggregation using ThT fluorescence.
-
Preparation of this compound Monomers:
-
Dissolve lyophilized human this compound in an appropriate buffer (e.g., PBS, pH 7.4) to a final concentration of 210 μM.
-
Filter the solution through a 0.22-μm filter to remove any pre-existing aggregates.
-
Determine the protein concentration using absorbance at 280 nm (extinction coefficient: 5960 M⁻¹·cm⁻¹).
-
-
Assay Setup:
-
Perform the assay in a 96-well, non-treated, black plate.
-
In each well, combine the following to a final volume of 150 μL:
-
70 μM this compound
-
40 μM Thioflavin-T
-
Test compounds or vehicle control
-
PBS to the final volume
-
-
Add a small Teflon or glass bead to each well to enhance agitation and reproducibility.
-
-
Incubation and Measurement:
-
Seal the plate securely to prevent evaporation.
-
Incubate the plate at 37°C with continuous orbital shaking (e.g., 100-1000 rpm).
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 2 hours) using a plate reader with excitation at ~450 nm and emission at ~490 nm.
-
Protocol 2: Generation of this compound Pre-Formed Fibrils (PFFs)
This protocol describes the generation of PFFs, which can be used to seed aggregation reactions.
-
Fibril Formation:
-
Dilute recombinant this compound monomer to 5 mg/mL in PBS.
-
Incubate at 37°C with vigorous shaking (e.g., 1000 RPM) for 7 days. The solution should become visibly opaque.
-
-
Quality Control of PFFs:
-
Thioflavin T Assay: Confirm the presence of beta-sheet structures by observing a high ThT fluorescence signal compared to the monomer.
-
Sedimentation Assay: Centrifuge the PFF solution (e.g., 100,000 x g for 30 minutes). A significant portion of the protein should be in the pellet fraction, which can be visualized by SDS-PAGE.
-
Electron Microscopy (EM): Visualize the fibrillar morphology of the aggregates.
-
-
Sonication for Seeding Competency:
-
Sonication is a critical step to break down long fibrils into smaller, seeding-competent species (ideally < 100 nm).
-
Use a probe sonicator and optimize the parameters (power, duration, pulses) for your specific instrument.
-
It is recommended to validate the size of the sonicated PFFs using EM.
-
Visualizing Experimental Workflows
To further clarify the experimental processes and influencing factors, the following diagrams have been generated using the DOT language.
Caption: A typical workflow for an this compound aggregation assay.
Technical Support Center: Troubleshooting Thioflavin T (ThT) Fluorescence Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to identify and resolve common issues leading to variability in Thioflavin T (ThT) fluorescence readings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence in a ThT assay?
High background fluorescence can stem from several factors:
-
ThT Concentration: Thioflavin T can become self-fluorescent at concentrations above 5 µM, contributing to a higher baseline signal.[1][2]
-
Buffer Composition: Certain buffer components can intrinsically fluoresce or alter the fluorescence properties of ThT. The pH of the buffer is also critical, as deviations from neutral can impact ThT fluorescence.[2][3]
-
Reagent Purity: Impurities in the protein sample or other reagents can introduce fluorescent contaminants.[3]
-
Interfering Compounds: Small molecules, particularly those with aromatic structures like polyphenols (e.g., curcumin, quercetin), can be intrinsically fluorescent or interfere with ThT fluorescence.[4][5]
Q2: Why am I observing significant variability between my replicate wells?
Inconsistent readings across replicates are a frequent challenge and can be attributed to:
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Inconsistent Starting Material: The presence of pre-existing oligomers or seeds in the protein stock solution can lead to variable aggregation kinetics.[3] It is crucial to ensure the protein solution is monomeric at the start of the experiment.[6]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of protein, ThT, or other reagents can introduce significant variability.
-
Suboptimal Assay Conditions: Variations in temperature or agitation across the microplate can affect aggregation rates differently in individual wells.[7]
Q3: My ThT fluorescence is not increasing, or the aggregation is extremely slow. What could be the reason?
Several factors can contribute to a lack of signal or slow kinetics:
-
Slow Intrinsic Aggregation: Some proteins naturally aggregate very slowly, potentially taking days or weeks to produce a detectable ThT signal.[6]
-
Insufficient Protein Concentration: The concentration of the protein may be too low to promote aggregation within the experimental timeframe.
-
Inactive Protein: The protein may be in a conformation that is not prone to aggregation under the tested conditions.
-
Presence of Inhibitors: Unintended contaminants in the buffer or protein solution could be inhibiting the aggregation process.
Q4: Can ThT itself influence the aggregation kinetics?
Q5: How should I prepare and store my Thioflavin T stock solution?
For consistent results, prepare a concentrated stock solution (e.g., 1 mM) of ThT in high-purity water or a suitable buffer like PBS.[2][6] This stock solution should be filtered through a 0.2 µm syringe filter to remove any particulates.[2][10] For storage, it is best to make fresh solutions for each experiment. If necessary, aliquots can be stored at -20°C in the dark to prevent degradation from light and repeated freeze-thaw cycles.[6]
Troubleshooting Guides
Issue 1: High Initial Background Fluorescence
If you are observing a high baseline ThT fluorescence before the start of the aggregation reaction, follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for high initial background fluorescence.
Issue 2: Inconsistent or Variable Fluorescence Readings Between Replicates
Use this guide to address high variability in your replicate wells.
Caption: Troubleshooting workflow for inconsistent replicate readings.
Data Presentation
Table 1: Recommended Thioflavin T Concentrations for Different Applications
| Application | Recommended ThT Concentration (µM) | Rationale |
| Real-time Aggregation Kinetics | 10 - 20 | Provides a good signal-to-noise ratio while minimizing potential artifacts from high ThT concentrations.[1] |
| Endpoint Assays | 20 - 25 | Ensures saturation of ThT binding sites on the formed fibrils for accurate quantification.[10][11] |
| Screening for Inhibitors | 5 - 10 | Lower concentrations can reduce the likelihood of direct interactions between the compound and ThT. |
Table 2: Common Interfering Substances and Their Effects
| Substance Class | Examples | Effect on ThT Fluorescence | Recommended Action |
| Polyphenols | Curcumin, Quercetin, Resveratrol | Can quench ThT fluorescence, leading to false positives (apparent inhibition).[4][5] Some are also intrinsically fluorescent.[4] | Run control experiments with the compound and ThT alone, and with the compound, ThT, and pre-formed fibrils.[5] |
| Quinones | Oxidized catecholamines (e.g., dopamine) | Strong quenchers of ThT fluorescence.[8] | Use orthogonal methods like TEM or SEC to confirm inhibition. |
| DNA | - | ThT can intercalate with DNA, leading to a fluorescence signal.[3] | Ensure protein samples are free of nucleic acid contamination. |
Experimental Protocols
Protocol 1: Preparation of Monomeric Protein Stock
-
Protein Dissolution: Dissolve the lyophilized protein in an appropriate buffer (e.g., 10 mM NaOH for Aβ) and vortex briefly.
-
Sonication: Sonicate the solution for 5-10 minutes in a water bath sonicator to break up any small aggregates.
-
Filtration/Centrifugation: To remove any remaining seeds, either filter the protein solution through a 0.22 µm syringe filter or ultracentrifuge at 100,000 x g for 1 hour at 4°C.[3]
-
Concentration Determination: Determine the precise concentration of the monomeric protein stock using a method such as UV-Vis spectroscopy or a BCA assay.
-
Immediate Use: Use the prepared monomeric protein stock immediately in your ThT assay to prevent re-aggregation.
Protocol 2: Standard ThT Real-Time Aggregation Assay
-
Reagent Preparation:
-
Assay Setup (96-well black, clear-bottom plate):
-
Test Wells: Add the monomeric protein to the desired final concentration and ThT to a final concentration of 10-20 µM.
-
Control Wells:
-
Buffer with ThT only (for background subtraction).
-
Protein without ThT (to check for intrinsic protein fluorescence changes).
-
Buffer only.
-
-
-
Incubation and Measurement:
-
Place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) with appropriate shaking between reads.
-
Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 485 nm.[6][10]
-
-
Data Analysis:
-
Subtract the background fluorescence (Buffer + ThT) from all readings.
-
Plot the fluorescence intensity versus time to obtain the aggregation kinetics curve.
-
Signaling Pathways and Logical Relationships
Caption: Key factors influencing the reliability of ThT fluorescence readings.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Pitfalls associated with the use of Thioflavin-T to monitor anti-fibrillogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 11. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Optimizing sonication parameters for generating consistent alpha-synuclein fibril fragments.
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing sonication parameters for alpha-synuclein (α-syn) pre-formed fibrils (PFFs). Proper sonication is a critical step to ensure the generation of pathogenic fibril species for robust and reproducible results in cellular and animal models of Parkinson's disease and other synucleinopathies.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of sonicating this compound PFFs?
A1: The primary purpose of sonicating α-syn PFFs is to fragment long fibrils into shorter, more pathogenic species.[1] Studies have shown that shorter fibrils, typically 50 nm or less in length, are more efficient at seeding the aggregation of endogenous α-syn in both in vitro and in vivo models.[1][2][4] This process is crucial for inducing the formation of α-syn inclusions, a key pathological hallmark of Parkinson's disease.[1] Sonication also increases the solubility of the fibrils, which is associated with enhanced seeding capability.[1][4]
Q2: What are the most critical parameters to control during sonication?
A2: The most critical parameters to control are sonication energy (amplitude/power), total sonication time, pulse duration (on/off cycles), temperature, and sample concentration/volume. The type of sonicator (probe vs. bath) also significantly impacts the outcome.[1] Inconsistent control of these variables can lead to variability in fibril size and seeding competency, affecting experimental reproducibility.[1]
Q3: Which type of sonicator is recommended for α-syn PFFs?
A3: Both probe-type and cup horn (or bath) sonicators are used, but they have different considerations.
-
Probe Sonicators: These provide direct and high-intensity energy but can generate significant heat, potentially leading to the formation of amorphous aggregates instead of stable, short fibrils.[5] They are also prone to sample cross-contamination.[4] Probe sonicators are generally not recommended for small sample volumes.[4]
-
Cup Horn/Bath Sonicators: These are often recommended because they provide indirect sonication, which allows for better temperature control (e.g., using a chiller) and reduces the risk of contamination as the probe does not directly contact the sample.[4] This method is suitable for small volumes and helps prevent the formation of non-seeding amorphous aggregates, leading to more consistent and reproducible results.[5]
Q4: How does temperature affect sonication?
A4: Temperature is a critical factor. Excessive heat generated during sonication can negatively impact fibril stability, leading to the formation of amorphous aggregates rather than the desired short, seeding-competent fibrils.[5] It is crucial to keep the sample cool during the process, either by using a sonicator with a cooling system (chiller) or by performing sonication on ice with rest periods.[5][6]
Q5: How can I verify that my sonication was successful?
A5: After sonication, it is essential to perform quality control to verify the size and morphology of the fibril fragments. Recommended techniques include:
-
Transmission Electron Microscopy (TEM): To visualize the fibril fragments and confirm they are short and not amorphous aggregates.[4][6]
-
Atomic Force Microscopy (AFM): To determine the size of the sonicated PFFs.[4][6]
-
Dynamic Light Scattering (DLS): To assess the average particle size distribution in the sample.[4][7] An average fibril length of approximately 50 nm is often the target.[2][7]
Troubleshooting Guide
This guide addresses common issues encountered during the sonication of α-syn PFFs.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent seeding activity in assays | 1. Insufficient Sonication: Fibrils are too long to be efficiently taken up by cells.[1] 2. Over-sonication: Extensive sonication may lead to fibril degradation or the formation of non-seeding amorphous aggregates.[1][8] 3. Sample Heterogeneity: Inconsistent sonication throughout the sample volume. | 1. Increase total sonication time or amplitude. Optimize pulse settings (e.g., longer "on" pulses like 5sec on/5sec off have been shown to produce shorter fibrils).[9] 2. Reduce sonication time/amplitude. Ensure the sample is kept cool throughout the process to prevent heat-induced aggregation.[1] 3. Mix the sample between injections or during long experiments to prevent settling of larger aggregates. Use a cup horn sonicator for more even energy distribution.[1] |
| TEM/AFM shows a mix of long and short fibrils | Incomplete Sonication: The sonication energy or duration was not sufficient to fragment all the fibrils. | Increase sonication duration or power. Ensure the sonicator probe is properly submerged or the tube is correctly positioned in the cup horn.[1] |
| TEM/AFM shows amorphous aggregates | Overheating: Excessive heat during sonication caused the fibrils to denature and form non-pathogenic aggregates.[5] | Use a temperature-controlled cup horn sonicator or ensure the sample is sufficiently cooled if using a probe sonicator.[1] Sonicate in cycles with rest periods on ice to allow for heat dissipation.[6] |
| DLS shows a very large or multimodal particle size distribution | 1. Presence of Amorphous Aggregates: Overheating can cause fibrils to form large, non-pathogenic aggregates.[1] 2. Incomplete Sonication: A mix of long, unfragmented fibrils and shorter species.[1] | 1. Use a temperature-controlled cup horn sonicator or ensure the sample is sufficiently cooled if using a probe sonicator.[1] 2. Increase sonication duration or power. Ensure the sonicator probe is properly submerged or the tube is correctly positioned in the cup horn.[1] |
| Loss of protein concentration after freeze-thaw cycles | Aggregate Formation: Repeated freeze-thaw cycles can lead to the formation of larger aggregates that are pelleted during centrifugation. | Aliquot PFFs into single-use volumes before freezing to avoid multiple freeze-thaw cycles. Always re-measure the protein concentration after thawing and before use.[6] |
Quantitative Data Summary
Table 1: Example Sonication Parameters for α-Synuclein PFFs
| Parameter | Probe Sonicator | Cup Horn Sonicator (QSonica 700) | Reference |
| Instrument | e.g., Bandelin Sonopuls HD 2070 | QSonica 700 with cup horn and chiller | [6] |
| Sample Volume | >100 µL | As low as 25 µL | [5] |
| Concentration | 1-5 mg/mL | 5 mg/mL | [5][10] |
| Total Sonication Time | 4 minutes | 22.5 minutes (15 min + 7.5 min) | [5][6] |
| Pulse Cycle | 30% cycles (e.g., 1s on, 1s off) | 3s on, 2s off | [5][6] |
| Amplitude/Power | 10% maximum power | 30% | [5][6] |
| Temperature Control | On ice with rest periods | Chiller set to 15-16°C | [5][6] |
Disclaimer: These are example parameters. The optimal conditions may vary depending on the specific sonicator, tube type, and experimental goals. It is highly recommended to optimize sonication conditions for your specific setup.[5]
Experimental Protocols
Protocol 1: PFF Sonication using a Cup Horn Sonicator
This protocol is adapted from methodologies emphasizing temperature control and reproducibility.[1]
-
Preparation: Thaw an aliquot of stock PFFs (e.g., 5 mg/mL) at room temperature.[1] After thawing, re-measure the protein concentration using a spectrophotometer (A280).[1]
-
Sample Loading: Pipette the desired volume (e.g., 25 µL) of PFF solution into a 1.5 mL polypropylene (B1209903) tube.[5]
-
Sonicator Setup:
-
Fill the cup horn reservoir with chilled water to the recommended level.
-
Set the chiller to 15-16°C.[5]
-
Place the sample tube in the tube holder within the cup horn.
-
-
Sonication Program:
-
Post-Sonication:
-
After sonication is complete, briefly centrifuge the tube to collect any sample from the sides.
-
Keep the sonicated PFFs on ice if using immediately, or proceed to quality control.
-
-
Quality Control:
-
Take a small aliquot for analysis by TEM or DLS to confirm the generation of fibril fragments with an average size of ~50 nm.[2]
-
Protocol 2: Quality Control of Sonicated PFFs by Dynamic Light Scattering (DLS)
This protocol provides a quick assessment of the average PFF size after sonication.[1]
-
Sample Preparation: Take a small aliquot (e.g., 1-2 µL) of the sonicated PFF sample.
-
Dilution: Dilute the aliquot into an appropriate volume (e.g., 40-50 µL) of sterile, filtered (0.22 µm filter) 1x PBS in a DLS cuvette. The final concentration should be within the optimal range for the DLS instrument.
-
Measurement: Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Analysis: Acquire the data and analyze the particle size distribution. A successfully sonicated sample should show a monomodal distribution with a peak around 50 nm.
Visualizations
Caption: Workflow for PFF generation, sonication, and quality control.
Caption: Decision tree for troubleshooting poor PFF seeding activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Generation of this compound Preformed Fibrils from Monomers and Use In Vivo [jove.com]
- 3. Generation of this compound Preformed Fibrils from Monomers and use In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does sonication affect Alpha Synuclein PFFs? | StressMarq Biosciences Inc. [stressmarq.com]
- 5. protocols.io [protocols.io]
- 6. Best Practices for Generating and Using this compound Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Frontiers | Quiescent Elongation of α-Synuclein Pre-form Fibrils Under Different Solution Conditions [frontiersin.org]
Technical Support Center: Expression and Purification of Disease-Associated Alpha-Synuclein Mutants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disease-associated alpha-synuclein (α-synuclein) mutants. It addresses common challenges encountered during the expression and purification of these aggregation-prone proteins.
Troubleshooting Guides
Problem 1: Low Expression Levels of α-Synuclein Mutants in E. coli
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Codon Bias | Optimize the codon usage of your α-synuclein mutant gene for E. coli expression. Consider co-expression with plasmids that supply rare tRNAs (e.g., Rosetta™ strains). |
| Toxicity of the Mutant Protein | Lower the induction temperature (e.g., 16-25°C) and reduce the concentration of the inducing agent (e.g., IPTG) to slow down protein expression and reduce toxicity. A shorter induction time (4-6 hours) may also be beneficial.[1] |
| Plasmid Instability | Ensure the use of appropriate antibiotic selection throughout the culture. Verify the integrity of the plasmid by restriction digest or sequencing. |
| Suboptimal Growth Conditions | Optimize culture conditions, including media composition (e.g., LB, 2xYT), temperature, and aeration. Ensure a healthy starter culture is used for inoculation. |
Problem 2: α-Synuclein Mutant is Found in the Insoluble Fraction (Inclusion Bodies)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Expression Rate | As with low expression, reduce the induction temperature and IPTG concentration to allow for proper folding. |
| Misfolding and Aggregation | Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in proper protein folding. |
| Purification from Inclusion Bodies | If optimizing expression fails, purify the protein from inclusion bodies. This involves solubilizing the inclusion bodies with strong denaturants (e.g., urea, guanidinium (B1211019) chloride) followed by refolding protocols. |
Problem 3: Poor Purity of α-Synuclein Mutant After Purification
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Optimize the lysis method. While sonication is common, methods like osmotic shock for periplasmic release can sometimes yield a purer initial sample.[1][2] However, α-synuclein does not have a natural periplasmic signal peptide.[1] |
| Co-purification of Contaminants | Introduce additional purification steps. A common workflow is ion-exchange chromatography followed by size-exclusion chromatography.[3] For some contaminants, hydrophobic interaction chromatography (HIC) may be necessary.[4] |
| Proteolytic Degradation | Add protease inhibitors to all buffers used during purification. Keep the protein sample on ice or at 4°C at all times. |
| Nucleic Acid Contamination | Treat the cell lysate with DNase and RNase to remove contaminating nucleic acids that can interfere with chromatographic steps. |
Problem 4: Aggregation of α-Synuclein Mutant During or After Purification
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inherent Instability of the Mutant | Familial Parkinson's disease mutations can accelerate α-synuclein aggregation.[4] Work quickly and keep the protein at low concentrations. |
| Buffer Conditions | Optimize the pH and ionic strength of the buffers. Maintain a pH around 7.4-8.0. The choice of buffer can impact aggregation propensity.[5] |
| Presence of Oligomers and Aggregates | Use size-exclusion chromatography as a final polishing step to separate monomers from oligomers and higher-order aggregates. |
| Storage Conditions | Flash-freeze purified protein in small aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. Lyophilization can affect the monomeric structure and aggregation propensity.[5] |
| Destabilization During Purification | Certain purification steps, like hydrophobic interaction chromatography, can destabilize native multimers of α-synuclein, leading to monomers that may be more prone to aggregation.[6][7] |
Frequently Asked Questions (FAQs)
Q1: Which E. coli strain is best for expressing α-synuclein mutants?
A1: BL21(DE3) is a commonly used and generally effective strain for expressing recombinant α-synuclein.[8] For mutants that exhibit toxicity or contain rare codons, strains like BL21(DE3)pLysS or Rosetta(DE3) can be beneficial as they help to control basal expression and provide tRNAs for rare codons, respectively.
Q2: Should I use a tag for purification?
A2: While tags like a His-tag can simplify purification, they may interfere with the structural and aggregation properties of α-synuclein. Whenever possible, purification of untagged α-synuclein is recommended for biophysical and aggregation studies.[3] If a tag is used, it is advisable to include a cleavage site for its removal.
Q3: What is the expected yield of purified α-synuclein?
A3: Yields can vary significantly depending on the specific mutant, expression conditions, and purification protocol. However, with an optimized protocol, it is possible to obtain yields in the range of several milligrams of pure protein per liter of bacterial culture.
Q4: How can I assess the purity and monomeric state of my purified protein?
A4: Purity is typically assessed by SDS-PAGE with Coomassie blue staining.[4] The monomeric state should be confirmed by size-exclusion chromatography (SEC) and native mass spectrometry.[4] Dynamic light scattering (DLS) can also be used to assess the presence of aggregates.
Q5: How do different initial extraction methods compare in terms of purity and monomeric yield?
A5: A comparative study of four common protocols (boiling, acid precipitation, ammonium (B1175870) sulfate (B86663) precipitation, and periplasmic lysis) showed that acid precipitation and periplasmic lysis yielded the purest and most monomeric protein.[2][4]
Quantitative Data Summary
| Purification Protocol | Purity (after SEC) | Monomeric Protein (%) | Reference |
| Boiling | 86% | Not specified | [4] |
| Ammonium Sulfate Precipitation | 81% | Not specified | [4] |
| Acid Precipitation | 89.9% | 100% | [2][4] |
| Periplasmic Lysis | 95% | 96.5% | [2][4] |
Experimental Protocols
Protocol 1: Expression of α-Synuclein Mutants in E. coli
-
Transform the expression plasmid containing the human α-synuclein mutant cDNA into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate a starter culture of 50-100 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1-2 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 25-30°C).
-
Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.[4]
-
The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of α-Synuclein via Acid Precipitation and Chromatography
-
Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 7.5) containing protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and slowly add 1 M HCl dropwise while stirring to lower the pH to 3.5. This will precipitate many contaminating proteins.
-
Centrifuge at 20,000 x g for 30 minutes at 4°C. The α-synuclein will remain in the supernatant.
-
Carefully collect the supernatant and dialyze it overnight against an ion-exchange chromatography loading buffer (e.g., 10 mM Tris, pH 7.5).
-
Load the dialyzed sample onto an anion-exchange column (e.g., HiPrep Q FF).
-
Elute the protein using a linear salt gradient (e.g., 0-1 M NaCl).
-
Analyze the fractions by SDS-PAGE and pool the fractions containing pure α-synuclein.
-
Concentrate the pooled fractions and perform a final polishing step using size-exclusion chromatography to isolate the monomeric protein.
Visualizations
Caption: Workflow for the expression of recombinant α-synuclein mutants in E. coli.
Caption: A typical purification workflow for α-synuclein mutants.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Expression and Purification of Untagged α-Synuclein | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification of α-Synuclein from Human Brain Reveals an Instability of Endogenous Multimers as the Protein Approaches Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of Recombinant this compound: Still No Standardized Protocol in Sight - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize batch-to-batch variation in pre-formed fibril preparations.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variation in their pre-formed fibril (PFF) preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving consistent batch-to-batch PFF generation?
A1: Several factors are paramount for reproducible PFF generation. The quality of the starting monomeric protein is crucial; it is recommended to use protein specifically formulated for fibrillization.[1][2] Key buffer conditions must be strictly controlled, including a pH of approximately 7.0-7.4 and a salt concentration of about 100 mM NaCl.[1][3][4] Consistent incubation parameters, such as a temperature of 37°C and an agitation speed of 1,000 RPM for a duration of 7 days, are also essential for uniform fibril formation.[2][5]
Q2: How should PFFs be stored to maintain their integrity and pathogenicity?
A2: Proper storage is critical to prevent degradation and maintain the seeding capacity of PFFs. For long-term storage, PFFs should be aliquoted into single-use tubes at a concentration of 5 mg/ml and stored at –80°C.[6][7] For short-term storage, they can be kept at room temperature.[6][7] It is crucial to avoid storing PFFs at 4°C.[3] Freeze-thaw cycles should be minimized as they can lead to fibril dissociation and the formation of non-specific aggregates, potentially reducing pathogenicity.[3][6] If PFFs are frozen, it is highly recommended to use freshly made PFFs for in vivo studies and to re-validate any frozen batch before use.[3][6]
Q3: What are the essential quality control (QC) steps for each new batch of PFFs?
A3: Every new batch of PFFs must undergo rigorous QC to ensure proper formation and seeding competency.[4][6] Recommended QC assays include:
-
Thioflavin T (ThT) Assay: To confirm the presence of β-sheet structures characteristic of amyloid fibrils. A successful batch will show a significantly higher fluorescent signal compared to the monomeric protein.[3][6]
-
Sedimentation Assay: To verify the formation of large, insoluble aggregates. In a properly formed PFF sample, the majority of the protein should be found in the pellet fraction after centrifugation.[3][6]
-
Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): To visually confirm the presence of elongated fibrillar structures and to assess their morphology and size distribution post-sonication.[4][6]
Q4: Why is sonication necessary and how does it impact PFFs?
A4: Sonication is a critical step to break down long fibrils into smaller, pathogenic species that are more efficient at seeding aggregation in vitro and in vivo.[4][6] For consistent pathology, the majority of fibrils should be sonicated to a length of 50 nm or smaller.[3][4][6] Insufficient sonication can significantly reduce or even eliminate the pathogenic activity of the PFFs.[6] It is important to validate sonication parameters for your specific instrument and sample conditions to achieve the desired fibril length.[1][4]
Troubleshooting Guide
Problem: Poor or no fibril formation observed after incubation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Monomer Quality | Ensure you are using high-quality, aggregation-prone monomeric protein, preferably from a validated source.[1][4] Avoid using lyophilized or tagged protein unless previously validated for fibril formation.[6] Before starting, centrifuge the monomer solution at high speed (e.g., 12,000-15,000 xg) and use only the supernatant to remove any pre-existing aggregates.[3] |
| Incorrect Buffer Conditions | Verify that the final buffer pH is between 7.0 and 7.4 and the salt concentration is approximately 100 mM NaCl.[1][4] Deviations in pH or ionic strength can significantly impact fibril polymorphism and formation efficiency.[6][8] |
| Inconsistent Incubation | Ensure the orbital shaker maintains a constant temperature of 37°C and a consistent agitation speed of 1,000 RPM.[5] Use a lid lock on tubes to prevent them from opening during the 7-day incubation.[5] Placing the shaker inside an incubator can help maintain a uniform temperature.[5] |
Problem: High variability in experimental results (in vitro/in vivo).
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sonication | This is a very common source of variability.[6] Standardize and validate your sonication protocol.[4] Use TEM or Dynamic Light Scattering (DLS) to confirm that each batch of sonicated PFFs has a consistent size distribution, with an average length of ≤50 nm.[4][9] A change in PFF concentration or volume may require re-optimization of sonication parameters.[3] Cup horn sonicators are often recommended over probe sonicators to reduce heat-induced amorphous aggregation.[10] |
| Improper PFF Storage/Handling | Avoid repeated freeze-thaw cycles.[3] Aliquot PFFs into single-use volumes before freezing.[6] If using frozen PFFs, re-measure the protein concentration and perform QC on a representative aliquot after thawing.[6] Never store sonicated PFFs below room temperature.[6] |
| Batch-to-Batch Fibril Polymorphism | Fibril polymorphism (the existence of different fibril structures from the same protein) can arise from subtle variations in generation conditions and lead to different biological activities.[8][11] Strictly adhere to a standardized protocol for all steps, from monomer preparation to fibril generation and sonication.[1][4] Do not use PFFs from a previous batch to seed a new batch, as this increases structural variability.[6] |
Key Parameter Summary
The following table summarizes the key quantitative parameters recommended for reproducible alpha-synuclein PFF generation and preparation.
| Parameter | Recommended Value | Source(s) |
| PFF Generation | ||
| Monomer Concentration | 5 mg/mL | [2][3][5] |
| Buffer pH | ~7.0 - 7.4 | [2][3][6] |
| NaCl Concentration | ~100 mM | [2][3][6] |
| Incubation Temperature | 37°C | [2][5] |
| Incubation Time | 7 days | [2][4][5] |
| Agitation Speed | 1,000 RPM | [2][4][5] |
| PFF Sonication | ||
| Target Fibril Length | ≤ 50 nm | [2][3][6] |
| PFF Storage | ||
| Long-term Storage Temp. | -80°C | [2][3][6] |
| Short-term Storage Temp. | Room Temperature | [2][6] |
| Avoid Storing At | 4°C | [2][3] |
Visualized Workflows and Protocols
PFF Preparation and Validation Workflow
The following diagram illustrates the recommended workflow from starting monomer to validated, experiment-ready PFFs.
Caption: Workflow for PFF generation, quality control, and preparation for use.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes when using PFFs.
Caption: A logical diagram for troubleshooting common issues with PFF-based experiments.
Detailed Experimental Protocols
Protocol 1: this compound PFF Generation
This protocol is adapted from consensus guidelines developed by leaders in the field.[3][5][6]
-
Monomer Preparation:
-
Thaw an aliquot of recombinant this compound monomer on ice.[3]
-
Centrifuge the monomer solution in a benchtop centrifuge at the highest speed (12,000-15,000 xg) for 10 minutes at 4°C to pellet any pre-existing aggregates.[3][5]
-
Carefully transfer the supernatant to a new, sterile microcentrifuge tube.[3]
-
Determine the protein concentration of the supernatant, preferably by measuring absorbance at 280 nm (A280).[1][5]
-
-
Fibril Assembly:
-
In a 1.5 mL microcentrifuge tube, dilute the monomeric protein into sterile 1X Dulbecco's Phosphate-Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[3][5] Ensure the final buffer conditions are approximately pH 7.2-7.6 with ~100 mM NaCl.[3][5]
-
Vortex the tube at high speed for 3-5 seconds to mix.[5]
-
Place a lid lock on the tube to prevent it from opening.[5]
-
Place the tube in an orbital shaker set to 37°C and 1,000 RPM.[5] To avoid condensation, it is recommended to place the entire shaker inside a 37°C incubator.[5]
-
Incubate for 7 days (168 hours). The solution should appear turbid or opaque at the end of the incubation, indicating fibril formation.[4][5]
-
Protocol 2: Quality Control - Thioflavin T (ThT) Assay
-
Prepare a 25 µM ThT working solution by diluting a stock solution in 1X DPBS.[3]
-
In a 96-well plate, add 95 µL of the 25 µM ThT solution to the appropriate wells.[3]
-
Gently pipet the PFF solution up and down to mix, then add 2.5 µL of the 5 mg/mL PFF suspension to the wells containing ThT.[3]
-
For controls, add 2.5 µL of monomeric this compound and 2.5 µL of DPBS alone to separate wells.[3]
-
Incubate the plate at room temperature for at least 2 minutes.[3]
-
Read the fluorescence on a plate reader with excitation at ~450 nm and emission at ~485-500 nm.[3] Properly formed PFFs should yield a fluorescence signal that is 20-100 fold higher than the monomeric protein control.[3]
Protocol 3: Quality Control - Sedimentation Assay
-
Dilute 6 µL of the PFF suspension into 54 µL of 1X DPBS (a 1:10 dilution) in a microcentrifuge tube.[1]
-
Take a 20 µL sample from this diluted suspension and label it "Total".
-
Centrifuge the remaining 40 µL at 100,000 xg for 30 minutes at 4°C.
-
Carefully collect the supernatant into a new tube. Take a 20 µL sample and label it "Supernatant".
-
Resuspend the pellet in 40 µL of 1X DPBS. Take a 20 µL sample and label it "Pellet".
-
Analyze all three samples (Total, Supernatant, Pellet) via SDS-PAGE and Coomassie blue staining.[3] For a successful PFF preparation, the protein band in the pellet fraction should be equal to or greater than the supernatant fraction.[3] If more protein remains in the supernatant, fibril formation was suboptimal.[3]
Protocol 4: PFF Sonication
Sonication parameters must be optimized for the specific instrument, sample volume, and concentration being used.[1][4]
-
Thaw an aliquot of PFFs at room temperature immediately before use.[3]
-
Dilute the PFFs to the desired working concentration in sterile 1X DPBS.
-
For a Probe Sonicator: Place the probe tip into the PFF solution. Sonicate with parameters such as 30% amplitude, with pulses of 1 second on and 1 second off, for a total of 60 pulses.[1][4] Briefly pause every 10-12 pulses to prevent the solution from overheating.[12]
-
For a Bath/Cup Horn Sonicator: Place the tube in the sonicator. Parameters such as 5 cycles of 30 seconds on and 30 seconds off at a high power setting can be used as a starting point.[12]
-
After sonication, briefly centrifuge the tube to collect the sample from the sides.[1]
-
Crucial Validation Step: Use a small aliquot of the sonicated PFFs for TEM, AFM, or DLS analysis to confirm that the average fibril length is ≤ 50 nm.[4][9] This step should be performed to validate the sonication protocol before use in critical experiments.[4]
References
- 1. Generation of this compound Preformed Fibrils from Monomers and use In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. michaeljfox.org [michaeljfox.org]
- 4. Generation of this compound Preformed Fibrils from Monomers and Use In Vivo [jove.com]
- 5. Preparation of fibrils and Quality control [protocols.io]
- 6. Best Practices for Generating and Using this compound Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Functional Insights into α-Synuclein Fibril Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonication of PFFs for use in vitro [protocols.io]
- 11. Polymorphism of amyloid fibrils in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols | Sonication of PFFs | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Validation & Comparative
Unraveling the Aggregation Propensity of α-Synuclein: A Comparative Guide to Wild-Type and Mutant Forms
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the aggregation of wild-type and mutant α-synuclein is paramount in the pursuit of therapeutics for Parkinson's disease and other synucleinopathies. This guide provides a comprehensive comparison of their aggregation propensities, supported by quantitative data, detailed experimental protocols, and visual workflows.
The aggregation of α-synuclein is a central pathological hallmark of a group of neurodegenerative disorders known as synucleinopathies, which includes Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy. The wild-type (WT) form of this intrinsically disordered protein can misfold and assemble into oligomers and fibrils, but certain point mutations associated with familial forms of Parkinson's disease—notably A53T, A30P, and E46K—have been shown to significantly alter its aggregation kinetics and the morphology of the resulting aggregates.
Quantitative Comparison of Aggregation Kinetics
The aggregation of α-synuclein is a complex process characterized by a lag phase, during which nucleation occurs, followed by an exponential elongation phase, where monomers are added to growing fibrils. Familial mutations have been demonstrated to impact these phases differently. The A53T mutation, for instance, is widely reported to accelerate aggregation, while the A30P mutation exhibits more complex behavior, sometimes showing a longer lag phase but a faster elongation rate under certain conditions. The E46K mutation also generally promotes aggregation.
| Protein Variant | Lag Time (hours) | Apparent Elongation Rate Constant (kapp, h⁻¹) | Fibril Morphology | Reference |
| Wild-Type (WT) | ~25 - 72 | ~0.02 - 0.05 | Straight and twisted fibrils | [1][2] |
| A53T Mutant | ~10 - 50 | ~0.04 - 0.1 | Predominantly fibrillar, faster formation of β-sheet structures | [1][3] |
| A30P Mutant | ~30 - 80 | ~0.03 - 0.06 | Slower fibril formation, but faster formation of oligomers and non-fibrillar aggregates | [2][4] |
| E46K Mutant | Shorter than WT | Higher than WT | Annular oligomers, accelerated fibril formation | [4][5] |
Note: The values presented are approximate and can vary significantly depending on experimental conditions such as protein concentration, buffer composition, pH, temperature, and agitation.
Experimental Protocols
Reproducible and well-characterized experimental methods are crucial for studying α-synuclein aggregation. Below are detailed protocols for three key techniques used to monitor and characterize the aggregation process.
Thioflavin T (ThT) Fluorescence Assay
This is the most common method for monitoring the kinetics of amyloid fibril formation in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Recombinant α-synuclein (WT or mutant) monomer
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (excitation ~440-450 nm, emission ~480-490 nm)
-
Incubator with shaking capabilities
Procedure:
-
Preparation of Monomer Solution: Thaw frozen aliquots of recombinant α-synuclein monomer on ice. To remove any pre-existing aggregates, centrifuge the solution at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C. The supernatant containing the monomeric protein is carefully collected. Determine the protein concentration using a spectrophotometer.
-
Reaction Setup: In each well of the 96-well plate, prepare a reaction mixture containing the desired final concentration of α-synuclein monomer (e.g., 50-100 µM) and ThT (e.g., 10-25 µM) in the aggregation buffer. It is recommended to prepare a master mix for each condition to ensure consistency.
-
Incubation and Measurement: Place the plate in a plate reader set to the desired temperature (typically 37°C) with intermittent shaking (e.g., 1 minute of shaking every 15 minutes).
-
Data Acquisition: Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-72 hours or longer).
-
Data Analysis: Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time and the apparent elongation rate constant.
Size Exclusion Chromatography (SEC)
SEC is a powerful technique to separate and quantify the different species present during the aggregation process, including monomers, oligomers, and high-molecular-weight fibrils.
Materials:
-
Aliquots from an α-synuclein aggregation reaction at different time points
-
Size exclusion chromatography system (e.g., HPLC or FPLC)
-
SEC column with an appropriate fractionation range (e.g., Superdex 200 or similar)
-
Mobile phase (e.g., PBS, pH 7.4)
-
UV detector
Procedure:
-
Sample Preparation: At desired time points during the aggregation reaction, take an aliquot of the sample. To separate soluble species from insoluble fibrils, the sample can be centrifuged at high speed, and the supernatant analyzed.
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the protein elution profile using a UV detector at 280 nm.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different species based on their size. Larger aggregates and fibrils will elute first, followed by oligomers, and finally monomers. The area under each peak can be used to quantify the relative abundance of each species. Calibration with known molecular weight standards is necessary for accurate size estimation.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of the morphology of α-synuclein aggregates, allowing for the visualization of fibrils, protofibrils, and oligomers.
Materials:
-
Aliquots from an α-synuclein aggregation reaction
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)
-
Filter paper
-
Transmission electron microscope
Procedure:
-
Sample Application: Apply a small volume (e.g., 5-10 µL) of the α-synuclein aggregate sample onto the surface of a TEM grid. Allow the sample to adsorb for 1-2 minutes.
-
Washing: Wick away the excess sample with a piece of filter paper. Wash the grid by floating it on a drop of deionized water for a few seconds to remove any buffer salts.
-
Staining: Apply a drop of the negative stain solution to the grid for 30-60 seconds. The stain will surround the protein aggregates, creating contrast.
-
Drying: Wick away the excess stain with filter paper and allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope at various magnifications to observe the morphology of the aggregates.
Visualizing the Process and Pathways
To better illustrate the experimental workflow and the cellular pathways affected by α-synuclein aggregation, the following diagrams are provided.
Aggregated α-synuclein, particularly oligomeric species, is believed to exert its toxicity by disrupting various cellular processes. One of the key affected pathways is calcium homeostasis.
Conclusion
The propensity of α-synuclein to aggregate is a critical factor in the pathogenesis of synucleinopathies. Familial mutations significantly modulate this process, generally leading to a more aggressive aggregation phenotype. A thorough understanding of these differences, gained through robust and reproducible experimental methodologies, is essential for the development of targeted therapeutic strategies aimed at inhibiting or reversing the toxic aggregation of α-synuclein. This guide provides a foundational framework for researchers to compare the aggregation behavior of wild-type and mutant α-synuclein, thereby contributing to the advancement of research in this vital field.
References
- 1. Mechanisms of enhanced aggregation and fibril formation of Parkinson’s disease-related variants of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison between α-synuclein wild-type and A53T mutation in a progressive Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Wild-Type α-Synuclein and Variants Occur in Different Disordered Dimers and Pre-Fibrillar Conformations in Early Stage of Aggregation [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth of Alpha-Synuclein Oligomers: A Guide to Antibody Validation and Selection
For researchers, scientists, and drug development professionals, the specific detection of alpha-synuclein oligomers is paramount in the quest to understand and combat synucleinopathies like Parkinson's disease. This guide provides a comprehensive comparison of a new generation of antibodies designed for this purpose, alongside established alternatives. We delve into their performance, supported by experimental data, and offer detailed protocols to aid in the rigorous validation required for confident and reproducible results.
The aggregation of this compound into soluble oligomers is considered a key neurotoxic event in the pathology of Parkinson's disease and other related neurodegenerative disorders.[1][2][3] Consequently, the development of tools for the specific detection and quantification of these oligomers is of utmost importance for both basic research and the development of novel therapeutics and diagnostics.[1][2][3] However, the transient and heterogeneous nature of this compound oligomers presents a significant challenge for antibody development and validation.
A critical review of 16 commercially available conformation-specific antibodies revealed that none were exclusively specific for oligomers; all antibodies that recognized oligomers also showed cross-reactivity with fibrillar this compound.[4][1] This underscores the critical need for researchers to perform thorough in-house validation of any antibody intended for the specific detection of this compound oligomers.
Performance Comparison of this compound Oligomer-Specific Antibodies
This section provides a comparative summary of a newly developed antibody, here designated as "New mAb-Oligomer," against established commercially available antibodies. The data is compiled from various studies and is presented to highlight key performance indicators such as specificity, sensitivity, and application suitability.
| Antibody | Target Specificity | Applications | Key Findings |
| New mAb-Oligomer (Hypothetical) | Designed to recognize a unique conformational epitope present on soluble, non-fibrillar this compound oligomers. | ELISA, Western Blot, Immunoprecipitation, Immunohistochemistry | High selectivity for oligomers over monomers and fibrils demonstrated in dot blot and ELISA. Effective in immunoprecipitating oligomers from complex biological samples. |
| MJF14-6-4-2 | Conformational and aggregate-specific rabbit monoclonal antibody. | ELISA, Dot Blot | Efficiently detects oligomers with weak binding to monomers.[5] Used as a capture antibody in a sensitive sandwich ELISA for this compound oligomers.[5] |
| FILA-1 | Established aggregate conformation-specific antibody. | Dot Blot | Demonstrates similar binding to oligomers as MJF14-6-4-2.[5] |
| Antibodies against amino acids 116-131 and 15-123 | Recognize specific linear epitopes of this compound. | Immunohistochemistry | Found to be among the best of seven tested commercial antibodies for detecting this compound inclusions in brain tissue.[6] |
| A11 | Commercial anti-oligomer antibody. | ELONA (Enzyme-Linked Oligonucleotide Assay) | Recognizes a variety of amyloid oligomers, but also shows cross-reactivity with other β-sheet-rich proteins.[7] |
| Various Conformation-Specific Antibodies (16 tested) | Reported to be oligomer- or aggregate-specific. | Slot Blot, Western Blot, Digital ELISA (Simoa) | None were found to be strictly specific for oligomers, with all oligomer-binding antibodies also recognizing fibrils.[4][1] A few showed high specificity for oligomers and fibrils over monomers.[4][1] |
Experimental Protocols
Rigorous validation is essential to ensure the specificity and reliability of any antibody targeting this compound oligomers. Below are detailed methodologies for key experiments.
Sandwich ELISA for this compound Oligomer Quantification
This protocol is adapted from a validated method for the detection of this compound oligomers.[5][8]
Materials:
-
96-well Maxisorp plates
-
Capture Antibody (e.g., MJF14-6-4-2), 0.0625 µg/mL
-
Detection Antibody (e.g., mouse monoclonal anti-alpha-synuclein)
-
Recombinant this compound monomers and oligomers (for standard curve)
-
ELISA blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (e.g., TBS-Tween)
-
Anti-mouse HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Incubate 96-well plates overnight at room temperature with 100 µL of the capture antibody solution.
-
Blocking: Wash the plates three times with wash buffer. Block with 200 µL of ELISA blocking buffer for 2 hours at room temperature.
-
Sample Incubation: Wash the plates three times. Add 100 µL of prepared standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plates three times. Add 100 µL of the detection antibody and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plates three times. Add 100 µL of the anti-mouse-HRP antibody and incubate for 30 minutes at room temperature.
-
Development: Wash the plates five times. Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Reading: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm.
Dot Blot for Specificity Assessment
This method allows for a rapid assessment of antibody binding to different forms of this compound.[5]
Materials:
-
Nitrocellulose membrane
-
Vacuum manifold
-
Recombinant this compound monomers and oligomers
-
Primary antibody (the antibody to be validated)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imager
Procedure:
-
Sample Application: Spot serial dilutions of this compound monomers and oligomers directly onto the nitrocellulose membrane using a vacuum manifold.
-
Blocking: Block the membrane in 5% non-fat milk in TBS-T for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBS-T. Visualize the protein spots using ECL reagent and a chemiluminescence imager.
Western Blot for Characterization of this compound Species
Western blotting is crucial for determining the size of the this compound species recognized by the antibody.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Primary antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Sample Preparation: Prepare lysates from cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[9] For improved detection, a DSP crosslinking and cleavage protocol can be employed.[10]
-
Electrophoresis: Separate protein samples on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Fixation (Optional but Recommended): Fix the membrane with 0.4% paraformaldehyde in PBS for 30 minutes to improve retention of low molecular weight proteins like this compound.[9][10]
-
Blocking: Block the membrane in 5% non-fat milk in TBS-T for 1 hour.
-
Antibody Incubations: Incubate with primary and secondary antibodies as described for the dot blot protocol.
-
Detection: Visualize bands using ECL reagent.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the validation of this compound oligomer-specific antibodies.
Caption: Step-by-step workflow for a sandwich ELISA to detect this compound oligomers.
Caption: Simplified pathway of this compound aggregation from monomers to fibrils.
Conclusion
The specific detection of this compound oligomers remains a significant challenge in the field of neurodegenerative disease research. While promising new antibodies are being developed, it is crucial for researchers to recognize the potential for cross-reactivity with other this compound species, particularly fibrils. This guide provides a framework for the comparative evaluation and rigorous validation of antibodies for this purpose. By employing a multi-faceted validation strategy that includes techniques like ELISA, dot blot, and Western blot, and by carefully characterizing antibody performance against well-defined preparations of monomers, oligomers, and fibrils, researchers can select and utilize these critical tools with greater confidence, ultimately advancing our understanding and treatment of synucleinopathies.
References
- 1. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. How specific are the conformation-specific α-synuclein antibodies? Characterization and validation of 16 α-synuclein conformation-specific antibodies using well-characterized preparations of α-synuclein monomers, fibrils and oligomers with distinct structures and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELISA method to detect α-synuclein oligomers in cell and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of commercially available anti-alpha-synuclein antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A New Method for Quantitative Immunoblotting of Endogenous α-Synuclein | PLOS One [journals.plos.org]
Unveiling Synucleinopathies: A Comparative Guide to Alpha-Synuclein Seed Amplification Assays and Neuropathological Correlation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of alpha-synuclein seed amplification assays (SAAs) cross-validated with definitive neuropathological findings, providing essential data for advancing diagnostics and therapeutics in neurodegenerative diseases.
The accurate ante-mortem diagnosis of synucleinopathies, such as Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA), has long been a challenge. The definitive diagnosis has traditionally relied on post-mortem neuropathological examination for the presence of aggregated this compound in the form of Lewy bodies and Lewy neurites. However, the advent of this compound seed amplification assays (SAAs), including Real-Time Quaking-Induced Conversion (RT-QuIC) and Protein Misfolding Cyclic Amplification (PMCA), has marked a significant breakthrough in the field. These highly sensitive assays can detect minute amounts of pathological this compound aggregates in peripheral tissues and biofluids, offering a promising avenue for early and accurate diagnosis.
This guide provides a comparative analysis of the performance of this compound SAAs, cross-validated against the gold standard of neuropathological findings. We present quantitative data from multiple studies, detail the experimental protocols for both SAA and neuropathological assessment, and provide visual workflows to elucidate the methodologies and their interplay.
Data Presentation: SAA Performance Against Neuropathological Diagnosis
The following table summarizes the performance of this compound seed amplification assays in various studies where results were correlated with neuropathological confirmation of synucleinopathy.
| Study (Reference) | SAA Method | Sample Type | Synucleinopathy vs. Controls | Sensitivity (%) | Specificity (%) |
| Rossi et al. (2020) | RT-QuIC | CSF | PD, DLB vs. Controls | 95.3 | 98.2 |
| Manne et al. (2020) | RT-QuIC | Skin | PD vs. Controls | 96 | 96 |
| Orru et al. (2018) | RT-QuIC | CSF | DLB vs. Controls | 92 | 96 |
| Shahnawaz et al. (2020) | PMCA | CSF | PD vs. MSA | 95.4 (for PD) | 97.5 |
| Wang et al. (2021) | RT-QuIC | Skin | PD, DLB, MSA vs. Controls | 95.7 | 100 |
Experimental Protocols
This compound Seed Amplification Assay (RT-QuIC Protocol)
This protocol is a generalized representation of the RT-QuIC assay for the detection of this compound seeding activity.
-
Reagent Preparation:
-
Reaction Buffer: Prepare a solution containing 100 mM phosphate (B84403) buffer (pH 8.2), 10 µM Thioflavin T (ThT), and 170 mM NaCl.
-
Substrate: Purified recombinant human this compound (rec-αSyn) is diluted in the reaction buffer to a final concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Cerebrospinal fluid (CSF) is centrifuged to remove cellular debris.
-
Brain tissue is homogenized to 10% (w/v) in phosphate-buffered saline (PBS) and serially diluted.
-
Skin biopsies are homogenized and the protein concentration is determined.
-
-
Assay Procedure:
-
In a 96-well black plate with a clear bottom, add 98 µL of the rec-αSyn substrate solution to each well.
-
Add 2 µL of the prepared sample (CSF, diluted brain homogenate, or skin homogenate) to the respective wells. Include positive (known synucleinopathy sample) and negative (control sample) controls.
-
Seal the plate and place it in a fluorescence plate reader capable of intermittent shaking and maintaining a constant temperature (typically 42°C).
-
-
Data Acquisition and Analysis:
-
The plate is subjected to cycles of shaking (e.g., 1 minute of double orbital shaking at 400 rpm) followed by a 1-minute incubation period.
-
ThT fluorescence is measured every 15-45 minutes.
-
A sample is considered positive if the fluorescence signal crosses a predetermined threshold, calculated based on the mean fluorescence of negative controls plus a set number of standard deviations.
-
Neuropathological Assessment of Synucleinopathy
This protocol outlines the standard procedure for the post-mortem neuropathological diagnosis of synucleinopathies.
-
Tissue Processing:
-
The brain is fixed in 10% neutral buffered formalin for at least two weeks.
-
Specific brain regions, as recommended by consensus criteria (e.g., substantia nigra, locus coeruleus, dorsal motor nucleus of the vagus, amygdala, cingulate gyrus, and neocortical areas), are dissected.[1][2]
-
The tissue blocks are processed and embedded in paraffin (B1166041) wax.
-
Sections are cut at a thickness of 5-7 µm and mounted on glass slides.
-
-
Immunohistochemistry for this compound:
-
Antigen Retrieval: Deparaffinized and rehydrated sections are subjected to antigen retrieval, commonly using heat-induced epitope retrieval with citrate (B86180) buffer (pH 6.0) or formic acid treatment.[3]
-
Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific binding is blocked with a protein-based blocking solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for this compound (e.g., anti-phospho-alpha-synuclein Ser129).
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
-
Pathological Evaluation:
-
Stained sections are examined under a light microscope.
-
The presence and distribution of Lewy bodies (intraneuronal cytoplasmic inclusions) and Lewy neurites (pathological threads in neuronal processes) are assessed.
-
The density of Lewy pathology is semi-quantitatively scored (e.g., mild, moderate, severe) in the different brain regions.
-
The case is staged according to established criteria, such as the Braak staging for Parkinson's disease or the consensus criteria for Dementia with Lewy Bodies.[1][2]
-
Mandatory Visualization
Caption: Workflow for the cross-validation of SAA results with neuropathological findings.
Caption: The principle of the this compound seed amplification assay (SAA).
References
- 1. Neuropathological consensus criteria for the evaluation of Lewy pathology in post-mortem brains: a multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of α-synuclein immunohistochemical methods used by invited experts - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Alpha-Synuclein Strains: A Comparative Guide to their Pathological Effects
For researchers, scientists, and drug development professionals, understanding the nuances of alpha-synuclein "strains" is paramount in the quest for effective therapies against synucleinopathies such as Parkinson's disease (PD), Dementia with Lewy Bodies (DLB), and Multiple System Atrophy (MSA). Growing evidence suggests that the clinical and pathological heterogeneity of these diseases may be attributed to the existence of distinct, self-propagating conformational variants of the this compound protein, akin to prion strains. This guide provides a comparative analysis of different this compound strains, summarizing their pathological effects with supporting experimental data and detailed methodologies.
Distinguishing Features of this compound Strains
This compound, an intrinsically disordered protein, can misfold and assemble into various aggregated forms, including oligomers and fibrils. These aggregates can adopt distinct three-dimensional structures, or "strains," which possess unique biochemical and biological properties. These strain-specific characteristics are believed to dictate the type of pathology, the cell types affected, and the clinical presentation of the disease.[1][2]
Key characteristics that differentiate this compound strains include:
-
Structure and Morphology: Cryo-electron microscopy (cryo-EM) has revealed that this compound filaments from the brains of MSA patients exhibit a more complex structure with a higher proportion of β-sheet content and more twists compared to those from PD patients.[1][3] In vitro studies have also generated structurally distinct conformers, such as "fibrils" and "ribbons," under different buffer conditions.[1][3]
-
Seeding and Propagation: Like prions, this compound strains can induce the misfolding and aggregation of native this compound in a template-driven manner. This "seeding" activity is a critical aspect of their pathological propagation throughout the nervous system.[2]
-
Toxicity: Different strains exhibit varying degrees of neurotoxicity. For instance, MSA-derived fibrils have been shown to be more potent in inducing neurodegeneration in experimental models compared to PD-derived fibrils.[1][3]
-
Protease Resistance: The conformational stability of this compound strains can be assessed by their resistance to digestion by proteases like proteinase K. MSA-derived fibrils, for example, show higher resistance to degradation than those from PD and DLB.[1]
-
Cellular Tropism: A defining feature of different synucleinopathies is the primary cell type affected. In PD and DLB, this compound aggregates are predominantly found in neurons as Lewy bodies, whereas in MSA, they are mainly located in oligodendrocytes as glial cytoplasmic inclusions.[1][3] This suggests that different strains may have a preference for certain cellular environments.
Quantitative Comparison of Pathological Effects
The following tables summarize the quantitative data from various studies, providing a comparative overview of the pathological effects of different this compound strains.
| Strain/Condition | Aggregation Kinetics (Lag Time) | Seeding Potency (EC50/Relative Activity) | Reference |
| Recombinant α-synuclein (in vitro, no metal ions) | ~18-20 hours | Not specified | [4] |
| Wild-Type α-synuclein (in yeast) | Inclusions form within 12 min post-threshold | Not specified | [5] |
| A53T mutant α-synuclein (in yeast) | Inclusions form within 20 min post-threshold | Not specified | [5] |
| DLB-derived α-synuclein seeds (RT-QuIC) | Showed seeding activity | Higher seeding activity than PD | [6] |
| PD-derived α-synuclein seeds (RT-QuIC) | Failed to convert wild-type substrate | Lower seeding activity than DLB | [6] |
| Strain/Condition | Toxicity (LD50/Cell Viability) | Reference |
| Fibrillar α-synuclein | Toxic at concentrations as low as 0.25 pM | [3] |
| Natural oligomers | Higher toxicity (80% cell death) compared to induced oligomers | [7] |
| MSA-derived α-synuclein | More toxic and higher pathogenic potential than PD-derived | [1][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of findings across different laboratories. Below are summaries of key experimental protocols used to characterize this compound strains.
Preparation of this compound Pre-formed Fibrils (PFFs)
This protocol is fundamental for generating this compound seeds for in vitro and in vivo studies.
-
Monomer Preparation: Start with purified, endotoxin-free recombinant this compound monomer. Centrifuge the monomer solution at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to remove any pre-existing aggregates.
-
Fibril Assembly: Dilute the monomeric this compound to a final concentration of 5 mg/mL in a suitable buffer (e.g., PBS). Incubate the solution at 37°C with continuous shaking (e.g., 1,000 RPM) for several days.
-
Sonication: To generate smaller, more potent seeds, sonicate the fibril solution. This breaks down the long fibrils into shorter fragments, typically with a target length of less than 50 nm.
-
Quality Control: Confirm the formation of amyloid-like fibrils using a Thioflavin T (ThT) assay, which shows increased fluorescence upon binding to β-sheet structures. The presence of insoluble aggregates can be verified through a sedimentation assay.
Real-Time Quaking-Induced Conversion (RT-QuIC)
RT-QuIC is a highly sensitive assay for detecting the seeding activity of pathological this compound in biological samples.
-
Reaction Setup: In a 96-well plate, combine recombinant this compound substrate, a reaction buffer containing salts (e.g., NaCl) and Thioflavin T, and the biological sample (seed).
-
Amplification: The plate is subjected to cycles of shaking and incubation in a plate reader. The shaking provides the energy to break apart newly formed aggregates, creating more seeds for the conversion of the recombinant substrate.
-
Detection: The fluorescence of Thioflavin T is measured in real-time. An increase in fluorescence indicates the formation of amyloid fibrils.
-
Analysis: The lag phase, rate of aggregation, and final fluorescence intensity are analyzed to determine the seeding activity of the sample.
Proteinase K (PK) Digestion Assay
This assay is used to assess the conformational stability of different this compound fibril strains.
-
Incubation: Incubate a solution of this compound fibrils with varying concentrations of Proteinase K at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Stop: Stop the digestion by adding a protease inhibitor (e.g., PMSF) or by denaturing the enzyme with heat and SDS-PAGE loading buffer.
-
Analysis: Separate the digestion products by SDS-PAGE and visualize them by Western blotting using an anti-alpha-synuclein antibody. The degree of degradation at different PK concentrations provides a measure of the fibril's resistance to proteolysis.
In Vivo Stereotaxic Injection
This animal model is used to study the pathological effects and propagation of this compound strains in the brain.
-
Animal Preparation: Anesthetize the animal (typically a mouse or rat) and place it in a stereotaxic frame.
-
Injection: Using precise coordinates, inject a small volume of the prepared this compound PFFs into a specific brain region (e.g., the striatum or substantia nigra).
-
Post-operative Care: Provide appropriate post-operative care and monitor the animal for the development of motor or other behavioral deficits.
-
Histological Analysis: At a predetermined time point, euthanize the animal and perfuse the brain. Process the brain tissue for immunohistochemical analysis to detect pathological this compound (e.g., phosphorylated this compound) and assess for neuronal loss.
Immunohistochemistry for Phosphorylated this compound (pS129)
This technique is used to visualize pathological this compound aggregates in tissue sections.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded or frozen tissue sections. Perform deparaffinization and rehydration if using paraffin (B1166041) sections.
-
Antigen Retrieval: To unmask the epitope, treat the sections with an antigen retrieval method, such as heat-induced epitope retrieval in a citrate (B86180) buffer or digestion with proteinase K.
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., normal serum).
-
Incubate with a primary antibody specific for this compound phosphorylated at serine 129.
-
Incubate with a labeled secondary antibody that recognizes the primary antibody.
-
Use a detection system (e.g., a chromogen for brightfield microscopy or a fluorophore for fluorescence microscopy) to visualize the antibody binding.
-
-
Counterstaining and Mounting: Counterstain the nuclei (e.g., with hematoxylin (B73222) or DAPI) and mount the slides with a coverslip.
Visualizing the Concepts
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the study of this compound strains.
Caption: Workflow for generating and characterizing α-synuclein strains.
Caption: Proposed mechanism of strain-dependent toxicity via proteasome inhibition.
Caption: Distinct pathological signatures of different α-synuclein strains.
Conclusion
The concept of this compound strains provides a compelling framework for understanding the diverse clinical and pathological manifestations of synucleinopathies. By systematically comparing the properties of different strains using standardized experimental protocols, researchers can gain deeper insights into the molecular mechanisms driving these devastating neurodegenerative diseases. This knowledge is essential for the development of strain-specific diagnostic tools and targeted therapeutic strategies. The data and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community in this critical endeavor.
References
- 1. michaeljfox.org [michaeljfox.org]
- 2. Differential seeding and propagating efficiency of α-synuclein strains generated in different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibrillar α-Synuclein and Huntingtin Exon 1 Assemblies Are Toxic to the Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Characterization of α-Synuclein Aggregation in Living Cells through Automated Microfluidics Feedback Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seeding variability of different alpha synuclein strains in synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. neurology.org [neurology.org]
- 9. pubs.acs.org [pubs.acs.org]
In vivo validation of a novel therapeutic compound targeting alpha-synuclein aggregation.
For Researchers, Scientists, and Drug Development Professionals
The aggregation of alpha-synuclein (α-synuclein) is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease, Dementia with Lewy Bodies, and Multiple System Atrophy. The scientific community is actively pursuing therapeutic strategies to inhibit this process. This guide provides an objective comparison of the in vivo performance of three novel therapeutic compounds—Minzasolmin (B15073595) (UCB0599), Anle138b, and SynuClean-D—that have shown promise in preclinical studies. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of their proposed mechanisms and workflows.
Comparative Efficacy of this compound Aggregation Inhibitors
The following tables summarize the key quantitative in vivo data for Minzasolmin, Anle138b, and SynuClean-D. It is important to note that direct head-to-head comparisons are challenging due to the use of different animal models and endpoint measurements in the respective studies.
Table 1: Minzasolmin (UCB0599) In Vivo Efficacy in Line 61 Transgenic Mice
| Efficacy Endpoint | Brain Region | 1 mg/kg Dose | 5 mg/kg Dose | Reference |
| Reduction in Total α-Synuclein Pathology | Cortex | Statistically significant reduction (P < 0.05) | Statistically significant reduction (P < 0.0001) | [1][2] |
| Hippocampus | Statistically significant reduction (P < 0.0001) | Statistically significant reduction (P < 0.0001) | [1][2] | |
| Striatum | Statistically significant reduction (P < 0.0001) | Statistically significant reduction (P < 0.0001) | [1][2] | |
| Reduction in Proteinase K-Resistant α-Synuclein | Cortex | Statistically significant reduction (P < 0.0001) | Statistically significant reduction (P < 0.0001) | [2][3] |
| Hippocampus | Statistically significant reduction (P < 0.0001) | Statistically significant reduction (P < 0.0001) | [2][3] | |
| Striatum | Statistically significant reduction (P < 0.0001) | Statistically significant reduction (P < 0.0001) | [2][3] | |
| Motor Function (Round Beam Test) | - | Statistically significant improvement | Tendency for improvement (not statistically significant) | [4][5] |
| Dopamine Transporter (DAT) Levels | Striatum | Statistically significant normalization | Statistically significant normalization | [2][6] |
| Neuroinflammation (GFAP) | Neocortex & Hippocampus | Statistically significant reduction | Statistically significant reduction | [6] |
Table 2: Anle138b In Vivo Efficacy in a Mouse Model of Multiple System Atrophy (PLP-hαSyn)
| Efficacy Endpoint | Measurement | Result | Reference |
| Motor Function (Beam Challenging Test) | Slips per step | Reversal to healthy control levels | [1][7][8][9] |
| α-Synuclein Pathology | Glial Cytoplasmic Inclusions (GCIs) | ~30% reduction in striatum and substantia nigra | [1][7] |
| α-Synuclein Oligomers | Significant reduction in midbrain | [1][7][8] | |
| Neuroprotection | Dopaminergic Neurons (Substantia Nigra) | Preservation of neurons | [1][7][8] |
| Neuroinflammation | Microglial Activation (Substantia Nigra) | Reduction to healthy control levels | [7] |
Table 3: SynuClean-D In Vivo Efficacy in C. elegans Models of Parkinson's Disease
| Efficacy Endpoint | Measurement | Result | Reference |
| α-Synuclein Pathology | Number of α-Synuclein Inclusions | Significant reduction in worms expressing α-synuclein in muscle cells and dopaminergic neurons | [10] |
| Motor Function (Motility Assay) | Body bends per unit of time | Improved motility in worms expressing α-synuclein in muscle cells | [10] |
| Neuroprotection | Dopaminergic Neuron Degeneration | Protection against α-synuclein-induced neurodegeneration | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz.
Caption: Proposed mechanisms of action for this compound aggregation inhibitors.
Caption: General experimental workflow for in vivo validation of therapeutic compounds.
Detailed Experimental Protocols
Immunohistochemistry for this compound Pathology in Mouse Brain
This protocol is adapted from methodologies used in the evaluation of Minzasolmin and Anle138b.[2][7]
-
Tissue Preparation:
-
Perfuse mice transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix brains in 4% PFA overnight at 4°C.
-
Cryoprotect brains by incubation in 30% sucrose (B13894) in PBS until they sink.
-
Freeze brains and section coronally at 40 µm using a cryostat.
-
-
Immunostaining:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval by incubating sections in a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) at 80°C for 30 minutes.
-
To detect aggregated α-synuclein, treat sections with Proteinase K (10 µg/mL) for 10 minutes at room temperature.
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Incubate sections with a primary antibody against total or phosphorylated (Ser129) α-synuclein overnight at 4°C.
-
Wash sections and incubate with a biotinylated secondary antibody for 1 hour.
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC) kit.
-
Visualize the staining with 3,3'-diaminobenzidine (B165653) (DAB).
-
Mount sections on slides, dehydrate, and coverslip.
-
-
Quantification:
-
Capture images of stained sections using a microscope.
-
Quantify the area of α-synuclein immunoreactivity or the number of positive cells in specific brain regions using image analysis software (e.g., ImageJ).
-
Beam Walk Test for Motor Coordination in Mice
This protocol is based on the methods used to assess the efficacy of Anle138b.[7][9]
-
Apparatus:
-
A narrow wooden or plastic beam (e.g., 1 cm wide, 100 cm long) elevated above the floor.
-
A bright light source to illuminate the start of the beam and a dark, enclosed goal box at the end.
-
-
Procedure:
-
Habituate mice to the testing room for at least 30 minutes before the test.
-
Train mice to traverse the beam to the goal box for 2-3 days prior to testing.
-
On the test day, place the mouse at the start of the beam and record the time taken to traverse the beam and the number of foot slips off the beam.
-
Perform multiple trials for each mouse and average the results.
-
-
Data Analysis:
-
Compare the traversal time and the number of foot slips between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
C. elegans Motility Assay
This protocol is adapted from the methods used to evaluate SynuClean-D.[10]
-
Worm Preparation:
-
Use a transgenic C. elegans strain expressing human α-synuclein in the body wall muscle cells.
-
Synchronize worms to the L4 or young adult stage.
-
Expose worms to the test compound or vehicle control on nematode growth medium (NGM) plates seeded with E. coli OP50.
-
-
Motility Assay:
-
Place individual worms in a drop of M9 buffer on a glass slide.
-
Record the number of body bends in a 30-second or 1-minute interval using a microscope. A body bend is defined as a change in direction of the part of the worm corresponding to the posterior bulb of the pharynx.
-
Alternatively, record videos of worm movement and analyze them using tracking software.
-
-
Data Analysis:
-
Calculate the average number of body bends per minute for each group.
-
Compare the motility of compound-treated worms to vehicle-treated controls using statistical analysis.
-
Conclusion
The preclinical data presented in this guide highlight the potential of Minzasolmin, Anle138b, and SynuClean-D as therapeutic agents targeting this compound aggregation. While each compound has demonstrated significant efficacy in its respective in vivo model, the differences in experimental design necessitate caution in direct comparisons. Minzasolmin and Anle138b have shown promise in mammalian models of synucleinopathies, with data on both pathological and functional outcomes. SynuClean-D has been effectively validated in a high-throughput C. elegans model, providing a strong basis for further investigation in more complex organisms. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to replicate and build upon these important findings in the quest for disease-modifying therapies for synucleinopathies.
References
- 1. Anle138b modulates α-synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo effects of the this compound misfolding inhibitor minzasolmin supports clinical development in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Anle138b modulates α‐synuclein oligomerization and prevents motor decline and neurodegeneration in a mouse model of multiple system atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Unmasking the Seeds of Neurodegeneration: A Comparative Guide to Brain-Derived vs. Recombinant Alpha-Synuclein Aggregates
For researchers, scientists, and professionals in drug development, understanding the nuances of alpha-synuclein seeding is critical for advancing the study of synucleinopathies like Parkinson's disease. This guide provides an objective comparison of the seeding activity of this compound aggregates derived directly from brain tissue versus those generated from recombinant proteins, supported by experimental data and detailed protocols.
This compound, a protein abundant in the brain, can misfold and aggregate into pathogenic forms that are believed to spread from cell to cell, seeding further aggregation and contributing to neuronal death. The two primary sources of these aggregates for research purposes are patient brain tissue and recombinant protein expression systems. While recombinant this compound offers a consistent and scalable resource, emerging evidence suggests that brain-derived aggregates may possess unique "strain-like" properties that are more representative of the disease state.
Comparative Analysis of Seeding Activity
The seeding activity of this compound aggregates is commonly assessed using techniques like the Real-Time Quaking-Induced Conversion (RT-QuIC) assay. This method monitors the ability of a "seed" (the this compound aggregate) to induce the aggregation of a recombinant this compound substrate, which is detected by a fluorescent dye, Thioflavin T (ThT).
Studies have shown that brain-derived this compound aggregates can exhibit more potent and varied seeding activity compared to their recombinant counterparts. For instance, aggregates extracted from the brains of patients with Dementia with Lewy Bodies (DLB) have demonstrated higher seeding activity in RT-QuIC assays than those from Parkinson's disease (PD) patients.[1][2] This suggests that the specific conformation of brain-derived aggregates may influence the kinetics of seeded aggregation.
| Parameter | Brain-Derived α-Synuclein Aggregates | Recombinant α-Synuclein Pre-formed Fibrils (PFFs) |
| Source | Postmortem brain tissue from patients with synucleinopathies (e.g., PD, DLB). | E. coli expression and in vitro fibrillization of purified monomeric α-synuclein. |
| Seeding Potency | Often higher and can vary depending on the specific synucleinopathy, suggesting "strain-like" properties.[3] | Potent seeding activity, but may not fully replicate the conformational diversity of brain-derived seeds. |
| RT-QuIC Lag Phase | Can be shorter, indicating faster seeding, particularly with DLB-derived seeds.[1] | Generally longer compared to highly potent brain-derived seeds under similar conditions. |
| Maximum ThT Fluorescence | Variable, and can be influenced by the specific "strain" of the aggregate. | Can be very high and is often used as a positive control. |
| Structural Complexity | Often a heterogeneous mixture of fibril morphologies (e.g., straight, twisted). | Can be more structurally homogeneous, depending on the preparation protocol. |
| Post-Translational Modifications | Contains various modifications (e.g., phosphorylation, truncation) that can influence seeding. | Typically lacks post-translational modifications unless specifically engineered. |
Experimental Protocols
Preparation of Recombinant this compound Pre-formed Fibrils (PFFs)
This protocol outlines the generation of this compound PFFs from monomeric protein.[4][5]
-
Monomer Preparation: Thaw an aliquot of purified recombinant human this compound monomer on ice. Centrifuge at high speed (e.g., 12,000-15,000 x g) for 10 minutes at 4°C to pellet any pre-existing aggregates. Carefully collect the supernatant.
-
Fibril Assembly: Dilute the monomeric protein to a final concentration of 5 mg/mL in a sterile phosphate-buffered saline (PBS) solution in a microcentrifuge tube.
-
Incubation and Agitation: Incubate the solution at 37°C with continuous shaking (e.g., 1,000 rpm) for 7 days to promote fibril formation. The solution should become visibly turbid.
-
Sonication: To create smaller, more potent seeds, sonicate the fibril solution. Use a probe sonicator with appropriate power settings to deliver a series of short pulses. The goal is to fragment the long fibrils into smaller species, typically less than 50 nm in length.[4]
-
Quality Control: Confirm fibril formation and fragmentation using techniques such as Thioflavin T assay, which should show significantly higher fluorescence compared to the monomer, and transmission electron microscopy (TEM) to visualize the fibril morphology and size.[4]
Extraction of this compound Aggregates from Brain Tissue
This protocol describes a method for isolating this compound filaments from postmortem brain tissue.[6]
-
Homogenization: Homogenize 0.2-0.5g of brain tissue in an extraction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 0.8 M NaCl, 10% sucrose, 1 mM EGTA).
-
Sarkosyl Treatment: Add sarkosyl to the homogenate to a final concentration of 2% and incubate for 60 minutes at 37°C to solubilize non-filamentous proteins.
-
Centrifugation: Perform a series of centrifugation steps to pellet and enrich the insoluble, filamentous this compound. This typically involves a low-speed spin to remove larger debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) to pellet the fibrils.
-
Washing and Resuspension: Wash the pellet with appropriate buffers to further purify the fibrils from contaminants. The final pellet containing the enriched this compound filaments is then resuspended in a suitable buffer for downstream applications.
Real-Time Quaking-Induced Conversion (RT-QuIC) Assay
This protocol provides a general outline for performing an this compound RT-QuIC assay.[7][8][9]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant this compound substrate (e.g., 0.3 mg/mL), a buffer solution (e.g., 100 mM PIPES), NaCl (e.g., 0.5 M), and Thioflavin T (e.g., 5 µM).[8]
-
Seeding: In a multi-well plate, add a small volume of the seed sample (either brain-derived or recombinant this compound aggregates) to the reaction mixture. Include appropriate negative controls (e.g., buffer only, non-seeded reactions).
-
Incubation and Shaking: Place the plate in a fluorescence plate reader capable of maintaining a constant temperature (e.g., 37°C) and performing intermittent shaking cycles (e.g., 1 minute of shaking at 500 rpm followed by 29 minutes of incubation).[9]
-
Fluorescence Reading: Monitor the ThT fluorescence (e.g., excitation at 440 nm, emission at 490 nm) at regular intervals over an extended period (up to 240 hours).[8] An increase in fluorescence indicates the seeded aggregation of the recombinant substrate.
Visualizing the Process
Caption: Workflow of the RT-QuIC assay for this compound seeding.
References
- 1. Streamlined this compound RT-QuIC assay for various biospecimens in Parkinson’s disease and dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RT-QuIC and Related Assays for Detecting and Quantifying Prion-like Pathological Seeds of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. michaeljfox.org [michaeljfox.org]
- 5. Best Practices for Generating and Using this compound Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of this compound filaments from brain [protocols.io]
- 7. α-Synuclein Seeding Assay Using RT-QuIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RT-QuIC this compound [protocols.io]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Side-by-side comparison of different techniques for measuring alpha-synuclein oligomers.
For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative diseases, the accurate measurement of alpha-synuclein oligomers is paramount. These soluble, pre-fibrillar aggregates are increasingly recognized as the primary neurotoxic species in Parkinson's disease and other synucleinopathies. This guide provides a side-by-side comparison of key techniques for their detection and characterization, complete with experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The aggregation of this compound from its monomeric form into large, insoluble fibrils is a hallmark of synucleinopathies. However, a growing body of evidence points to the smaller, soluble oligomeric intermediates as the key drivers of cellular dysfunction and neuronal death. The transient and heterogeneous nature of these oligomers presents a significant challenge for their detection and quantification. This guide explores a range of established and emerging techniques, from immunoassays to biophysical and cell-based methods, offering a comprehensive overview of their principles, performance, and practical application.
Quantitative Comparison of this compound Oligomer Measurement Techniques
The selection of an appropriate assay for measuring this compound oligomers depends on several factors, including the required sensitivity, specificity, sample type, and the specific research question being addressed. The table below summarizes key quantitative parameters for some of the most common techniques.
| Technique | Principle | Sample Type(s) | Typical Linear Range | Limit of Detection (LOD) | Key Advantages | Key Limitations |
| Oligomer-Specific ELISA | Sandwich immunoassay using antibodies that specifically recognize oligomeric conformations of this compound. | Cell lysates, animal tissue extracts, cerebrospinal fluid (CSF) | 0.25–20 ng/mL[1][2] | ~0.25 ng/mL[1][2] | High specificity for oligomers, good sensitivity, high-throughput compatible. | Can be sensitive to buffer conditions and detergents, potential for antibody cross-reactivity with other protein aggregates. |
| Thioflavin T (ThT) Fluorescence Assay | Binding of the ThT dye to the beta-sheet structures characteristic of amyloid fibrils and larger oligomers, resulting in a measurable increase in fluorescence. | Purified protein samples | Dependent on protein concentration and aggregation kinetics | Not typically used for absolute quantification of oligomers in complex samples. | Simple, cost-effective, useful for monitoring aggregation kinetics in real-time. | Low specificity (binds to any amyloid-like structure), not suitable for distinguishing between different oligomer species or for use in complex biological samples without purification. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity. | Purified protein samples | N/A | Dependent on instrument and sample purity | Provides information on the size and polydispersity of oligomers. | Not a quantitative concentration measurement, requires relatively pure samples, sensitive to dust and large aggregates. |
| Cell-Based Toxicity Assays (e.g., CCK-8) | Measures the viability of cultured cells (e.g., SH-SY5Y neuroblastoma cells) after exposure to this compound oligomers. | Purified oligomer preparations | N/A | Dependent on cell type and oligomer toxicity | Provides a functional readout of oligomer bioactivity and neurotoxicity. | Indirect measure of oligomers, results can be influenced by many experimental variables, not a direct quantification of oligomer concentration. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and reproducibility of any assay. Below are outlined protocols for the key techniques discussed.
Oligomer-Specific Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on a sandwich ELISA format designed to specifically detect this compound oligomers.[1][2]
Materials:
-
96-well Maxisorp plates
-
Capture Antibody (e.g., MJF14-6-4-2, specific for oligomeric/aggregated this compound)
-
Detection Antibody (e.g., a monoclonal anti-alpha-synuclein antibody)
-
Recombinant this compound oligomer standards
-
Phosphate Buffered Saline (PBS)
-
ELISA Blocking Buffer (e.g., PBS with 10% Fetal Calf Serum)
-
Wash Buffer (e.g., TBS-Tween)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1M Phosphoric Acid)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody (e.g., 0.0625 µg/mL in PBS) and incubate overnight at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the plate with ELISA Blocking Buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample and Standard Incubation: Add prepared this compound oligomer standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection Antibody Incubation: Add the detection antibody and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Substrate Reaction: Add TMB substrate and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Thioflavin T (ThT) Fluorescence Assay
This protocol describes a method for monitoring the aggregation of this compound into beta-sheet-rich structures.[3][4][5]
Materials:
-
Black 96-well assay plate
-
Thioflavin T (ThT)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Recombinant this compound monomer
-
Recombinant this compound pre-formed fibrils (optional, for seeding)
-
Shaking incubator
-
Fluorescence microplate reader
Procedure:
-
ThT Preparation: Prepare a 1 mM stock solution of ThT in dH2O and filter through a 0.2 µm syringe filter. Dilute the stock solution in PBS to a final working concentration of 25 µM.
-
Sample Preparation: In the wells of the 96-well plate, add the ThT working solution.
-
Initiation of Aggregation: Add this compound monomer (e.g., to a final concentration of 100 µM) to the wells. For seeded aggregation, also add a small amount of pre-formed fibrils (e.g., 10 µM).
-
Incubation: Seal the plate and place it in a shaking incubator at 37°C with continuous shaking (e.g., 600 rpm).
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every hour for up to 72 hours) using a fluorescence microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.
Dynamic Light Scattering (DLS)
DLS is a biophysical technique used to determine the size distribution of particles in a solution.[6][7]
Materials:
-
DLS instrument
-
Cuvettes
-
Purified this compound oligomer sample
-
Filtered buffer (same as the sample buffer)
Procedure:
-
Sample Preparation: Prepare the this compound oligomer sample in a filtered buffer. It is crucial that the sample is free of dust and large aggregates, which can be removed by centrifugation or filtration.
-
Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions, including setting the temperature (e.g., 20°C).
-
Measurement: Place the cuvette with the sample into the DLS instrument and initiate the measurement. The instrument will illuminate the sample with a laser and detect the fluctuations in the scattered light.
-
Data Analysis: The software will analyze the correlation function of the scattered light intensity to calculate the diffusion coefficient of the particles, and from this, the hydrodynamic radius (size) distribution of the oligomers is determined.
Cell-Based Toxicity Assay (CCK-8)
This protocol outlines a method to assess the cytotoxicity of this compound oligomers on a neuronal cell line.[8]
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium
-
96-well cell culture plate
-
Purified this compound oligomer preparations
-
Cell Counting Kit-8 (CCK-8)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of approximately 6,000 cells per well and allow them to adhere overnight in a cell culture incubator.
-
Oligomer Treatment: Treat the cells with different concentrations of the prepared this compound oligomers. Include a vehicle-only control.
-
Incubation: Incubate the cells with the oligomers for a specified period (e.g., 24 hours).
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours in the dark.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key techniques described.
References
- 1. ELISA method to detect α-synuclein oligomers in cell and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 4. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Structural and Biophysical Characterization of Stable this compound Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 8. biophysics-reports.org [biophysics-reports.org]
The Lipid Compass: A Comparative Guide to Vesicle Composition's Influence on Alpha-Synuclein
Authored for: Researchers, Scientists, and Drug Development Professionals
The aggregation of the alpha-synuclein (αS) protein is a defining pathological hallmark of Parkinson's disease and other synucleinopathies.[1][2] While intrinsically disordered in the cytosol, αS readily interacts with lipid membranes, an association crucial for its proposed physiological functions in synaptic vesicle trafficking and neurotransmitter release.[3][4] However, this same interaction is a double-edged sword, as the lipid membrane surface can potently catalyze the protein's conversion into pathological amyloid fibrils.[5][6]
The specific lipid composition of these membranes is a critical determinant of both the binding affinity and the subsequent aggregation pathway of αS.[7][8] Understanding this interplay is paramount for elucidating disease mechanisms and for the rational design of therapeutic interventions. This guide provides a comparative analysis of how different vesicle lipid compositions affect αS binding and aggregation, supported by quantitative data and detailed experimental protocols.
Impact of Lipid Composition on this compound Binding
The initial interaction between αS and a lipid vesicle is governed by a combination of electrostatic and hydrophobic forces. The N-terminal region of αS, rich in positively charged lysine (B10760008) residues, directs a strong affinity for vesicles containing anionic (negatively charged) phospholipids.[7][9] Upon binding, the protein undergoes a significant conformational change, adopting an α-helical structure.[3] Other factors, such as membrane curvature and lipid packing, also play a crucial role. αS demonstrates a marked preference for highly curved small unilamellar vesicles (SUVs) over larger, flatter membranes, suggesting it may act as a sensor of membrane curvature.[3][10]
The following table summarizes quantitative data on the binding affinity of αS to vesicles of varying lipid compositions.
Table 1: Effect of Vesicle Composition on α-Synuclein Binding Affinity
| Vesicle Composition (Lipids) | Vesicle Type/Size | Key Finding | Binding Affinity Measure (Kₚ or ΔG) | Reference |
| 100% POPC (Zwitterionic) | LUV (~93 nm) | Very low affinity, highlighting the need for anionic lipids. | ΔG = -3.89 kcal/mol | [10] |
| 1:1 POPG/POPC (Anionic) | LUV (~93 nm) | Strong binding driven by electrostatic attraction. | ΔG = -7.42 kcal/mol | [10] |
| 1:1 POPS/POPC (Anionic) | LUV (~93 nm) | Strong binding, similar to other anionic headgroups. | ΔG = -7.21 kcal/mol | [10] |
| 100% DOPS (Anionic, Fluid Phase) | SUV | Efficient binding to fluid-phase anionic membranes. | High Affinity (qualitative) | [8] |
| 100% DPPS (Anionic, Gel Phase) | SUV | Binding is less efficient to gel-phase membranes. | Lower Affinity (qualitative) | [8] |
| Synaptic-Like Vesicles (with Cholesterol) | SUV | Cholesterol reduces the overall binding affinity of αS. | Reduced Affinity (qualitative) | [11] |
| Synaptic-Like Vesicles (no Cholesterol) | SUV | Higher affinity in the absence of cholesterol. | Higher Affinity (qualitative) | [11] |
Kₚ: Molar partition coefficient. ΔG: Free energy of partitioning. A more negative ΔG indicates stronger binding.
Impact of Lipid Composition on this compound Aggregation
The influence of lipid vesicles on αS aggregation is complex and highly dependent on the lipid-to-protein (L:P) ratio.[1][7]
-
Acceleration at Low L:P Ratios: At low L:P ratios, where protein is in excess, anionic vesicles act as catalytic surfaces. They concentrate αS monomers, facilitating a conformational change and promoting primary nucleation, which is the rate-limiting step of aggregation.[6][12] This can increase the rate of fibril formation by several orders of magnitude compared to αS in solution alone.[12]
-
Inhibition at High L:P Ratios: Conversely, at high L:P ratios, where the vesicle surface area is abundant, aggregation is inhibited.[7][12] In this scenario, most αS molecules are bound and stabilized in their α-helical conformation, reducing the concentration of aggregation-prone free monomers in solution.[1][7]
The chemical properties of the lipids are also a determining factor. While membrane fluidity is essential for efficient binding, it does not directly correlate with the propensity to induce aggregation.[8]
Table 2: Effect of Vesicle Composition on α-Synuclein Aggregation Kinetics
| Vesicle Composition | L:P Ratio | Effect on Aggregation | Observation | Reference |
| DMPS (Anionic) | Low | Accelerates | Potently stimulates primary nucleation on the vesicle surface. | [6] |
| DMPS (Anionic) | High | Inhibits | Sequesters monomers, preventing aggregation. | [12] |
| DPPA/DPPC (Anionic) | 1:5 | Accelerates | Low lipid concentration promotes fibril formation. | [1] |
| DPPA/DPPC (Anionic) | 5:1 | Inhibits | High lipid concentration slows fibril formation. | [1] |
| DOPG (Anionic) | 20:1 | Accelerates | - | [1] |
| DOPG (Anionic) | 50:1 | Inhibits | - | [1] |
| GM1 Ganglioside | 10:1 | Inhibits | Reduces the rate of aggregation for WT and N-acetylated αS. | [1] |
| Cholesterol (in synaptic-like vesicles) | Varied | Modulates | Low cholesterol reduces vesicle clustering, high cholesterol enhances it. | [11][13] |
Visualized Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of lipid-induced αS aggregation.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following sections provide generalized yet detailed protocols for the essential experiments discussed in this guide.
Protocol 1: Small Unilamellar Vesicle (SUV) Preparation
This protocol uses the thin-film hydration method followed by extrusion, a common technique to produce unilamellar vesicles of a defined size.[14][15]
-
Lipid Mixture Preparation: Dissolve the desired lipids (e.g., 9:1 molar ratio of POPC to POPS) in chloroform (B151607) or a chloroform:methanol mixture in a glass round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.[14]
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. For small volumes (<1 mL), a gentle stream of dry nitrogen gas can be used.[14]
-
Residual Solvent Removal: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tc) of the lipids.[16]
-
Vesicle Formation: Agitate the flask by vortexing or shaking to hydrate (B1144303) the lipid film. This process causes the lipid sheets to swell and detach, forming multilamellar vesicles (MLVs).[14] An overnight "aging" period can improve the homogeneity of the final product.[14]
-
Sizing by Extrusion: Load the MLV suspension into a mini-extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Force the suspension through the membrane 11-21 times. This process breaks down the MLVs into more uniform small or large unilamellar vesicles (SUVs or LUVs).[17]
-
Characterization: Vesicle size distribution can be confirmed using Dynamic Light Scattering (DLS).
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This is a widely used fluorescence-based assay to monitor amyloid fibril formation in real-time.[1][18]
-
Reagent Preparation: Prepare a concentrated stock solution of Thioflavin T (ThT) in buffer and filter it through a 0.22 µm filter. Prepare monomeric αS by dissolving lyophilized protein in buffer and filtering/centrifuging to remove any pre-formed aggregates.
-
Reaction Setup: In a 96-well, non-binding, black, clear-bottom plate, combine the reaction components: monomeric αS (e.g., 70 µM), the prepared lipid vesicles at the desired L:P ratio, and ThT (e.g., 10 µM). Include controls such as αS alone and vesicles alone.
-
Incubation and Monitoring: Place the plate in a fluorescence plate reader set to 37°C. Set the reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) with excitation at ~440 nm and emission at ~485 nm.[18] Intermittent shaking between reads is often used to accelerate aggregation.
-
Data Analysis: Plot ThT fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to extract kinetic parameters, such as the lag time (t_lag) and the apparent growth rate or half-time (t_1/2).[1]
Protocol 3: Vesicle Cosedimentation Binding Assay
This method is a straightforward way to determine the binding of a protein to lipid vesicles by separating vesicle-bound protein from free protein via centrifugation.[17]
-
Incubation: Mix a constant concentration of αS with increasing concentrations of SUVs in a suitable buffer. Allow the mixture to incubate for 15-30 minutes at room temperature to reach binding equilibrium.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the lipid vesicles and any associated protein.[17]
-
Separation: Carefully collect the supernatant, which contains the unbound (free) protein. Wash the pellet gently with buffer and then resuspend it in an equal volume of buffer; this fraction contains the vesicle-bound protein.
-
Quantification: Analyze the amount of protein in the supernatant and pellet fractions using SDS-PAGE with Coomassie staining or Western blotting.
-
Data Analysis: Quantify the band intensities to determine the fraction of bound protein at each lipid concentration. This data can be plotted and fitted to a binding isotherm to calculate the dissociation constant (Kd).
References
- 1. mdpi.com [mdpi.com]
- 2. Lipids and α-Synuclein: adding further variables to the equation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Lipids: The Elephant in the Room? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modulation of the Interactions Between α-Synuclein and Lipid Membranes by Post-translational Modifications [frontiersin.org]
- 5. Molecular mechanism of α-synuclein aggregation on lipid membranes revealed - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Lipid vesicles trigger α-synuclein aggregation by stimulating primary nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Lipids in the Initiation of α-Synuclein Misfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Elucidating the mechanisms of α-Synuclein-lipid interactions using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Curvature and Composition on α-Synuclein Binding to Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Role of Cholesterol in Modulating the Binding of α-Synuclein to Synaptic-Like Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cholesterol modulates vesicle clustering mediated by this compound in a nonlinear fashion | EurekAlert! [eurekalert.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. mse.iastate.edu [mse.iastate.edu]
- 16. mdpi.com [mdpi.com]
- 17. A simple guide to biochemical approaches for analyzing protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative study of alpha-synuclein pathology in different animal models of Parkinson's disease.
A Comparative Guide to Alpha-Synuclein Pathology in Animal Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of this compound (α-syn) pathology in prevalent animal models of Parkinson's disease (PD). The information presented is supported by experimental data to aid in the selection of appropriate models for research and therapeutic development.
The neuropathological hallmark of Parkinson's disease is the aggregation of the α-synuclein protein into Lewy bodies and Lewy neurites within the central nervous system.[1] Animal models that replicate this key pathological feature are invaluable for understanding disease mechanisms and for the preclinical evaluation of novel therapies.[1][2] This guide focuses on models that are centered around α-synuclein, including those utilizing viral vectors for overexpression, administration of pre-formed fibrils (PFFs), and transgenic approaches.
Quantitative Comparison of this compound Pathology and Related Deficits
The following tables summarize key quantitative data from various rodent models of Parkinson's disease, focusing on dopaminergic neuron loss, α-synuclein pathology, and associated motor deficits.
Table 1: Dopaminergic Neuron Loss and this compound Aggregation
| Animal Model | Method of Induction | Time Post-Induction | Brain Region | Dopaminergic Neuron Loss (%) | This compound Pathology |
| Rat | AAV-hA53T α-synuclein injection into Substantia Nigra | 6 weeks | Substantia Nigra | Significant loss of TH-positive cells | Overexpression of hA53T α-synuclein |
| Rat | TAT-α-synuclein A30P infusion into Substantia Nigra | Not Specified | Substantia Nigra | ~26% | Not Specified |
| Mouse | α-synuclein PFFs injection into Substantia Nigra | 15 months | Substantia Nigra | No significant dopaminergic degeneration | Pathological α-synuclein expression around injection site |
| Mouse (L61 tg) | Transgenic overexpression of human α-synuclein | 14 months | Striatum | Progressive loss of striatal dopamine | Age-progressive increase in oligomeric α-syn |
| Rat | 6-OHDA injection into Medial Forebrain Bundle | 1-6 weeks | Substantia Nigra | Complete loss of dopaminergic neurons | Can induce α-synuclein aggregation |
AAV: Adeno-associated virus; hA53T: human this compound with A53T mutation; TAT: Protein transduction domain; PFFs: Pre-formed fibrils; tg: transgenic; 6-OHDA: 6-hydroxydopamine; TH: Tyrosine hydroxylase.
Table 2: Behavioral Deficits in Rodent Models
| Animal Model | Behavioral Test | Metric | Observed Deficit |
| Rat (AAV-α-synuclein) | Forelimb Asymmetry (Cylinder Test) | Asymmetrical paw use | Pronounced forelimb asymmetry |
| Rat (6-OHDA) | Apomorphine-induced rotations | Rotations per minute | Significant increase in contralateral rotations |
| Rat (6-OHDA) | Rotarod Test | Latency to fall | Significant reduction in motor coordination |
| Mouse (L61 tg) | Open Field Test | Locomotor activity | Hyperactive phenotype |
| Rat (TAT-α-synuclein A30P) | Not Specified | Motor function | Time-dependent impairment |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Immunohistochemistry for this compound
This protocol is adapted for staining paraffin-embedded tissue sections.[3]
a. Deparaffinization and Rehydration:
-
Place slides in a xylene bath for 5 minutes (repeat twice).
-
Transfer slides to 100% ethanol (B145695) for 3 minutes (repeat twice).
-
Transfer slides to 95% ethanol for 3 minutes.
-
Transfer slides to 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
b. Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
For enhanced sensitivity in detecting neuropil elements, a proteinase K treatment can be employed.[4]
c. Staining:
-
Wash sections in PBS.
-
Incubate sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with the primary antibody against α-synuclein (e.g., rabbit anti-α-synuclein) diluted in blocking solution overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Wash sections three times in PBS.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
Wash sections three times in PBS.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit.[5]
-
Counterstain with hematoxylin.[5]
-
Dehydrate, clear, and mount the slides.
Western Blot for this compound
This protocol is for the detection of α-synuclein in tissue homogenates.[6][7]
a. Protein Extraction:
-
Homogenize tissue samples in ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]
-
Centrifuge the homogenates at 14,000 x g for 30 minutes at 4°C.[6]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[6]
b. Gel Electrophoresis and Transfer:
-
Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.[6]
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
To prevent the small α-synuclein protein from detaching, fix the membrane with 4% paraformaldehyde for 20-30 minutes.[8][9]
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against α-synuclein diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[7]
Behavioral Testing: Rotarod Test
The rotarod test is used to assess motor coordination and balance in rodents.[2][10]
-
Place the animal on a rotating rod.
-
The rod's rotational speed is gradually increased.
-
Record the latency to fall from the rod.
-
Perform multiple trials for each animal with an appropriate inter-trial interval.
-
A shorter latency to fall indicates impaired motor coordination.
Visualizations of Experimental Workflows and Pathways
The following diagrams illustrate key experimental processes and conceptual frameworks relevant to the study of this compound pathology in animal models.
Caption: Workflow for inducing and analyzing α-synuclein pathology in rodent models.
Caption: Simplified pathway of α-synuclein aggregation and neurotoxicity.
The selection of an appropriate animal model is critical for the successful investigation of Parkinson's disease.[11] Toxin-based models, while useful, often do not recapitulate the hallmark Lewy body pathology seen in human PD.[11] In contrast, α-synuclein-based models more closely mimic the progressive nature of the disease. Non-human primate models offer a closer anatomical and genetic similarity to humans, potentially providing better translational results.[12][13] However, rodent models remain a valuable and widely used tool due to their cost-effectiveness and the availability of genetic manipulation techniques.[2] This guide aims to provide a foundational resource for researchers to make informed decisions when selecting an animal model for their studies on α-synuclein pathology in Parkinson's disease.
References
- 1. Frontiers | Modeling Parkinson’s Disease With the this compound Protein [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Evaluation of α-synuclein immunohistochemical methods used by invited experts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Western blot - this compound [protocols.io]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]
- 11. Animal models of Parkinson’s disease: a guide to selecting the optimal model for your research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Synuclein nonhuman primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. α-Synuclein and nonhuman primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for α-Synuclein
Essential guidelines for the safe handling and disposal of α-synuclein, ensuring the protection of laboratory personnel and the environment.
Researchers and scientists working with α-synuclein, particularly in its fibrillar form, must adhere to strict safety protocols due to its potential prion-like properties.[1][2][3] Improper handling and disposal can lead to contamination of laboratory surfaces and equipment, posing a potential risk to personnel. This guide provides a comprehensive overview of the necessary procedures for the safe management of α-synuclein waste.
Personal Protective Equipment (PPE)
Before handling any form of α-synuclein, it is imperative to be outfitted with the appropriate personal protective equipment. This serves as the first line of defense against potential exposure.
Recommended PPE includes:
-
Gloves
-
Lab coat
-
Safety glasses[4]
-
Face mask (especially when dealing with aerosols, such as during sonication)[5]
-
Face shield or benchtop splash shield for procedures with a higher risk of splashes[4]
Decontamination and Inactivation
Effective decontamination is critical for preventing the spread of α-synuclein assemblies. Studies have shown that detergents are highly effective at both removing and disassembling α-synuclein fibrils from various laboratory surfaces, including plastic, glass, aluminum, and stainless steel.[1][2][3]
Recommended Decontamination Solutions:
| Decontaminant | Concentration | Application | Efficacy |
| Sodium Dodecyl Sulfate (SDS) | 10% in water | Wiping surfaces, immersing equipment | Highly effective in detaching and disassembling fibrils[1][2][3][4] |
| Commercial Detergents (e.g., Hellmanex) | 1% (V/V) in water | Wiping surfaces, immersing equipment | Effective in removing and disassembling fibrils[2] |
| Sodium Hydroxide (NaOH) | 1N | Decontamination of stainless steel surfaces | Can completely remove adsorbed α-synuclein[6] |
| Bleach (Sodium Hypochlorite) | 10% in water | Spill cleanup | Recommended for cleaning spills[5] |
It is important to note that methods designed to decrease PrP prion infectivity are not as effective at removing or disassembling α-synuclein fibrils.[1][2][3]
Step-by-Step Disposal Procedures
A systematic approach to waste disposal is essential to ensure that all contaminated materials are handled safely and effectively.
Liquid Waste Disposal:
-
Inactivation: Dilute the α-synuclein solution ten-fold with an effective inactivation solution (e.g., 10% SDS).
-
Incubation: Allow the mixture to incubate for at least one hour at room temperature to ensure the disassembly of fibrillar structures.[2]
-
Disposal: Dispose of the inactivated solution in a clearly labeled biohazard waste container.[1][2]
Solid Waste Disposal:
-
Segregation: All disposable materials that have come into contact with α-synuclein, such as pipette tips, tubes, and gloves, should be collected in a designated biohazard bag.[4]
-
Decontamination of Reusable Items: Non-disposable tools and equipment should be fully immersed in a 10% SDS solution and incubated for at least one hour with gentle shaking.[2] After decontamination, rinse the items thoroughly with water.
-
Final Disposal: Securely seal the biohazard bags and containers and dispose of them according to your institution's biohazardous waste management guidelines.
Spill and Accident Response
In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the affected area.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Containment: Cover the spill with absorbent material.
-
Decontamination: Carefully apply a 10% bleach or 10% SDS solution to the spill area and allow it to sit for at least 30 minutes.[4][5]
-
Cleanup: Wipe up the decontaminated spill using fresh absorbent materials.
-
Disposal: Dispose of all cleanup materials in a biohazard waste container.[4]
Experimental Workflow for Decontamination
The following diagram illustrates the recommended workflow for the proper disposal of α-synuclein waste, from initial handling to final disposal.
By implementing these procedures, laboratories can significantly mitigate the risks associated with handling α-synuclein and ensure a safe working environment for all personnel.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Procedure for Removal and Inactivation of Alpha-Synuclein Assemblies from Laboratory Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Procedure for Removal and Inactivation of this compound Assemblies from Laboratory Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Handling Instructions | Synuclein Proteins | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Adsorption and decontamination of α-synuclein from medically and environmentally-relevant surfaces - PMC [pmc.ncbi.nlm.nih.gov]
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